Mercury-197
Description
Properties
CAS No. |
13981-51-6 |
|---|---|
Molecular Formula |
Hg |
Molecular Weight |
196.96721 g/mol |
IUPAC Name |
mercury-197 |
InChI |
InChI=1S/Hg/i1-4 |
InChI Key |
QSHDDOUJBYECFT-AHCXROLUSA-N |
SMILES |
[Hg] |
Isomeric SMILES |
[197Hg] |
Canonical SMILES |
[Hg] |
Synonyms |
197Hg radioisotope Hg-197 radioisotope Mercury-197 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Decay Properties of Mercury-197 for Theranostic Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the nuclear decay properties of Mercury-197 (¹⁹⁷Hg) and its isomer, Mercury-197m (¹⁹⁷ᵐHg), with a focus on their application in the field of theranostics. The unique combination of emitted particles and photons from this radionuclide pair makes them promising candidates for both cancer diagnosis through imaging and targeted therapy.
Introduction to Mercury-197 in Theranostics
The concept of theranostics involves the use of a single agent to both diagnose and treat a disease. In nuclear medicine, this is often achieved using a matched pair of radionuclides of the same element—one for imaging and one for therapy. The ¹⁹⁷ᵐHg and ¹⁹⁷Hg isomeric pair offers a unique "all-in-one" solution, as their decay characteristics include emissions suitable for both high-resolution imaging and potent, localized radiotherapy.[1][2]
The therapeutic efficacy of ¹⁹⁷(m)Hg stems from its emission of low-energy Auger and conversion electrons.[3] These electrons have a very short range in tissue, depositing their energy in a highly localized manner (from nanometers to micrometers).[1][2] This makes them ideal for targeting and destroying cancer cells with high precision, minimizing damage to surrounding healthy tissue. For diagnostics, the gamma and X-ray emissions allow for whole-body imaging using Single Photon Emission Computed Tomography (SPECT), enabling visualization of tumor targeting and calculation of radiation dosimetry.[1][4]
Nuclear and Decay Properties
Mercury-197 has a ground state (¹⁹⁷Hg) and a metastable isomeric state (¹⁹⁷ᵐHg), each with distinct decay properties that are advantageous for theranostics.[1]
Table 1: General Properties of ¹⁹⁷ᵐHg and ¹⁹⁷Hg
| Property | ¹⁹⁷ᵐHg (Metastable State) | ¹⁹⁷Hg (Ground State) |
| Half-life (T₁/₂) | 23.8 hours[5] | 64.14 hours[6] |
| Spin and Parity (Jπ) | 13/2+[5] | 1/2-[6] |
| Decay Modes | Isomeric Transition (IT): 91.4% Electron Capture (EC): 8.6%[7][8] | Electron Capture (EC): 100%[6] |
| Daughter Nuclide | ¹⁹⁷Hg (via IT), ¹⁹⁷Au (via EC)[5] | ¹⁹⁷Au (stable)[6] |
Decay Emissions for Theranostic Applications
The combination of emissions from both isomers provides a versatile tool for both imaging and therapy. The shorter half-life of ¹⁹⁷ᵐHg is well-suited for diagnostic procedures, while the longer half-life of ¹⁹⁷Hg contributes to a sustained therapeutic dose.
The therapeutic potential of ¹⁹⁷(m)Hg is primarily due to the emission of conversion and Auger electrons, which have high Linear Energy Transfer (LET) and a short range in tissue.[2][4] This allows for targeted cell killing at the microscopic level.
Table 2: Key Therapeutic Electron Emissions of ¹⁹⁷ᵐHg and ¹⁹⁷Hg
| Emission Type | Isomer | Average Energy per Decay | Average Number per Decay | Maximum Range in Water |
| Conversion Electrons (CE) | ¹⁹⁷ᵐHg | 203.5 keV[4] | 1.6[4] | ~0.3 mm[1] |
| ¹⁹⁷Hg | 54.15 keV[4] | 0.8[4] | ||
| Auger Electrons (AE) | ¹⁹⁷ᵐHg | 13.5 keV[4] | 19.4[4] | ~1 µm[1] |
| ¹⁹⁷Hg | 16.1 keV[4] | 23.2[4] |
Note: Specific high-intensity conversion electrons for ¹⁹⁷ᵐHg include energies of 119 keV (33%) and 150 keV (50%).[1]
The gamma and X-ray emissions from ¹⁹⁷(m)Hg are suitable for imaging with standard SPECT cameras, allowing for non-invasive tracking of the radiopharmaceutical's biodistribution and dosimetry calculations.[1][9]
Table 3: Principal Photon Emissions for SPECT Imaging
| Isomer | Photon Energy (keV) | Intensity per 100 Decays |
| ¹⁹⁷Hg | 77.35 | 18.7[10] |
| 191.36 | 0.632[10] | |
| ¹⁹⁷ᵐHg | 70-80 (X-rays) | High[1][9] |
| 134 | High[1][9] | |
| 279 | High[1][9] |
Production and Experimental Protocols
High specific activity, no-carrier-added (NCA) ¹⁹⁷(m)Hg is essential for developing effective radiopharmaceuticals, as it avoids potential toxic effects from excess non-radioactive mercury.[1][11]
The primary method for producing NCA ¹⁹⁷(m)Hg is through the irradiation of a gold target in a cyclotron.[3][4]
-
Nuclear Reaction: The ¹⁹⁷Au(p,n)¹⁹⁷(m)Hg reaction is utilized, where a proton beam bombards a target made of monoisotopic gold (¹⁹⁷Au).[1][11] This reaction is efficient and produces both isomers in roughly equal proportions.[4][11]
-
Targetry: Gold is an ideal target material due to its monoisotopic nature (100% ¹⁹⁷Au), which eliminates the need for costly isotopic enrichment, and its high thermal conductivity, which allows for the use of high-intensity proton beams.[3]
-
Separation: After irradiation, the ¹⁹⁷(m)Hg produced must be chemically separated from the bulk gold target. A common method is liquid-liquid extraction, which efficiently isolates the radiomercury.[3]
A typical preclinical study to evaluate a new ¹⁹⁷(m)Hg-based radiopharmaceutical involves several key steps, from initial radiolabeling to in vivo imaging and dosimetry.[12]
-
Radiolabeling: The produced ¹⁹⁷(m)Hg is attached to a targeting molecule (e.g., a peptide or antibody) via a chelator. The stability and radiochemical purity of this new radiopharmaceutical are assessed in vitro.[13][14]
-
Animal Model: An appropriate animal model of the target disease (e.g., a tumor-bearing mouse) is used.[15]
-
Biodistribution and SPECT/CT Imaging: The ¹⁹⁷(m)Hg-radiopharmaceutical is administered to the animal. SPECT/CT scans are taken at multiple time points (e.g., 1, 24, 48, 72 hours) to track the agent's uptake and clearance from tumors and major organs.[4]
-
Dosimetry: The quantitative data from the SPECT images are used to generate time-activity curves for each organ. This information is then used with dosimetry software (e.g., MIRD formalism) to calculate the absorbed radiation dose in the tumor and organs at risk.[16][17] This step is crucial for predicting both therapeutic efficacy and potential toxicity.
-
Therapeutic Study: A separate cohort of animals is administered a therapeutic dose of the ¹⁹⁷(m)Hg-radiopharmaceutical. Tumor growth is monitored over time compared to control groups to assess treatment efficacy.
Decay Scheme and Signaling Pathways
The decay of the ¹⁹⁷ᵐHg/¹⁹⁷Hg system is a cascade that provides both therapeutic electrons and imageable photons.
The therapeutic effect of the emitted Auger and conversion electrons is initiated by inducing complex, difficult-to-repair DNA double-strand breaks when the radionuclide is localized within or near the cell nucleus. This high-LET radiation leads to efficient cell killing through apoptosis or mitotic catastrophe. The development of radiopharmaceuticals using ¹⁹⁷(m)Hg focuses on targeting molecules that can deliver the radionuclide in close proximity to the DNA of cancer cells to maximize these effects.[11][18]
Conclusion
The isomeric pair of ¹⁹⁷ᵐHg and ¹⁹⁷Hg presents a compelling case for theranostic applications in oncology.[1] Their combined decay properties, featuring a rich spectrum of therapeutic electrons and imageable photons, offer the potential for highly personalized cancer treatment. The ability to produce this radionuclide pair with high specific activity via cyclotron production further enhances its clinical viability. Continued research into novel chelators and targeting vectors will be critical to fully realizing the potential of ¹⁹⁷(m)Hg as a next-generation radiopharmaceutical for cancer therapy and diagnosis.[14]
References
- 1. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theranostic mercury: (197(m))Hg with high specific activity for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mercury-197m - isotopic data and properties [chemlin.org]
- 6. Mercury-197 - isotopic data and properties [chemlin.org]
- 7. ealga.mit.edu [ealga.mit.edu]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. researchgate.net [researchgate.net]
- 10. inl.gov [inl.gov]
- 11. researchgate.net [researchgate.net]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Capturing Mercury-197m/g for Auger Electron Therapy and Cancer Theranostic with Sulfur-Containing Cyclen-Based Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Can current preclinical strategies for radiopharmaceutical development meet the needs of targeted alpha therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity quantification and dosimetry in radiopharmaceutical therapy with reference to 177Lutetium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dosimetry for Radiopharmaceutical Therapy: Current Practices and Commercial Resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Characteristics of the Mercury-197 Isotope
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mercury-197 (¹⁹⁷Hg) isotope, along with its metastable isomer ¹⁹⁷ᵐHg, presents a compelling case for theranostic applications in nuclear medicine. Its unique decay characteristics, which include the emission of gamma rays suitable for imaging and Auger and conversion electrons for therapeutic purposes, position it as a valuable tool in the development of novel radiopharmaceuticals. This technical guide provides a comprehensive overview of the core physical characteristics of ¹⁹⁷Hg, detailed methodologies for its production and analysis, and an illustrative experimental workflow for its application.
Physical and Nuclear Properties of Mercury-197
The fundamental physical and nuclear properties of Mercury-197 and its metastable isomer are summarized below. These properties are crucial for understanding its behavior and potential applications in medical imaging and therapy.
Data Presentation: Key Physical Characteristics
| Property | Mercury-197 (¹⁹⁷Hg) | Mercury-197m (¹⁹⁷ᵐHg) |
| Half-life (T½) | 64.14(5) hours[1][2][3] | 23.8(1) hours[4] |
| Decay Mode | 100% Electron Capture (EC) to ¹⁹⁷Au[2][3] | 91.4(7)% Isomeric Transition (IT) to ¹⁹⁷Hg, 8.6(7)% Electron Capture (EC) to ¹⁹⁷Au[4][5] |
| Decay Energy | 0.600(3) MeV[2][3] | 0.299 MeV (IT), 0.899 MeV (EC)[3][6] |
| Spin and Parity | 1/2-[3] | 13/2+[4] |
| Atomic Mass | 196.9671953 ± 0.0000046 amu[6] | 196.967214(3) u[4] |
| Mass Excess | -30.557346 ± 0.004302 MeV[6] | -30.53996 MeV[4] |
Data Presentation: Principal Photon Emissions
| Isotope | Photon Energy (keV) | Intensity (%) | Emission Type |
| ¹⁹⁷Hg | 77.35 | 18.7 | Gamma |
| 191.5 | 0.632 | Gamma | |
| ~70-80 | High | X-ray | |
| ¹⁹⁷ᵐHg | 133.97 | 33.5 | Gamma |
| 165.0 | ~2.3 | Gamma | |
| 279.0 | 6.1 | Gamma |
Note: The emission spectrum of ¹⁹⁷(ᵐ)Hg is complex and also includes a multitude of conversion and Auger electrons, which are crucial for its therapeutic efficacy.[1]
Experimental Protocols
Production of Mercury-197
A common and efficient method for producing no-carrier-added (NCA) ¹⁹⁷Hg is through the proton bombardment of a gold target (¹⁹⁷Au).[7][8]
1. Target Preparation and Irradiation:
-
Target Material: High-purity (99.99%+) gold foils or disks are used as the target material.[7] Gold's monoisotopic nature (100% ¹⁹⁷Au) and high thermal conductivity make it an ideal target.[7][8]
-
Irradiation: The gold target is irradiated with a proton beam from a cyclotron. Proton energies in the range of 10-20 MeV are typically used to induce the ¹⁹⁷Au(p,n)¹⁹⁷Hg reaction.[7] The stacked-foil technique can be employed to measure the reaction cross-sections and optimize the proton energy for maximal production of the desired isomer.[7]
2. Radiochemical Separation and Purification: Following irradiation, the ¹⁹⁷Hg must be separated from the bulk gold target and any other radionuclidic impurities. A combination of liquid-liquid extraction and ion exchange chromatography is a frequently utilized method.[9]
-
Dissolution: The irradiated gold target is dissolved in an acidic solution, typically aqua regia (a mixture of nitric acid and hydrochloric acid).
-
Liquid-Liquid Extraction:
-
The dissolved target solution is adjusted to a specific acid concentration (e.g., 2M HCl).
-
An organic solvent, such as methyl isobutyl ketone (MIBK), is used to selectively extract the gold into the organic phase, leaving the mercury in the aqueous phase.[9]
-
-
Ion Exchange Chromatography:
-
The aqueous phase containing the ¹⁹⁷Hg is passed through a cation exchange resin column (e.g., Dowex 50W-X8).[9]
-
The resin retains the mercury ions.
-
The column is washed to remove any remaining impurities.
-
The purified ¹⁹⁷Hg is then eluted from the resin using a suitable eluent.
-
Characterization of Mercury-197
1. Half-Life Determination:
-
A purified sample of ¹⁹⁷Hg is prepared.
-
The activity of the sample is measured over a period of time using a radiation detector (e.g., a Geiger-Müller counter or a scintillation detector).
-
The measurements are taken at regular intervals over a duration of several half-lives.
-
The natural logarithm of the count rate (after background subtraction) is plotted against time.
-
The decay constant (λ) is determined from the slope of the resulting straight line.
-
The half-life is then calculated using the formula: T½ = ln(2)/λ.
2. Gamma Ray Spectroscopy for Energy and Intensity Measurement:
-
Detector System: A high-purity germanium (HPGe) detector is typically used for its excellent energy resolution. The detector is coupled to a multichannel analyzer (MCA).
-
Energy and Efficiency Calibration: The detector system is calibrated using standard gamma-ray sources with well-known energies and intensities (e.g., ¹³⁷Cs, ⁶⁰Co, ²⁴¹Am). This calibration allows for the determination of the energy of unknown gamma rays and the efficiency of the detector at different energies.
-
Data Acquisition: The purified ¹⁹⁷Hg sample is placed at a calibrated distance from the detector. The gamma-ray spectrum is acquired for a sufficient amount of time to obtain good statistics.
-
Data Analysis: The resulting spectrum is analyzed to identify the photopeaks corresponding to the gamma rays emitted by ¹⁹⁷Hg and ¹⁹⁷ᵐHg. The energy of each peak is determined from its position on the calibrated energy axis, and the intensity of each emission is calculated from the net area of the peak, corrected for the detector efficiency at that energy.
Mandatory Visualization
Production and Quality Control Workflow for ¹⁹⁷Hg-Chlormerodrin
Caption: Production and quality control workflow for ¹⁹⁷Hg-Chlormerodrin.
Decay Scheme of Mercury-197 and its Isomer
Caption: Decay pathways of ¹⁹⁷ᵐHg and ¹⁹⁷Hg to stable ¹⁹⁷Au.
References
Mercury-197: A Comprehensive Technical Guide to its Discovery, Production, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury-197 (¹⁹⁷Hg) is a radioisotope of mercury that has garnered significant interest in the fields of nuclear medicine and radiopharmaceutical development. Its unique decay characteristics, existing as two distinct isomers, ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg, offer a compelling theranostic potential, combining diagnostic imaging capabilities with therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of Mercury-197, detailed experimental protocols for its production and separation, and a comprehensive summary of its nuclear properties.
Discovery and History
The discovery of the radioisotope Mercury-197 is credited to the year 1941.[1] This period marked a fervent era of research into nuclear physics and the production of artificial radioisotopes, largely spurred by the advent of particle accelerators. While the element mercury has been known since antiquity, the specific identification of its radioactive isotope, ¹⁹⁷Hg, was a product of modern nuclear science.[2][3] The initial synthesis of gold from mercury through nuclear reactions also occurred in 1941, highlighting the transformative capabilities of nuclear science at the time.
Nuclear Properties and Decay Data
Mercury-197 exists in two isomeric states: a metastable state, ¹⁹⁷ᵐHg, and a ground state, ¹⁹⁷ᵍHg. Both isomers decay to stable Gold-197 (¹⁹⁷Au), but through different pathways and with distinct half-lives, which is fundamental to their theranostic applications.[4][5][6]
The decay of ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg involves the emission of gamma rays, X-rays, and conversion and Auger electrons.[4][7] The emission of low-energy Auger and conversion electrons is of particular interest for therapeutic applications due to their high linear energy transfer (LET) and short range in tissue, allowing for targeted cell killing.[8]
Decay Scheme of Mercury-197 Isomers
The following diagram illustrates the decay pathways for both ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg to the stable ¹⁹⁷Au.
Quantitative Decay Data
The following tables summarize the key nuclear properties and major emissions for the two isomers of Mercury-197.
Table 1: Nuclear Properties of Mercury-197 Isomers
| Property | ¹⁹⁷ᵐHg | ¹⁹⁷ᵍHg |
| Half-life (T½) | 23.82 (4) hours[9] | 64.81 (24) hours[9] |
| Spin and Parity (Jπ) | 13/2+[10] | 1/2-[1] |
| Decay Mode | Isomeric Transition (IT): 94.68 (9)%[9], Electron Capture (EC): 5.32 (9)%[9] | Electron Capture (EC): 100%[1] |
| Daughter Isotope | ¹⁹⁷ᵍHg, ¹⁹⁷Au | ¹⁹⁷Au |
Table 2: Major Photon and Electron Emissions of ¹⁹⁷ᵐHg
| Radiation Type | Energy (keV) | Intensity (%) |
| Gamma (γ) | 133.97 | 33.5 |
| Gamma (γ) | 164.97 | 0.2618 |
| Gamma (γ) | 278.96 | 6.1 |
| Conversion Electron (e⁻) | ~119 | ~33 |
| Conversion Electron (e⁻) | ~150 | ~50 |
Table 3: Major Photon Emissions of ¹⁹⁷ᵍHg
| Radiation Type | Energy (keV) | Intensity (%) |
| Gamma (γ) | 77.35 | 18.7 |
| X-ray (Kα) | ~68.8 | High |
| X-ray (Kβ) | ~77.9 | High |
Production of Mercury-197
Mercury-197 can be produced through two primary nuclear reactions: proton-induced reactions on gold and neutron capture by mercury-196.
Proton-Induced Reaction on Gold
The most common method for producing high specific activity, no-carrier-added ¹⁹⁷Hg is through the proton bombardment of a stable gold target (¹⁹⁷Au).[8][11][12]
Nuclear Reaction: ¹⁹⁷Au (p, n) ¹⁹⁷(ᵐ,ᵍ)Hg
Experimental Protocol: Proton Irradiation of Gold Target
-
Target Preparation: High-purity (99.99%+) gold foils or disks are used as the target material. The thickness of the foil can vary, for instance, 4.86 µm.[13]
-
Irradiation Setup: The gold target is placed in a target holder within a cyclotron.[14][15][16][17] A common setup involves a stacked-foil arrangement to measure excitation functions.[12]
-
Proton Beam Parameters:
-
Cooling: The target is actively cooled during irradiation to dissipate the heat generated by the proton beam.
Neutron Capture by Mercury-196
An alternative production route is the neutron irradiation of enriched Mercury-196 (¹⁹⁶Hg).[19]
Nuclear Reaction: ¹⁹⁶Hg (n, γ) ¹⁹⁷Hg
Experimental Protocol: Neutron Irradiation of Mercury-196
-
Target Material: Enriched ¹⁹⁶HgO or metallic mercury is used as the target. The natural abundance of ¹⁹⁶Hg is low (0.15%), making enrichment necessary for efficient production.[19]
-
Irradiation Facility: The irradiation is performed in a nuclear reactor with a high thermal neutron flux.
-
Neutron Flux: A high thermal neutron flux is required to achieve a significant production yield. The thermal neutron capture cross-section for ¹⁹⁶Hg is a key parameter in determining the production rate.
-
Irradiation Time: The target is irradiated for a predetermined time to maximize the production of ¹⁹⁷Hg while minimizing the production of longer-lived impurities.
Chemical Separation of Mercury-197 from Gold Target
Following proton irradiation, the microscopic quantities of ¹⁹⁷Hg produced must be chemically separated from the bulk gold target. Two primary methods are employed: liquid-liquid extraction and ion exchange chromatography.[11]
Experimental Workflow for Production and Separation
The following diagram outlines the general workflow from gold target irradiation to the final purified ¹⁹⁷Hg product.
Liquid-Liquid Extraction
This method utilizes the differential solubility of gold and mercury compounds in aqueous and organic phases.
Experimental Protocol: Liquid-Liquid Extraction with MIBK
-
Dissolution: The irradiated gold foil is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).
-
Phase Preparation: The resulting solution is adjusted to be in a 2 M HCl medium.[11]
-
Extraction: Methyl isobutyl ketone (MIBK) is added to the aqueous solution.[11][20] The gold chloride complex ([AuCl₄]⁻) is preferentially extracted into the organic MIBK phase, while the mercury remains in the aqueous phase.
-
Phase Separation: The aqueous and organic phases are separated using a separatory funnel.
-
Purification: The aqueous phase containing the ¹⁹⁷Hg is collected and may undergo further purification steps to remove any residual impurities.
Ion Exchange Chromatography
This technique separates mercury from gold based on their different affinities for a solid-phase ion exchange resin.
Experimental Protocol: Ion Exchange Chromatography
-
Dissolution: The irradiated gold target is dissolved in an appropriate acidic solution, such as aqua regia.
-
Column Preparation: A chromatography column is packed with a suitable ion exchange resin, for example, Dowex-50W-X8 (a cation exchange resin) or a specialized extraction chromatography resin.
-
Loading: The dissolved target solution is loaded onto the column.
-
Elution:
-
The gold and mercury species will have different retention times on the resin.
-
By using a series of eluting agents (acids of varying concentrations), the mercury can be selectively washed off the column while the gold remains bound, or vice versa, depending on the resin and conditions used.
-
-
Collection: The fraction containing the purified ¹⁹⁷Hg is collected. For instance, with certain resins, >95% of the ¹⁹⁷Hg activity can be eluted in specific fractions.[9]
Applications in Research and Medicine
Mercury-197's favorable decay properties make it a promising candidate for theranostic applications in nuclear medicine.[4][5] The gamma emissions from ¹⁹⁷ᵐHg are suitable for Single Photon Emission Computed Tomography (SPECT) imaging, allowing for the visualization of the radiopharmaceutical's biodistribution.[5] The co-emitted Auger and conversion electrons from both isomers provide a localized therapeutic dose to targeted cells. This dual functionality enables a personalized medicine approach, where the diagnostic images can inform and predict the therapeutic efficacy.
Conclusion
Mercury-197 stands out as a radionuclide with significant potential in the realm of theranostics. Its production via proton irradiation of gold targets is a well-established method, and effective chemical separation techniques ensure the availability of high-purity ¹⁹⁷Hg for research and clinical development. The comprehensive understanding of its decay characteristics is crucial for the accurate dosimetry and design of novel radiopharmaceuticals. Continued research into chelating agents and targeting vectors for mercury will be pivotal in translating the promise of ¹⁹⁷Hg into effective clinical applications for the diagnosis and treatment of diseases.
References
- 1. Mercury-197 - isotopic data and properties [chemlin.org]
- 2. Mercury (element) - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » Mercury » historical information [winter.group.shef.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. Mercury-197m - isotopic data and properties [chemlin.org]
- 11. hzdr.qucosa.de [hzdr.qucosa.de]
- 12. Production of the mercury-197 through proton induced reaction on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nd2007.edpsciences.org [nd2007.edpsciences.org]
- 14. www-pub.iaea.org [www-pub.iaea.org]
- 15. Producing medical isotopes in a cyclotron - Chief Scientist of Quebec [scientifique-en-chef.gouv.qc.ca]
- 16. technopolis-group.com [technopolis-group.com]
- 17. remedypublications.com [remedypublications.com]
- 18. Measurement of Cross Section for <sup>197</sup>Au(p,n)<sup>197</sup>Hgm at 9.2 MeV Proton Energy [yznkxjs.xml-journal.net]
- 19. How to Make Gold from Mercury: Here’s What Science Says [wikihow.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Production of Mercury-197 from Gold Targets
This technical guide provides a comprehensive overview of the methodologies for producing the theranostic radionuclide Mercury-197 (¹⁹⁷Hg) and its metastable isomer (¹⁹⁷ᵐHg) through the proton bombardment of high-purity gold targets. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations to support the establishment of ¹⁹⁷(ᵐ)Hg production capabilities.
Introduction
Mercury-197 is a radionuclide of significant interest for applications in nuclear medicine, particularly as part of a theranostic pair with its metastable isomer, ¹⁹⁷ᵐHg.[1] The unique decay properties of these isomers, which include low-energy gamma emissions suitable for imaging and the emission of Auger and conversion electrons for therapy, make them highly valuable for the development of targeted radiopharmaceuticals.[2][3] The production of no-carrier-added (NCA) ¹⁹⁷(ᵐ)Hg is efficiently achieved via the ¹⁹⁷Au(p,n)¹⁹⁷(ᵐ)Hg nuclear reaction.[2] Gold (¹⁹⁷Au) serves as an ideal target material due to its monoisotopic nature (100% natural abundance), eliminating the need for costly isotopic enrichment.[3][4] Additionally, gold's high thermal conductivity allows it to withstand high proton beam currents during irradiation, maximizing production yields.[3][4]
This guide details the key stages of ¹⁹⁷(ᵐ)Hg production: target preparation, proton irradiation, and subsequent radiochemical separation of the mercury radionuclides from the bulk gold target.
Nuclear Reaction and Decay Characteristics
The primary nuclear reaction for the production of ¹⁹⁷Hg is the bombardment of a stable ¹⁹⁷Au target with protons, inducing a (p,n) reaction. This reaction produces both the ground state (¹⁹⁷ᵍHg) and the metastable state (¹⁹⁷ᵐHg) of Mercury-197.
Nuclear Reaction: ¹⁹⁷Au + p → ¹⁹⁷(ᵐ)Hg + n
The resulting mercury isomers decay to stable gold (¹⁹⁷Au) through different pathways, as detailed in the table below.
Table 1: Decay Characteristics of Mercury-197 Isomers
| Isotope | Half-life | Decay Mode | Branching Ratio | Key Emissions (Energy, Intensity) |
| ¹⁹⁷ᵐHg | 23.8 h | Isomeric Transition (IT) | ~94.7% | γ: 133.9 keV |
| Electron Capture (EC) | ~5.3% | γ: 77.3 keV | ||
| ¹⁹⁷ᵍHg | 64.14 h | Electron Capture (EC) | 100% | γ: 77.3 keV |
The decay pathway involves the isomeric transition of ¹⁹⁷ᵐHg to ¹⁹⁷ᵍHg or its direct decay via electron capture to an excited state of ¹⁹⁷Au, which then de-excites to the stable ground state. The ground state, ¹⁹⁷ᵍHg, also decays via electron capture to stable ¹⁹⁷Au.
References
- 1. Production of the mercury-197 through proton induced reaction on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross sections of 197Au(p,n) 197gHg and 197Au(p,n) 197mHg reactions at energies below 18 MeV | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomeric Transition of Mercury-197m vs. Mercury-197
This technical guide provides a comprehensive overview of the nuclear isomer Mercury-197m (¹⁹⁷ᵐHg) and its transition to the ground state, Mercury-197 (¹⁹⁷Hg). This document is intended for researchers, scientists, and professionals in drug development who are interested in the theranostic potential of this radionuclide pair. The unique decay properties of ¹⁹⁷ᵐHg and ¹⁹⁷Hg, which include the emission of gamma rays suitable for imaging and Auger and conversion electrons for therapy, make them a promising candidate for applications in nuclear medicine.[1][2][3]
Core Concepts: Isomeric Transition and Electron Capture
The phenomenon of nuclear isomerism occurs when a nucleus exists in a metastable excited state for a prolonged period.[4] These long-lived excited nuclei are known as isomers.[4] The decay from this metastable state to a lower energy state of the same nuclide is termed an isomeric transition (IT).[1][4] This process is similar to gamma decay but is distinguished by the extended lifetime of the excited state.[4]
In contrast, electron capture (EC) is a mode of radioactive decay where a proton-rich nucleus of a neutral atom absorbs an inner atomic electron, typically from the K or L shell.[5][6][7] This process transforms a nuclear proton into a neutron and results in the emission of an electron neutrino.[5][6]
The Mercury-197 system is of particular interest as it exhibits both of these decay modes, contributing to its potential as a theranostic agent.[8]
Decay Characteristics of ¹⁹⁷ᵐHg and ¹⁹⁷Hg
Mercury-197 exists in two states: a metastable isomer, ¹⁹⁷ᵐHg, and a ground state, ¹⁹⁷Hg.[1] The energy difference between these two states is 299 keV.[1]
Mercury-197m (¹⁹⁷ᵐHg) has a half-life of 23.8 hours.[1][9][10] It decays primarily through two pathways:
-
Isomeric Transition (IT): Approximately 91.4% of ¹⁹⁷ᵐHg nuclei decay to the ground state ¹⁹⁷Hg.[10][11][12][13] This transition involves the emission of gamma rays and conversion electrons.[3]
-
Electron Capture (EC): The remaining 8.6% of ¹⁹⁷ᵐHg nuclei decay directly to stable Gold-197 (¹⁹⁷Au).[10][12][13]
Mercury-197 (¹⁹⁷Hg) , the ground state, has a longer half-life of 64.14 hours.[1][9][14] It decays entirely via electron capture to stable ¹⁹⁷Au.[8]
The following tables summarize the key decay data for both isomers.
Table 1: Comparative Decay Properties of ¹⁹⁷ᵐHg and ¹⁹⁷Hg
| Property | Mercury-197m (¹⁹⁷ᵐHg) | Mercury-197 (¹⁹⁷Hg) |
| Half-life | 23.8 hours[1][9][10] | 64.14 hours[1][9][14] |
| Decay Modes | Isomeric Transition (IT), Electron Capture (EC)[10][12][13] | Electron Capture (EC)[8] |
| Spin and Parity | 13/2+[10][12][13] | 1/2-[12][13] |
| Excitation Energy | 298.93 keV[10] | Ground State |
Table 2: Branching Ratios and Decay Products
| Isomer | Decay Mode | Branching Ratio | Daughter Nuclide |
| ¹⁹⁷ᵐHg | Isomeric Transition | ~91.4%[10][11][12][13] | ¹⁹⁷Hg |
| Electron Capture | ~8.6%[10][12][13] | ¹⁹⁷Au | |
| ¹⁹⁷Hg | Electron Capture | 100%[8] | ¹⁹⁷Au |
Table 3: Principal Photon Emissions
| Isomer | Photon Energy (keV) | Intensity (%) | Origin |
| ¹⁹⁷ᵐHg | 133.98[8][11] | 33.5[9][11] | Isomeric Transition |
| 279[1][3] | 6.1[9] | Electron Capture | |
| ¹⁹⁷Hg | 77.35[8][9] | 18.7[8][9] | Electron Capture |
Decay Scheme Visualization
The decay pathways of ¹⁹⁷ᵐHg and ¹⁹⁷Hg can be visualized as a decay scheme.
Experimental Protocols
The production and analysis of ¹⁹⁷ᵐHg and ¹⁹⁷Hg involve several key experimental procedures.
Production of ¹⁹⁷ᵐHg/¹⁹⁷Hg
A common method for producing no-carrier-added (NCA) ¹⁹⁷ᵐHg and ¹⁹⁷Hg is through the proton bombardment of a natural gold (¹⁹⁷Au) target.[2][8][15]
Nuclear Reaction: ¹⁹⁷Au(p,n)¹⁹⁷ᵐ/ᵍHg[8]
Experimental Setup:
-
Target Preparation: High-purity (99.99%) gold foils are used as the target material.[2] Gold's monoisotopic nature (100% ¹⁹⁷Au) eliminates the need for expensive isotopic enrichment.[2][15]
-
Irradiation: The gold target is irradiated with a proton beam from a cyclotron. For instance, a TR13 cyclotron operating at 13 MeV can be used.[8] The irradiation energy and duration can be optimized to achieve desired production rates.
-
Separation: Following irradiation, the mercury isotopes must be separated from the gold target. This can be achieved using techniques such as liquid-liquid extraction or resin-based separation methods.[16][17]
Measurement and Quantification
The decay of ¹⁹⁷ᵐHg and ¹⁹⁷Hg is typically characterized using gamma-ray spectroscopy.
Instrumentation:
-
High-Purity Germanium (HPGe) detectors are used for high-resolution gamma spectroscopy to identify and quantify the emitted gamma rays.
-
Single-Photon Emission Computed Tomography (SPECT) or SPECT/CT systems are employed for in-vivo imaging and biodistribution studies.[8][9]
Procedure:
-
Sample Preparation: A sample containing the produced ¹⁹⁷ᵐ/ᵍHg is prepared, often in a solution.
-
Data Acquisition: The sample is placed at a calibrated distance from the detector, and gamma spectra are acquired over a set period. Dead time corrections are applied to ensure accuracy.[8][9]
-
Spectral Analysis: The acquired spectra are analyzed to identify the characteristic gamma-ray peaks of ¹⁹⁷ᵐHg (e.g., 133.98 keV, 279 keV) and ¹⁹⁷Hg (e.g., 77.35 keV).[8][9] The activity of each isotope is calculated based on the peak areas, detector efficiency, and gamma-ray emission probabilities.[8][9]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the production and analysis of ¹⁹⁷ᵐ/ᵍHg.
Theranostic Applications
The combination of imaging-compatible gamma emissions from ¹⁹⁷ᵐHg and therapeutic Auger and conversion electrons from both isomers makes the ¹⁹⁷ᵐ/ᵍHg pair a "true radio-theranostic pair".[8] This means the same radionuclide can be used for both diagnosis (imaging) and therapy.[8] The development of suitable chelators to attach mercury to tumor-targeting vectors is an active area of research aimed at realizing the clinical potential of this theranostic agent.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuclear-power.com [nuclear-power.com]
- 5. Electron capture - Wikipedia [en.wikipedia.org]
- 6. openmedscience.com [openmedscience.com]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mercury-197m - isotopic data and properties [chemlin.org]
- 11. www-nds.iaea.org [www-nds.iaea.org]
- 12. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 13. ealga.mit.edu [ealga.mit.edu]
- 14. Mercury-197 - isotopic data and properties [chemlin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Qucosa - Technische Universität Dresden: Theranostic mercury: 197(m)Hg with high specific activity for imaging and therapy [tud.qucosa.de]
An In-depth Technical Guide to the Synthesis of Mercury-197 for Research and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Mercury-197 (197Hg), with its dual isomeric states (197mHg and 197gHg), presents a compelling case for theranostic applications in nuclear medicine. Its decay characteristics, which include low-energy gamma radiation suitable for imaging and the emission of Auger and conversion electrons for targeted therapy, have spurred significant interest in its production and purification for preclinical and clinical research. This guide provides a comprehensive overview of the primary nuclear reactions for synthesizing 197Hg, details on experimental protocols, and a comparative analysis of production methods.
Core Production Routes: A Comparative Analysis
The production of no-carrier-added (NCA) 197(m)Hg is predominantly achieved through charged particle bombardment of gold (197Au) targets in a cyclotron. Gold, being monoisotopic (100% 197Au), offers a significant advantage by eliminating the need for costly isotopic enrichment of the target material.[1][2][3] Its high thermal conductivity also permits the use of high beam currents during irradiation, enhancing production yields.[1][2][3] Alternative neutron-induced reactions on mercury isotopes have also been explored, primarily in the context of nuclear reactors.
Proton-Induced Reaction on Gold
The most common and well-documented method for 197Hg production is the proton bombardment of a natural gold target, inducing a (p,n) reaction.[1][4][5][6][7][8][9][10] This reaction is efficient at relatively low proton energies, making it accessible to many medical cyclotrons.
Deuteron-Induced Reaction on Gold
An alternative to proton bombardment is the use of deuterons. The 197Au(d,2n)197Hg reaction is also a viable production route.[1][11] The choice between protons and deuterons can influence the isomeric ratio of 197mHg to 197gHg, which may be a critical consideration for specific therapeutic or diagnostic applications.[11]
Neutron-Induced Reactions on Mercury and Gold
Neutron capture and spallation reactions can also produce 197Hg. For instance, bombarding the stable mercury isotope 196Hg with slow neutrons results in 197Hg via the 196Hg(n,γ)197Hg reaction.[12][13][14] This method, however, is complicated by the low natural abundance of 196Hg (0.15%).[12][13] Fast neutrons can induce an (n,2n) reaction on 198Hg to produce 197Hg.[13][15] Additionally, the 197Au(n,2n)196Au reaction is a known process, though not a direct route to 197Hg.[16][17]
Quantitative Data on Production Parameters
The efficiency of 197Hg production is highly dependent on the choice of nuclear reaction and the specific experimental parameters. The following tables summarize key quantitative data from various studies to facilitate a comparison of the different production routes.
| Target Material | Projectile | Reaction | Projectile Energy (MeV) | Cross Section (mb) | Production Yield (MBq/µA·h) | Reference |
| Natural Gold (197Au) | Proton | 197Au(p,n)197m,gHg | 9.2 | 18.9 (for 197mHg) | - | [18] |
| Natural Gold (197Au) | Proton | 197Au(p,n)197m,gHg | 10 | - | - | [4] |
| Natural Gold (197Au) | Proton | 197Au(p,n)197m,gHg | up to 14 | - | - | [1][6] |
| Natural Gold (197Au) | Proton | 197Au(p,n)197m,gHg | 13 | - | 4 (197mHg), 2.9 (197gHg) | [8][9][10] |
| Natural Gold (197Au) | Proton | 197Au(p,xn)197,195,193Hg | 49.8 - 65.5 | - | - | [19] |
| Natural Gold (197Au) | Deuteron | 197Au(d,x)197m,gHg | 8.3 - 19.7 | - | - | [11] |
| Natural Platinum | Alpha | natPt(α,xn)197m,gHg | 17 - 26 | - | - | [1] |
| Mercury-196 (196Hg) | Slow Neutron | 196Hg(n,γ)197Hg | Thermal | - | - | [12][13][14] |
| Mercury-198 (198Hg) | Fast Neutron | 198Hg(n,2n)197Hg | >8 MeV | - | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible synthesis of high-purity 197Hg. The following sections outline the key experimental steps from target preparation to final purification.
Target Preparation
For cyclotron-based production, high-purity gold (99.99%+) is typically used as the target material.[1][6] This can be in the form of foils or disks.[4] The target is mounted in a suitable holder that allows for efficient cooling during high-current irradiation. For reactor-based production using mercury targets, enriched 196Hg or 198Hg would be required for efficient production and to minimize the generation of undesirable radioactive isotopes.[14]
Irradiation
The prepared target is irradiated with a beam of protons or deuterons from a cyclotron.[4][9][10] The beam energy and current are carefully controlled to maximize the production of 197Hg while minimizing the formation of impurities. For instance, irradiations at a Cyclone 18/9 have been reported for proton bombardment of gold disks.[4] The TR13 cyclotron at TRIUMF has been used for the production of 197m/gHg via the 197Au(p,n) reaction at 13 MeV.[8][9][10]
Radiochemical Separation and Purification
Following irradiation, the 197Hg must be chemically separated from the bulk gold target and any other radioisotopic impurities. This is a critical step to ensure the final product is of high purity and specific activity, suitable for radiopharmaceutical applications. Several methods have been developed, including:
-
Liquid-Liquid Extraction: This method involves dissolving the irradiated gold target in a suitable acid, such as aqua regia or hydrochloric acid, and then selectively extracting either the gold or the mercury into an organic phase.[2][3][4] For example, gold can be extracted with methyl isobutyl ketone (MIBK) from a 2 M HCl solution, leaving the no-carrier-added 197Hg in the aqueous phase.[4]
-
Ion Exchange and Extraction Chromatography: These techniques utilize resins to selectively retain either the gold or mercury ions. Cation exchange resins like Dowex-50W-x8 have been used for separation.[4] More recently, various extraction chromatographic resins such as LN, TEVA, Pb, TK200, and DGA have been investigated to develop improved separation systems.[2][5][7]
The choice of separation method depends on the desired purity, scale of production, and available resources. The goal is to achieve a high separation factor, which is a measure of the effectiveness of the separation process.
Visualizing the Pathways and Processes
To better illustrate the relationships between the different components of 197Hg synthesis, the following diagrams have been generated using the DOT language.
Caption: Nuclear reaction pathways for the synthesis of Mercury-197.
Caption: General experimental workflow for cyclotron production of Mercury-197.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Theranostic mercury: (197(m))Hg with high specific activity for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hzdr.qucosa.de [hzdr.qucosa.de]
- 5. Development of an improved separation system for Hg-197 from proton-irradiated gold targets [summit.sfu.ca]
- 6. Production of the mercury-197 through proton induced reaction on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of distribution coefficients of mercury and gold on selected extraction chromatographic resins - towards an improved separation method of mercury-197 from proton-irradiated gold targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals [frontiersin.org]
- 10. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to Make Gold from Mercury: Here’s What Science Says [wikihow.com]
- 13. Mercury to Gold - Talk-Polywell.org [talk-polywell.org]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. epj-conferences.org [epj-conferences.org]
- 17. Cross section of the 197Au(n,2n)196Au reaction | EPJ Web of Conferences [epj-conferences.org]
- 18. Measurement of Cross Section for <sup>197</sup>Au(p,n)<sup>197</sup>Hgm at 9.2 MeV Proton Energy [yznkxjs.xml-journal.net]
- 19. Excitation functions of the 197Au(p,pxn) and 197Au(p,xn) ... [degruyterbrill.com]
Nuclear Properties of Mercury-197 Isomers
An In-depth Technical Guide to the Half-life and Decay Scheme of Mercury-197
For researchers, scientists, and drug development professionals, a precise understanding of radionuclide properties is paramount for applications in nuclear medicine, including diagnostics and targeted radionuclide therapy. Mercury-197 (¹⁹⁷Hg), with its isomeric state ¹⁹⁷ᵐHg, presents a compelling case for theranostic applications due to its favorable decay characteristics, which include emissions suitable for both imaging and therapy.[1][2] This guide provides a detailed overview of the nuclear properties, decay scheme, and experimental methodologies related to ¹⁹⁷Hg.
Mercury-197 exists in two states: a ground state (¹⁹⁷Hg) and a metastable isomeric state (¹⁹⁷ᵐHg).[3] The ground state has a longer half-life of 64.14 hours, while the excited isomer has a half-life of 23.8 hours.[4][5] The energy difference separating these two states is approximately 299 keV.[2][3]
Table 1: Core Properties of ¹⁹⁷Hg and ¹⁹⁷ᵐHg
| Property | ¹⁹⁷Hg (Ground State) | ¹⁹⁷ᵐHg (Metastable State) |
| Half-life | 64.14(5) hours[5][6] | 23.8(1) hours[4][6] |
| Spin and Parity | 1/2-[5][6] | 13/2+[4][6] |
| Excitation Energy | 0 keV | 298.93(8) keV[4] |
| Decay Modes | 100% Electron Capture (EC)[5][7] | 91.4% Isomeric Transition (IT)8.6% Electron Capture (EC)[6] |
| Decay Product | ¹⁹⁷Au (stable)[5] | ¹⁹⁷Hg (via IT), ¹⁹⁷Au (via EC)[6] |
| Q-value (EC) | 600 keV[6][8] | 899 keV[6] |
Decay Scheme of ¹⁹⁷Hg and ¹⁹⁷ᵐHg
The decay of Mercury-197 to stable Gold-197 (¹⁹⁷Au) follows two distinct pathways originating from the ground and metastable states.
-
¹⁹⁷Hg (Ground State): The ground state decays exclusively via electron capture (EC) to the stable isotope ¹⁹⁷Au.[5][7] During this process, an inner atomic electron is captured by the nucleus, converting a proton into a neutron and emitting a neutrino. This results in the emission of characteristic X-rays and Auger electrons as the atomic shell reorganizes. The decay proceeds through excited states of ¹⁹⁷Au, leading to the emission of specific gamma rays.
-
¹⁹⁷ᵐHg (Metastable State): The metastable isomer decays through two competing modes:[6]
-
Isomeric Transition (IT): In 91.4% of decays, ¹⁹⁷ᵐHg transitions to its ground state, ¹⁹⁷Hg, by releasing its excess energy.[6] This energy is emitted primarily as gamma radiation (e.g., 133.98 keV and 164.97 keV photons) and conversion electrons.[3][9] The resulting ¹⁹⁷Hg atom then decays as described above.
-
Electron Capture (EC): In the remaining 8.6% of decays, ¹⁹⁷ᵐHg bypasses the isomeric transition and decays directly to an excited state of ¹⁹⁷Au via electron capture.[6] This is followed by gamma emission to reach the stable ¹⁹⁷Au ground state.
-
The dual decay pathways from ¹⁹⁷ᵐHg, combined with the subsequent decay of ¹⁹⁷Hg, result in a complex spectrum of emissions.[2] Dominant photon emissions are observed at energies between 70-80 keV (X-rays from electron capture), 134 keV (from ¹⁹⁷ᵐHg), and 279 keV (from ¹⁹⁷ᵐHg).[2][3]
Table 2: Principal Photon Emissions from the Decay of ¹⁹⁷Hg and ¹⁹⁷ᵐHg
| Originating Isomer | Energy (keV) | Intensity (%) per 100 decays of parent | Emission Type |
| ¹⁹⁷Hg | 77.351 | 18.7 | Gamma (γ) |
| ¹⁹⁷Hg | 191.364 | 0.632 | Gamma (γ) |
| ¹⁹⁷ᵐHg | 133.98 | 33.5 | Gamma (γ) |
| ¹⁹⁷ᵐHg | 164.97 | 0.262 | Gamma (γ) |
| ¹⁹⁷ᵐHg | 279.0 | 6.10 | Gamma (γ) |
Note: Intensities are sourced from the Evaluated Nuclear Structure Data File (ENSDF) via the Brookhaven National Laboratory.[8][9] The full emission spectrum also includes numerous X-rays, conversion electrons, and Auger electrons.
Caption: Decay scheme of ¹⁹⁷ᵐHg and ¹⁹⁷Hg showing major transitions and emissions.
Experimental Protocols
The determination of half-life and the characterization of a decay scheme are fundamental procedures in radiochemistry, typically involving radionuclide production, chemical separation, and radiation measurement.
Radionuclide Production and Separation
-
Production: No-carrier-added (NCA) ¹⁹⁷(ᵐ)Hg can be produced via proton-induced nuclear reactions on a high-purity gold (¹⁹⁷Au) target.[1] Gold is a monoisotopic element, which simplifies the production process and eliminates the need for expensive isotopic enrichment of the target material.[1] The high thermal conductivity of gold also permits the use of high-intensity proton beams.[1]
-
Chemical Separation: Following irradiation, the microscopic quantities of ¹⁹⁷(ᵐ)Hg must be separated from the bulk gold target. A common and efficient method is liquid-liquid extraction.[1] This involves dissolving the target in a suitable solvent and using an immiscible solvent to selectively extract the mercury, leaving the gold behind in the original solution.
Half-Life Determination
The half-life of a radionuclide is determined by measuring its activity as a function of time.
-
Sample Preparation: A sample of the purified ¹⁹⁷(ᵐ)Hg is prepared in a standard geometry to ensure consistent measurement conditions.
-
Radiation Detection: A radiation detector, such as a Geiger counter or a more sophisticated gamma-ray spectrometer, is used to measure the number of decay events (counts) in a fixed time interval.[10]
-
Data Collection: The measurement is repeated at regular intervals over a period of several half-lives. For each measurement, the time and the total counts are recorded. A background radiation measurement is also taken and subtracted from each sample measurement.
-
Data Analysis: The natural logarithm of the background-corrected count rate is plotted against time. For a single decaying isotope, this plot should yield a straight line. The slope of this line is equal to the negative of the decay constant (λ). The half-life (T½) is then calculated using the formula: T½ = ln(2) / λ.[11] When dealing with a mixture of ¹⁹⁷ᵐHg and ¹⁹⁷Hg, the decay curve will be a composite of two exponential decays, requiring more complex fitting algorithms to deconvolve the two different half-lives.
Decay Scheme Analysis: Gamma-Ray Spectroscopy
Gamma-ray spectroscopy is the primary method for identifying radionuclides and characterizing their decay schemes.[12]
-
Detection System: The system consists of a high-resolution detector, typically a High-Purity Germanium (HPGe) detector, coupled to electronic modules for signal processing and a multichannel analyzer (MCA) to generate an energy spectrum.[3]
-
Energy and Efficiency Calibration: The spectrometer must be calibrated using standard sources with well-known gamma-ray energies and intensities. This allows for the accurate determination of the energies of unknown gamma rays and their emission probabilities.
-
Spectrum Acquisition: The purified ¹⁹⁷(ᵐ)Hg sample is placed in front of the detector, and a spectrum is acquired over a sufficient time to achieve good statistical precision for the observed photopeaks.
-
Data Analysis: The resulting spectrum is a plot of counts versus gamma-ray energy.
-
Peak Identification: The energies of the photopeaks in the spectrum are determined. These energies are the "fingerprints" of the radionuclide.[12] By comparing the measured energies to nuclear databases, the presence of ¹⁹⁷Hg and ¹⁹⁷ᵐHg is confirmed.[3]
-
Intensity Measurement: The area under each photopeak is calculated, which is proportional to the intensity of that gamma ray. By correcting for the detector's efficiency at that energy, the relative emission probabilities of the different gamma rays can be determined.
-
Coincidence Measurements: To establish the relationships between different gamma rays in a decay cascade, coincidence spectroscopy can be performed. This technique involves using two or more detectors to see which gamma rays are emitted at the same time, helping to construct the energy level scheme of the daughter nucleus (¹⁹⁷Au).
-
References
- 1. Theranostic mercury: (197(m))Hg with high specific activity for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mercury-197m - isotopic data and properties [chemlin.org]
- 5. Mercury-197 - isotopic data and properties [chemlin.org]
- 6. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 7. Isotope data for mercury-197 in the Periodic Table [periodictable.com]
- 8. inl.gov [inl.gov]
- 9. inl.gov [inl.gov]
- 10. web.pa.msu.edu [web.pa.msu.edu]
- 11. homework.study.com [homework.study.com]
- 12. preparecenter.org [preparecenter.org]
The Resurgence of a Legacy Isotope: A Technical Guide to Mercury-197 for Advanced Medical Imaging
For Immediate Release
A comprehensive technical guide exploring the fundamental properties and renewed potential of Mercury-197 (¹⁹⁷Hg) in medical imaging has been compiled for researchers, scientists, and professionals in drug development. This document details the isotope's nuclear characteristics, production methodologies, and protocols for its application in single-photon emission computed tomography (SPECT), offering a valuable resource for the exploration of next-generation radiopharmaceuticals.
Mercury-197, a gamma-emitting radionuclide, presents a compelling case for re-evaluation in the landscape of medical imaging. Its unique decay characteristics, coupled with modern production techniques that yield high specific activity, position it as a viable candidate for theranostic applications, combining diagnostic imaging with targeted therapy. This guide provides an in-depth analysis of the core properties of ¹⁹⁷Hg and its metastable isomer, ¹⁹⁷ᵐHg, which are crucial for their application in nuclear medicine.
Core Nuclear Properties of Mercury-197 and its Isomer
The utility of ¹⁹⁷Hg in medical imaging is fundamentally derived from its decay properties. It decays via electron capture to stable Gold-197 (¹⁹⁷Au), emitting gamma rays that are readily detectable by SPECT cameras.[1] Concurrently produced is its metastable isomer, ¹⁹⁷ᵐHg, which possesses a shorter half-life and also contributes to the imaging signal.[1] The pertinent nuclear data for both isomers are summarized below.
| Property | Mercury-197 (¹⁹⁷Hg) | Mercury-197m (¹⁹⁷ᵐHg) |
| Half-life (T₁/₂) | 64.14 hours[2] | 23.8 hours[3] |
| Decay Mode | Electron Capture (EC) to ¹⁹⁷Au (100%)[2] | Isomeric Transition (IT) to ¹⁹⁷Hg (91.4%); Electron Capture (EC) to ¹⁹⁷Au (8.6%)[3][4] |
| Principal Gamma Ray Energies (Intensity) | 77.3 keV (18.7%) | 134.0 keV (33.5%), 279.0 keV (6.1%)[1][5] |
| Decay Energy (Q) | 0.600 MeV[6] | 0.299 MeV (IT), 0.899 MeV (EC)[4] |
Production and Purification of High Specific Activity ¹⁹⁷Hg
Modern production methods have overcome historical limitations associated with reactor-produced ¹⁹⁷Hg, which suffered from low specific activity and neurotoxic side effects.[1] Cyclotron-based production using the ¹⁹⁷Au(p,n)¹⁹⁷m/gHg nuclear reaction is now the preferred method, yielding no-carrier-added (NCA) ¹⁹⁷Hg with high specific activity, significantly below toxicity thresholds.[1][7]
The production and separation workflow involves the proton irradiation of a natural gold target, followed by a robust chemical separation process to isolate the ¹⁹⁷Hg from the bulk gold target material.
Caption: Production and Separation Workflow for ¹⁹⁷Hg.
Experimental Protocol: Separation of ¹⁹⁷Hg from Gold Target
A standardized column chromatography method is employed for the separation of ¹⁹⁷Hg from the irradiated gold target.[7]
-
Target Dissolution: The irradiated gold foil is dissolved in a suitable acidic solution, such as aqua regia.
-
Column Preparation: An extraction chromatographic resin, for instance, LN resin, is prepared in a column.
-
Loading: The dissolved target solution is loaded onto the prepared column.
-
Gold Removal: The gold is strongly retained by the resin, while mercury can be selectively eluted. The column is washed with appropriate acid solutions to remove any remaining gold.
-
Mercury Elution: The purified ¹⁹⁷Hg is then eluted from the column using a different acid solution, resulting in a solution of [¹⁹⁷m/gHg]HgCl₂.
-
Quality Control: The radionuclidic purity of the final product is assessed using gamma-ray spectroscopy to ensure the absence of gold isotopes and other impurities.[5]
Radiopharmaceutical Preparation and Preclinical Imaging
The development of stable chelators is crucial for the in vivo application of ¹⁹⁷Hg. Recent research has focused on the use of chelators like H₄Tetrathiol, which form stable complexes with mercury.[3]
Experimental Protocol: Radiolabeling with H₄Tetrathiol
-
Reaction Setup: A solution of the H₄Tetrathiol chelator is prepared in a suitable buffer (e.g., 1 M NH₄OAc, pH 7).
-
Radiolabeling: The purified [¹⁹⁷m/gHg]HgCl₂ solution is added to the chelator solution.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C, 37°C, or 80°C) for a designated time (e.g., 1 hour).
-
Quality Control: The radiochemical yield and purity of the resulting [¹⁹⁷m/gHg]Hg-Tetrathiol complex are determined using techniques such as radio-thin-layer chromatography (radio-TLC).[2][8]
Preclinical SPECT Imaging Protocol
Preclinical SPECT/CT imaging in small animal models is essential for evaluating the biodistribution and targeting efficacy of novel ¹⁹⁷Hg-based radiopharmaceuticals.[2]
-
Animal Model: Healthy mice or a disease model (e.g., tumor-bearing mice) are used.
-
Radiotracer Administration: A defined activity of the ¹⁹⁷Hg-labeled compound (e.g., [¹⁹⁷m/gHg]Hg-Tetrathiol) is administered intravenously.
-
Image Acquisition: At specific time points post-injection (e.g., 2 hours), SPECT/CT images are acquired.
-
Image Reconstruction and Analysis: The acquired data is reconstructed to generate 3D images of the radiotracer distribution. Quantitative analysis is performed to determine the uptake in various organs and tissues.
-
Ex Vivo Biodistribution: Following the final imaging session, tissues and organs are harvested to measure the radioactivity using a gamma counter, which validates the imaging data.[2]
Caption: General Experimental Workflow for Preclinical Imaging with ¹⁹⁷Hg.
The Decay Pathway of ¹⁹⁷Hg and ¹⁹⁷ᵐHg
The distinct yet interconnected decay pathways of ¹⁹⁷Hg and its metastable isomer are fundamental to their application in medical imaging. The isomeric transition of ¹⁹⁷ᵐHg adds to the population of the ground state ¹⁹⁷Hg over time, influencing the imaging characteristics.
Caption: Decay Scheme of ¹⁹⁷m/gHg.
Historical Context and Future Directions
The use of ¹⁹⁷Hg in nuclear medicine dates back to the 1960s, primarily as ¹⁹⁷Hg-chlormerodrin for brain and kidney scanning.[9] However, its use declined with the advent of Technetium-99m and concerns over mercury toxicity from low specific activity preparations.[1] The renewed interest in ¹⁹⁷Hg is driven by its potential as a "theranostic" agent, where the emitted gamma rays are used for SPECT imaging to plan and monitor therapy delivered by the co-emitted Auger and conversion electrons.[7] The development of robust chelating agents that ensure in vivo stability and favorable pharmacokinetics is a critical area of ongoing research.[8] This technical guide provides the foundational knowledge for scientists to further explore and harness the potential of this promising radionuclide in the fight against diseases like cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals [frontiersin.org]
- 6. Determination of distribution coefficients of mercury and gold on selected extraction chromatographic resins - towards an improved separation method of mercury-197 from proton-irradiated gold targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an improved separation system for Hg-197 from proton-irradiated gold targets [summit.sfu.ca]
- 8. Radiolabelled Cyclic Bisarylmercury: High Chemical and in vivo Stability for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Sulfur-Rich Chelators with Mercury-197
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury-197 (¹⁹⁷Hg), existing as a theranostic pair of isomers (¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg), presents a significant opportunity in nuclear medicine for both diagnostic imaging and targeted radiotherapy.[1][2] The emission of gamma rays allows for Single Photon Emission Computed Tomography (SPECT) imaging, while the co-emission of Meitner-Auger electrons provides highly localized, potent therapeutic effects, ideal for treating micrometastases.[3][4] However, the successful development of ¹⁹⁷Hg-based radiopharmaceuticals is critically dependent on the use of chelators that can stably bind the mercury cation.[5][6] Due to mercury's classification as a "soft" metal, sulfur-rich chelators have emerged as a promising class of ligands, demonstrating a high affinity and the potential for forming stable coordination complexes.[2][7]
These application notes provide an overview of the properties of Mercury-197, the rationale for using sulfur-rich chelators, and detailed protocols for radiolabeling and stability assessment.
Properties of Mercury-197
The isomeric pair of Mercury-197 offers a unique combination of decay characteristics suitable for theranostic applications.
| Property | ¹⁹⁷ᵐHg | ¹⁹⁷ᵍHg |
| Half-life | 23.8 hours[1] | 64.14 hours[1] |
| Primary Emissions for Imaging | Gamma rays (134 keV), X-rays[3][4] | Gamma rays (77 keV), X-rays |
| Primary Emissions for Therapy | Meitner-Auger electrons, Conversion electrons[2][4] | Meitner-Auger electrons, Conversion electrons[2][4] |
| Production | Cyclotron via the ¹⁹⁷Au(p,n)¹⁹⁷ᵐ/ᵍHg nuclear reaction[3][8] | Cyclotron via the ¹⁹⁷Au(p,n)¹⁹⁷ᵐ/ᵍHg nuclear reaction[3][8] |
Rationale for Sulfur-Rich Chelators
Mercury (Hg²⁺) is a soft Lewis acid, exhibiting a strong preference for coordination with soft Lewis bases. Sulfur, with its large, polarizable electron cloud, is a prime example of a soft donor atom. This inherent chemical affinity forms the basis for designing chelators that can effectively sequester and hold the ¹⁹⁷Hg radiometal. The use of macrocyclic structures, such as thiacrown ethers, and ligands with multiple thiol groups further enhances the stability of the resulting radiometal-chelate complex through the chelate effect.[2]
Recent studies have explored various sulfur-rich chelators, including thiacrown N₂S₄ macrocycles and tetrathiol ligands, demonstrating their potential for high radiolabeling efficiency and in vitro stability.[2][3]
Experimental Protocols
Protocol 1: Radiolabeling of a Sulfur-Rich Chelator with ¹⁹⁷Hg
This protocol outlines a general procedure for the radiolabeling of a sulfur-rich chelator with ¹⁹⁷HgCl₂.
Materials:
-
¹⁹⁷HgCl₂ in 0.1 M HCl
-
Sulfur-rich chelator stock solution (e.g., 10⁻² M in DMSO or appropriate solvent)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.15 M, pH 5.5)
-
Metal-free water
-
Reaction vial (e.g., polypropylene (B1209903) microcentrifuge tube)
-
Heating block or water bath
-
Radio-TLC system for quality control
Procedure:
-
In a sterile reaction vial, add a specific volume of the ammonium acetate buffer.
-
Add the desired amount of the sulfur-rich chelator stock solution to the buffer.
-
Introduce the ¹⁹⁷HgCl₂ solution (e.g., 5-10 µL, ~1-5 MBq) to the chelator-buffer mixture.
-
Vortex the reaction mixture gently.
-
Incubate the reaction at a specified temperature (e.g., 80°C) for a designated time (e.g., 30 minutes).
-
After incubation, allow the vial to cool to room temperature.
-
Determine the radiochemical yield (RCY) using a suitable radio-TLC system.
Radiochemical Yield Data for Selected Chelators:
| Chelator | Conditions | Radiochemical Yield (%) | Reference |
| p-SCN-Bn-TCMC | 10⁻⁴ M, 80°C | 100 ± 0.0 | [5][6] |
| p-SCN-Bn-DOTA | 10⁻⁴ M, 80°C | 70.9 ± 1.1 | [5][6] |
| N₂S₄-Thio | Not specified | High | [2] |
| N₂S₄-Py | Not specified | High | [2] |
| TCMC | 10⁻⁴ M, 80°C | 0-6 | [5][6] |
| DOTA | 10⁻⁴ M, 80°C | 0-6 | [5][6] |
Protocol 2: In Vitro Stability Assessment of [¹⁹⁷Hg]Hg-Chelator Complex
This protocol describes methods to evaluate the stability of the radiolabeled complex in the presence of human serum and a glutathione (B108866) challenge.
Materials:
-
Purified [¹⁹⁷Hg]Hg-Chelator complex
-
Human serum
-
Glutathione solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Radio-TLC system
Procedure for Human Serum Stability:
-
Add an aliquot of the purified [¹⁹⁷Hg]Hg-Chelator complex to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take an aliquot of the mixture.
-
Analyze the aliquot by radio-TLC to determine the percentage of intact radiolabeled complex.
Procedure for Glutathione Challenge:
-
Add an aliquot of the purified [¹⁹⁷Hg]Hg-Chelator complex to a vial containing a glutathione solution.
-
Incubate the mixture at 37°C.
-
At various time points, analyze an aliquot by radio-TLC to quantify the percentage of intact complex.
In Vitro Stability Data for Selected Complexes:
| Complex | Challenge | Time (h) | % Intact | Reference |
| [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC | Human Serum | 24 | Kinetically inert | [5][6] |
| [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC | Glutathione | 24 | Kinetically inert | [5][6] |
| [¹⁹⁷ᵐ/ᵍHg][Hg(N₂S₄-Py)]²⁺ | Human Serum & Glutathione | Not specified | Lower than [¹⁹⁷ᵐ/ᵍHg][Hg(NS₄-BA)]²⁺ | [2] |
| [¹⁹⁷ᵐ/ᵍHg][Hg(N₂S₄-Thio)]²⁺ | Human Serum & Glutathione | Not specified | Lower than [¹⁹⁷ᵐ/ᵍHg][Hg(NS₄-BA)]²⁺ | [2] |
| [¹⁹⁷ᵐ/ᵍHg]Hg-TCMC-PSMA bioconjugate | Human Serum & Glutathione | 24 | Significant degradation | [5][6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of thiacrown ligands for encapsulation of mercury-197m/g into radiopharmaceuticals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [<sup>197m/g</sup>Hg]HgCl<sub>2</sub> and a [<sup>197m/g</sup>Hg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - ProQuest [proquest.com]
- 4. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals [frontiersin.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Biodistribution Studies of Mercury-197 Labeled Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mercury-197 (¹⁹⁷Hg) is a radionuclide with promising theranostic properties, meaning it has potential for both therapy and diagnostic imaging.[1][2] It exists in two isomeric states, ¹⁹⁷ᵐHg (half-life ~23.8 hours) and ¹⁹⁷ᵍHg (half-life ~64.1 hours), which are co-produced and possess favorable decay characteristics.[3][4] ¹⁹⁷Hg emits low-energy gamma photons suitable for Single Photon Emission Computed Tomography (SPECT) imaging, while the co-emitted Auger and conversion electrons have therapeutic potential for treating micrometastases.[1][2][3]
Preclinical biodistribution studies are a critical component of radiopharmaceutical development.[5][6] These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the radiolabeled compound, providing essential data on its uptake in target tissues (e.g., tumors) and non-target organs.[6][7] This information is fundamental for assessing efficacy, calculating radiation dosimetry, and evaluating potential toxicity before advancing to clinical trials.[8]
Application Note: Key Considerations for ¹⁹⁷Hg Biodistribution Study Design
A well-designed biodistribution study provides a quantitative understanding of a drug candidate's behavior in vivo. For ¹⁹⁷Hg-labeled compounds, the following parameters are crucial.
1. Radionuclide Characteristics:
-
Half-Life: The ~64-hour half-life of ¹⁹⁷ᵍHg allows for the evaluation of compound pharmacokinetics over several days, which is ideal for large molecules like antibodies that exhibit slow distribution.[9]
-
Emissions: The gamma emissions (primarily 77.3 keV from ¹⁹⁷ᵍHg and 134 keV from ¹⁹⁷ᵐHg) are suitable for imaging with standard SPECT cameras equipped with low-energy collimators.[2][3]
-
Production: ¹⁹⁷Hg can be produced with high specific activity and no carrier added, which is advantageous for avoiding unwanted pharmacological effects of non-radioactive mercury.[1][4]
2. Animal Model Selection:
-
The choice of animal model should be relevant to the human disease being studied.[5][10]
-
Healthy rodents (mice or rats) are commonly used for initial biodistribution and pharmacokinetic profiling.[11]
-
For oncology applications, tumor-bearing models (e.g., xenografts in immunodeficient mice) are essential to evaluate tumor targeting and accumulation.[12]
-
Regulatory guidelines often recommend using 3-5 animals per sex per group for each time point to ensure statistical validity.[5]
3. Study Duration and Time Points:
-
The study duration should be sufficient to characterize the uptake and clearance of the ¹⁹⁷Hg compound.
-
Given the ~64-hour half-life, time points could range from 1 hour to 72 hours or longer (e.g., 1, 4, 24, 48, 72 hours post-injection) to capture the distribution and elimination phases.
4. Route of Administration:
-
The administration route should mirror the intended clinical application as closely as possible (e.g., intravenous, intraperitoneal).[5][13]
-
Intravenous (IV) injection via the tail vein is the most common route for systemic delivery in rodent models.[11]
Experimental Protocol: Ex Vivo Biodistribution of a ¹⁹⁷Hg Compound
This protocol provides a step-by-step method for conducting an ex vivo biodistribution study in a rodent tumor model.
1. Materials and Equipment:
-
¹⁹⁷Hg-labeled compound in a sterile, injectable formulation.
-
Healthy or tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors), 6-8 weeks old.
-
Animal restraining device for injection.
-
Insulin syringes (e.g., 28-30 gauge).
-
Anesthetic (e.g., isoflurane) and euthanasia supplies (e.g., CO₂ chamber, cervical dislocator).
-
Surgical tools for dissection (scissors, forceps).
-
Pre-weighed collection tubes for each tissue.
-
Calibrated balance (accurate to 0.1 mg).
-
Calibrated NaI(Tl) well-type gamma counter.[14]
2. Workflow Diagram:
References
- 1. Theranostic mercury: (197(m))Hg with high specific activity for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. appliedstemcell.com [appliedstemcell.com]
- 8. www-pub.iaea.org [www-pub.iaea.org]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Preclinical MoA Analysis | genOway [genoway.com]
- 13. FDA Adopts ICH Guidance On Assessing Nonclinical Biodistribution Of Gene Therapy Viral Vectors [cellandgene.com]
- 14. Gamma Counters in Nuclear Medicine: Technology, Applications, and Best Practices for Radioactivity Measurement [labx.com]
Application Notes & Protocols: Synthesis of Mercury-197 Labeled Radiopharmaceuticals
Introduction
Mercury-197 (¹⁹⁷Hg), existing as a ground state isomer (¹⁹⁷ᵍHg, t½ = 64.1 h) and a metastable isomer (¹⁹⁷ᵐHg, t½ = 23.8 h), is emerging as a promising theranostic radionuclide pair.[1][2] The term ¹⁹⁷(m)Hg refers to the simultaneous production of both isomers.[3] Its decay properties, which include gamma emissions suitable for Single-Photon Emission Computed Tomography (SPECT) imaging and the release of cytotoxic Auger and conversion electrons for therapy, make it ideal for developing chemically identical compounds for both diagnosing and treating diseases, particularly cancer.[1][3][4][5]
The development of ¹⁹⁷(m)Hg radiopharmaceuticals is limited by the need for robust chelators that can securely bind the mercury radiometal to a targeting biomolecule, preventing its release in vivo.[2][6][7] These application notes provide a comprehensive overview of the production of ¹⁹⁷(m)Hg and detailed protocols for the synthesis and quality control of ¹⁹⁷Hg-labeled compounds for research and development.
Section 1: Production and Purification of No-Carrier-Added (NCA) ¹⁹⁷(m)Hg
High specific activity, no-carrier-added (NCA) ¹⁹⁷(m)Hg is essential to minimize chemical toxicity and is typically produced in a medical cyclotron.[5][8] The most common method involves the proton bombardment of a natural gold (¹⁹⁷Au) target.[3][9]
Experimental Protocol 1: Cyclotron Production and Separation
1. Target Preparation and Irradiation:
-
A target of natural gold (¹⁹⁷Au), which is 100% abundant, is prepared.[3][9] Gold's high thermal conductivity allows for the use of high beam currents during irradiation.[3]
-
The gold target is irradiated with protons, typically with energies less than 15 MeV, via the ¹⁹⁷Au(p,n)¹⁹⁷(m)Hg nuclear reaction.[1][6] This process generates both the ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg isomers.[5]
2. Post-Irradiation Processing and Separation:
-
Following irradiation, the gold target is dissolved.
-
The ¹⁹⁷(m)Hg is separated from the bulk gold target material. A common and effective method is liquid-liquid extraction.[3] Alternatively, column chromatography using materials like LN resin can be employed for separation.[10]
-
The final product is typically a purified solution of [¹⁹⁷(m)Hg]HgCl₂.[8] The radionuclidic purity should be assessed to ensure it is free from other contaminants.[6]
Data Presentation 1: ¹⁹⁷(m)Hg Production and Properties
| Parameter | Description |
| Nuclear Reaction | ¹⁹⁷Au(p,n)¹⁹⁷(m)Hg[1][6] |
| Target Material | Natural Gold (¹⁹⁷Au)[3][9] |
| Product | No-Carrier-Added (NCA) ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg[3] |
| ¹⁹⁷ᵐHg Half-life | 23.8 hours[1] |
| ¹⁹⁷ᵍHg Half-life | 64.14 hours[1] |
| Key Emissions | Gamma rays (for SPECT), Auger and Conversion Electrons (for therapy)[1] |
| Reported Specific Activity | Approximately 500 GBq/µmol[5] |
Visualization 1: Production Workflow
Caption: Workflow for the production and purification of ¹⁹⁷(m)Hg.
Section 2: Principles of ¹⁹⁷Hg Radiopharmaceutical Synthesis
The synthesis of a metal-based radiopharmaceutical relies on a bifunctional chelator (BFC). The BFC is a molecule designed to perform two key functions: strongly bind the radiometal (¹⁹⁷Hg) and provide a chemical handle (linker) to attach to a tumor-targeting vector, such as a peptide or antibody.[6] Given that mercury is a "soft" metal, chelators rich in soft donor atoms like sulfur have shown significant promise in forming stable complexes.[7]
Visualization 2: Bifunctional Chelator Concept
Caption: The Bifunctional Chelator (BFC) model for radiopharmaceuticals.
Section 3: Protocols for Radiolabeling with ¹⁹⁷(m)Hg
The most common method for labeling is the direct addition of acidic [¹⁹⁷(m)Hg]HgCl₂ to a buffered solution of the chelator or the BFC-conjugated biomolecule.
Experimental Protocol 2: General Direct Radiolabeling
1. Reagent Preparation:
-
Prepare a stock solution (e.g., 10⁻³ M) of the chelator (e.g., TCMC, NS₄-BA, H₄Tetrathiol) in a suitable solvent (e.g., deionized water, DMSO).[1][6]
-
Prepare a series of dilutions from the stock solution to determine the optimal ligand concentration (e.g., 10⁻⁴ M to 10⁻⁷ M).[1][6]
-
Prepare a buffer solution, such as ammonium (B1175870) acetate (B1210297) (1 M, pH 7), to maintain the reaction pH.[1]
2. Radiolabeling Reaction:
-
In a reaction vial, add an aliquot of the chelator solution.
-
Add the buffer solution to achieve the desired final reaction volume (typically 100-200 µL).
-
Add the [¹⁹⁷(m)Hg]HgCl₂ solution (e.g., 1-1.2 MBq) to the vial and mix gently to initiate the reaction.[1]
-
Incubate the reaction mixture. Optimization is key; conditions can range from room temperature to 80°C for 15 to 60 minutes, depending on the specific chelator.[1][2]
3. Quality Control (See Section 4):
-
After incubation, determine the radiochemical yield (RCY) using radio-TLC or radio-HPLC to quantify the percentage of ¹⁹⁷(m)Hg successfully incorporated into the chelator.
Visualization 3: Radiolabeling Workflow
Caption: Workflow for radiolabeling, purification, and quality control.
Section 4: Quantitative Analysis and Quality Control
Rigorous quality control is mandatory to ensure the purity, stability, and efficacy of the synthesized radiopharmaceutical.
Experimental Protocol 3: Radiochemical Purity and Stability
1. Radiochemical Purity via Radio-TLC:
-
Spot a small aliquot of the reaction mixture onto a silica-impregnated instant thin-layer chromatography (iTLC-SG) paper.[6]
-
Develop the chromatogram using an appropriate mobile phase that separates the labeled compound from free ¹⁹⁷(m)Hg.
-
Scan the paper using a radio-TLC scanner to determine the relative positions and activities of the radiolabeled complex and any free radionuclide.[6] Calculate the radiochemical yield (RCY) as (activity of complex peak / total activity) * 100%.
2. In Vitro Stability - Human Serum:
-
Dilute the purified radiolabeled compound in human serum (e.g., 1:1 v/v).[1]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 72 hours), analyze aliquots using SDS-PAGE to monitor for any transchelation of the ¹⁹⁷(m)Hg to serum proteins.[1]
3. In Vitro Stability - Glutathione (GSH) Competition Assay:
-
Add the radiolabeled compound to a solution of L-glutathione (GSH) at a concentration mimicking intracellular levels (e.g., final concentration ~2 mM).[6]
-
Incubate at 37°C and analyze the stability over time (e.g., up to 24 hours) using radio-TLC to quantify the percentage of the complex that remains intact.[6]
Data Presentation 2: Comparison of Radiolabeling with Various Chelators
| Chelator | Ligand Conc. | Conditions (Temp, Time) | Radiochemical Yield (RCY) | In Vitro Stability (24h) |
| H₄Tetrathiol | 10⁻⁵ M | 80°C, 1h | > 95%[1] | > 95% intact in human serum (72h)[1] |
| NS₄-BA | 10⁻⁴ M | 37°C, 1h | > 90%[2] | 93% intact in human serum[2] |
| NS₄-Tz | 10⁻⁴ M | 37°C, 1h | > 90%[2] | Not specified |
| TCMC-PSMA | Not specified | Not specified | Not specified | Significant degradation in human serum and GSH[6] |
| N₂S₄-Py | Not specified | Not specified | High RCY[11] | Lower stability vs. NS₄-BA in serum and GSH[11] |
Note: This table summarizes reported findings; direct comparison requires identical experimental conditions.
References
- 1. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Theranostic mercury: (197(m))Hg with high specific activity for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioactive mercury, a tool for cancer imaging and treatment | SFU Undergraduate Research Symposium Journal [journals.lib.sfu.ca]
- 5. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Chelation of the Exotic Meitner-Auger Emitter Mercury-197 m/g with Sulfur-Rich Macrocyclic Ligands: Towards the Future of Theranostic Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabelled Cyclic Bisarylmercury: High Chemical and in vivo Stability for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an improved separation system for Hg-197 from proton-irradiated gold targets [summit.sfu.ca]
- 11. Development of thiacrown ligands for encapsulation of mercury-197m/g into radiopharmaceuticals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Quality Control of Mercury-197
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for the quality control of Mercury-197 (¹⁹⁷Hg), a promising radionuclide for theranostic applications. Adherence to stringent quality control procedures is paramount to ensure the safety, efficacy, and batch-to-batch consistency of ¹⁹⁷Hg-labeled radiopharmaceuticals.
Overview of Quality Control for Mercury-197
The quality control of ¹⁹⁷Hg involves a series of tests to confirm its identity, purity, and suitability for clinical use. These tests are categorized into three main areas:
-
Radionuclidic Purity: Ensures that the radioactivity present is predominantly from ¹⁹⁷Hg and its metastable isomer ¹⁹⁷ᵐHg, with minimal contribution from other radioisotopes.
-
Radiochemical Purity: Verifies that the ¹⁹⁷Hg is in the desired chemical form, either as the simple salt (e.g., ¹⁹⁷HgCl₂) or bound to a specific targeting molecule.
-
Chemical Purity: Assesses the presence of non-radioactive chemical contaminants that could affect the stability or biological behavior of the radiopharmaceutical.
A typical workflow for the quality control of cyclotron-produced ¹⁹⁷Hg is outlined below.
Radionuclidic Purity
Objective: To identify and quantify the presence of any radionuclides other than ¹⁹⁷Hg and its isomer ¹⁹⁷ᵐHg.
Methodology: Gamma-ray spectroscopy is the primary method for determining radionuclidic purity. A high-purity germanium (HPGe) detector is recommended for its excellent energy resolution.
Experimental Protocol:
-
Sample Preparation: Place a known volume (e.g., 1 mL) of the ¹⁹⁷Hg solution in a standard counting vial.
-
Instrument Setup:
-
Detector: High-Purity Germanium (HPGe) detector.
-
Energy Range: 0 - 2000 keV.
-
Calibration: Calibrate the detector for energy and efficiency using certified radionuclide standards (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co).
-
-
Data Acquisition: Acquire a gamma-ray spectrum of the ¹⁹⁷Hg sample for a sufficient duration to obtain statistically significant counts in the photopeaks of interest.
-
Data Analysis:
-
Identify the characteristic photopeaks of ¹⁹⁷ᵐHg and ¹⁹⁷Hg.[1]
-
Search for photopeaks corresponding to potential radionuclidic impurities.
-
Calculate the activity of each identified radionuclide and express the radionuclidic purity as a percentage of the total activity.
-
Data Presentation:
Table 1: Key Gamma and X-ray Emissions for Identification of ¹⁹⁷Hg
| Radionuclide | Half-life | Photon Energy (keV) | Abundance (%) |
| ¹⁹⁷ᵐHg | 23.8 h | 70-80 (X-rays) | High |
| 134.0 | 33.5 | ||
| 279.0 | High | ||
| ¹⁹⁷Hg | 64.1 h | 70-80 (X-rays) | High |
| 77.3 | 18.7 |
Source: Data compiled from multiple sources.[1]
Table 2: Potential Radionuclidic Impurities and their Gamma Emissions
| Impurity | Half-life | Production Reaction | Principal Gamma Energies (keV) |
| ¹⁹⁶Au | 6.18 d | ¹⁹⁷Au(p,pn)¹⁹⁶Au | 333.0, 355.7, 426.0 |
| ¹⁹⁸Au | 2.70 d | ¹⁹⁷Au(n,γ)¹⁹⁸Au | 411.8 |
| ¹⁹⁴Au | 38.0 h | ¹⁹⁷Au(p,p3n)¹⁹⁴Au | 328.5, 293.5 |
Note: The presence and abundance of these impurities will depend on the proton beam energy and the purity of the gold target.[1]
Acceptance Criteria:
-
Radionuclidic Purity: ≥ 99.9%
-
Specific Impurities: The activity of any single radionuclidic impurity should not exceed 0.1% of the total activity at the time of administration.
Radiochemical Purity
Objective: To determine the percentage of ¹⁹⁷Hg present in the desired chemical form.
Methodologies: Radio-Thin Layer Chromatography (Radio-TLC) and High-Performance Liquid Chromatography (Radio-HPLC) are commonly employed.
Radio-Thin Layer Chromatography (Radio-TLC)
Principle: This technique separates different chemical species based on their differential partitioning between a stationary phase (TLC plate) and a mobile phase (solvent).
Experimental Protocol:
-
Stationary Phase Selection: Silica (B1680970) gel or reversed-phase C18 plates are commonly used.
-
Mobile Phase Selection: The choice of mobile phase depends on the chemical nature of the ¹⁹⁷Hg compound.
-
For inorganic ¹⁹⁷HgCl₂, a polar mobile phase on a silica gel plate can be used to separate it from potential colloidal impurities.
-
For ¹⁹⁷Hg-labeled organic molecules, a solvent system should be chosen to achieve good separation between the labeled product, free ¹⁹⁷Hg, and other impurities.
-
-
Procedure:
-
Spot a small volume (1-2 µL) of the radiopharmaceutical onto the baseline of the TLC plate.
-
Develop the chromatogram by placing the plate in a sealed tank containing the mobile phase.
-
After the solvent front has migrated a sufficient distance, remove the plate and allow it to dry.
-
Determine the distribution of radioactivity on the plate using a radio-TLC scanner or by cutting the plate into sections and counting each section in a gamma counter.
-
-
Calculation: Calculate the radiochemical purity by determining the percentage of activity at the Rf value corresponding to the desired compound.
Data Presentation:
Table 3: Example Radio-TLC Systems for ¹⁹⁷Hg Quality Control
| Stationary Phase | Mobile Phase | Expected Rf of Free ¹⁹⁷HgCl₂ | Expected Rf of Labeled Compound |
| Silica Gel | 0.9% Saline | ~0.0 | Variable (typically > 0.5) |
| Silica Gel | 50 mM EDTA (pH 5) | ~0.9 | Variable (typically < 0.2) |
| C18 Reversed-Phase | Acetonitrile (B52724)/Water (70:30) | Variable | Variable |
Note: These are example systems and should be optimized for the specific ¹⁹⁷Hg-labeled compound.
High-Performance Liquid Chromatography (Radio-HPLC)
Principle: HPLC provides high-resolution separation of chemical species based on their interaction with a stationary phase packed in a column and a liquid mobile phase.
Experimental Protocol:
-
System Setup:
-
Column: A reversed-phase C18 column is often suitable for organomercury compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The addition of a thiol-containing reagent like L-cysteine to the mobile phase can improve the separation of mercury species.[2]
-
Detectors: A UV detector (if the compound has a chromophore) in series with a radioactivity detector.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a small volume of the sample.
-
Run the gradient program to elute the different chemical species.
-
Identify the peaks corresponding to the desired ¹⁹⁷Hg-labeled compound and any impurities by comparing their retention times with those of reference standards.
-
-
Calculation: Calculate the radiochemical purity by integrating the peak areas in the radioactivity chromatogram.
Data Presentation:
Table 4: Example HPLC Parameters for ¹⁹⁷Hg Radiochemical Purity
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detectors | UV (at a suitable wavelength) and Radioactivity |
Note: This is a generic method and must be optimized for the specific compound of interest.
Acceptance Criteria:
-
Radiochemical Purity: ≥ 95% for diagnostic agents, ≥ 99% for therapeutic agents.[3]
Chemical Purity
Objective: To identify and quantify non-radioactive chemical impurities that may be present.
Potential Impurities:
-
Residual Gold: From the target material.
-
Other Metals: From the cyclotron components or reagents.
-
Reagents: Used in the separation and purification process.
Methodology: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of trace metal impurities.
Experimental Protocol:
-
Sample Preparation: Dilute the ¹⁹⁷Hg solution in a suitable matrix (e.g., dilute nitric acid) to a concentration appropriate for ICP-MS analysis.
-
Instrument Setup:
-
Calibrate the ICP-MS instrument with certified standards for the elements of interest (e.g., Au, Cu, Zn, Fe).
-
-
Data Acquisition: Analyze the prepared sample and quantify the concentration of each metallic impurity.
Data Presentation:
Table 5: Acceptance Criteria for Chemical Impurities
| Impurity | Acceptance Limit |
| Gold (Au) | < 10 µg/mL |
| Other Trace Metals | To be determined based on toxicological data |
Note: Limits should be established based on the intended clinical dose and known toxicity of the impurities.
Pharmaceutical Quality Control
In addition to the specific tests for ¹⁹⁷Hg, standard pharmaceutical quality control tests must be performed on the final radiopharmaceutical product.
-
Sterility: The absence of viable microorganisms.
-
Bacterial Endotoxins (Pyrogens): The absence of fever-inducing substances.
-
pH: The pH of the final product should be within a physiologically acceptable range (typically 6.0 - 8.0).
-
Visual Inspection: The solution should be clear, colorless, and free of particulate matter.
These tests should be performed according to established pharmacopeial methods.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for the release of a batch of ¹⁹⁷Hg radiopharmaceutical based on the outcomes of the quality control tests.
References
- 1. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversed-phase high-performance liquid chromatographic separation of inorganic mercury and methylmercury driven by their different coordination chemistry towards thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
Protocols for the Radiochemical Separation of Mercury-197 from Gold Targets
For Immediate Release
This document provides detailed application notes and protocols for the separation of the radionuclide Mercury-197 (¹⁹⁷Hg) from irradiated gold (Au) targets. These protocols are intended for researchers, scientists, and drug development professionals involved in the production of ¹⁹⁷Hg for radiopharmaceutical applications. The methodologies described herein are based on established extraction chromatography techniques, ensuring high separation efficiency and purity of the final product.
Mercury-197, with its favorable decay properties (half-life of ~64.1 hours), is a promising candidate for use in targeted radionuclide therapy and diagnostic imaging. It is typically produced by proton irradiation of a natural gold target.[1] A critical step in its production is the efficient separation of the no-carrier-added ¹⁹⁷Hg from the bulk gold target material.
Separation Methodologies
Two primary methods employing extraction chromatography have been demonstrated to be highly effective for this separation: one utilizing TEVA resin and another employing LN resin. Both methods achieve high separation factors and yields.
Separation using TEVA Resin
TEVA (Trialkyl, Ethyl, n-Vinylbenzyl Ammonium) resin exhibits a strong affinity for gold in hydrochloric acid (HCl) media, while mercury passes through with minimal retention. This differential uptake allows for a clean separation.
Experimental Protocol:
-
Target Dissolution: Dissolve the irradiated gold foil in aqua regia (a 3:1 mixture of concentrated HCl and nitric acid).
-
Column Preparation:
-
Prepare a column with TEVA resin (particle size 100-150 µm).
-
Pre-condition the column by passing a sufficient volume of 0.02 M HCl.
-
-
Loading: Load the dissolved target solution onto the pre-conditioned TEVA resin column. Gold will be strongly retained on the resin.
-
Elution of ¹⁹⁷Hg: Elute the ¹⁹⁷Hg from the column using 0.02 M HCl. Collect the eluate containing the purified ¹⁹⁷Hg.
-
Gold Recovery (Optional): The retained gold can be recovered from the resin by eluting with a suitable stripping agent, although this often results in high losses of gold.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Mercury (¹⁹⁷Hg) Yield | ~100% | [2] |
| Gold (¹⁹⁴Au) Retention | High (k' > 80,000 in HCl) | [2][3] |
| Separation Time | < 2 hours | [2] |
Experimental Workflow:
Separation using LN Resin
LN resin provides an alternative efficient method for separating mercury from gold. Studies have confirmed its high efficiency and reproducibility for this application.[4]
Experimental Protocol:
-
Target Dissolution: As with the TEVA resin method, dissolve the irradiated gold target in aqua regia.
-
Column Preparation:
-
Prepare a column with LN resin.
-
Pre-condition the column with the appropriate starting acid solution as determined by distribution coefficient studies.[5]
-
-
Loading: Apply the dissolved target solution to the prepared LN resin column.
-
Elution: Perform a stepwise or gradient elution to first wash off any impurities and then selectively elute the ¹⁹⁷Hg. The specific acid concentrations and volumes will depend on the detailed characterization of the resin batch.
-
Purity Analysis: Analyze the collected fractions for radionuclidic purity using gamma spectroscopy.
Quantitative Data:
| Parameter | Value | Reference |
| Separation Efficiency | High | [4] |
| Separation Factor | High | [4] |
| Reproducibility | High | [4] |
Logical Relationship of Separation Principles:
The separation of mercury from gold using extraction chromatography is based on the significant difference in their distribution coefficients (Kd) on the respective resins under specific acidic conditions.
Summary of Distribution Coefficients (Kd)
The distribution coefficient (Kd) is a measure of the affinity of a metal ion for the solid resin phase versus the liquid mobile phase. A high Kd value indicates strong retention on the resin. The table below summarizes the uptake behavior of mercury and gold on TEVA resin in HCl and HNO₃ solutions.[2][3]
| Resin | Acid | Analyte | Maximum k' or Dw | Conditions | Reference |
| TEVA | HCl | Mercury (Hg) | > 80,000 | - | [2][3] |
| TEVA | HCl | Gold (Au) | > 80,000 | - | [2][3] |
| TEVA | HNO₃ | Mercury (Hg) | ~8,000 | 0.02 M HNO₃ | [2] |
| CL Resin | HCl | Mercury (Hg) | ~44,000 | 0.01 M HCl | [6] |
| CL Resin | HCl | Gold (Au) | ~53,000 | 4 M HCl | [6] |
Note: k' is the capacity factor, and Dw is the weight distribution ratio, both are related to the distribution coefficient.
These protocols and the accompanying data provide a strong foundation for the development and implementation of robust and efficient separation processes for the production of high-purity ¹⁹⁷Hg for medical applications. Researchers are encouraged to optimize these methods based on their specific experimental conditions and available resources.
References
- 1. Determination of distribution coefficients of mercury and gold on selected extraction chromatographic resins - towards an improved separation method of mercury-197 from proton-irradiated gold targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of gold, mercury, and lead with TEVA resin from HCl and HNO3 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of an improved separation system for Hg-197 from proton-irradiated gold targets [summit.sfu.ca]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Stability Assays Using Mercury-197
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Mercury-197 (¹⁹⁷Hg) in preclinical in vivo stability assays. The unique theranostic properties of its isomers, ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg, make it a valuable tool for the development of novel radiopharmaceuticals.
Introduction to Mercury-197 in Radiopharmaceutical Development
Mercury-197 exists as two isomers, the metastable state ¹⁹⁷ᵐHg (t½ = 23.8 h) and the ground state ¹⁹⁷ᵍHg (t½ = 64.1 h). Both isomers possess favorable decay characteristics for nuclear medicine applications. They emit gamma and X-ray photons suitable for Single Photon Emission Computed Tomography (SPECT) imaging, allowing for non-invasive visualization and quantification of their biodistribution.[1] Simultaneously, they release Auger and conversion electrons, which have therapeutic potential. This combination of imaging and therapeutic capabilities makes the ¹⁹⁷Hg isotope pair a promising "theranostic" agent.
A critical factor for the successful in vivo application of ¹⁹⁷Hg is the stability of the radiolabeled compound. The development of effective chelators that can securely bind the mercury radionuclide is paramount to prevent its release and non-specific accumulation in tissues, particularly the kidneys. This document outlines the methodologies for assessing the in vivo stability of ¹⁹⁷Hg-labeled compounds through biodistribution studies and in vitro serum stability assays.
Key Experimental Protocols
Protocol 1: Radiolabeling of a Tetrathiol-Based Chelator with ¹⁹⁷Hg
This protocol describes the radiolabeling of a tetrathiol-containing chelator, a class of molecules known for its high affinity for soft metals like mercury.
Materials:
-
¹⁹⁷ᵐ/ᵍHgCl₂ in HCl solution
-
Tetrathiol chelator stock solution (e.g., 10⁻² M in DMSO)
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 7)
-
6 M NaOH
-
Sterile, pyrogen-free water for injection
-
Sterile reaction vials
-
Heating block or water bath
-
Radio-TLC system for quality control
Procedure:
-
In a sterile reaction vial, combine the ammonium acetate buffer and the tetrathiol chelator stock solution.
-
Carefully add the required volume of 6 M NaOH to adjust the pH of the mixture to approximately 7.5. This is crucial for efficient labeling.
-
Add the ¹⁹⁷ᵐ/ᵍHgCl₂ solution to the buffered chelator solution.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 37°C for 30-60 minutes.
-
After incubation, perform radiochemical purity analysis using a radio-TLC system to determine the percentage of ¹⁹⁷Hg incorporated into the chelator.
-
For in vivo studies, the final radiolabeled product should be diluted in a sterile, pyrogen-free vehicle suitable for intravenous injection, such as saline.
Protocol 2: In Vivo Biodistribution Study in Rodents
This protocol outlines the procedure for determining the biodistribution of a ¹⁹⁷Hg-labeled compound in a rodent model (e.g., mice or rats).
Materials:
-
¹⁹⁷Hg-labeled compound, formulated for intravenous injection
-
Healthy, age- and sex-matched rodents
-
Animal restrainer for intravenous injection (e.g., tail vein)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection and blood collection
-
Dissection tools
-
Gamma counter
-
Calibrated standards of the injected dose
Procedure:
-
Prepare the ¹⁹⁷Hg-labeled compound for injection, ensuring the radiochemical purity is >95%.
-
Accurately measure the radioactivity in each syringe before injection using a dose calibrator.
-
Administer a known amount of the ¹⁹⁷Hg-labeled compound to each animal via intravenous injection (typically through the tail vein). A typical injection volume for mice is 100-150 µL.
-
House the animals in appropriate cages with free access to food and water for the duration of the study.
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals using an approved method.
-
Immediately following euthanasia, collect blood via cardiac puncture.
-
Dissect the animals and carefully collect organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each tissue sample and the collected blood using a gamma counter. Also, measure the radioactivity remaining in the syringe and at the injection site (tail).
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 3: In Vitro Serum Stability Assay using SDS-PAGE
This protocol describes an in vitro method to assess the stability of a ¹⁹⁷Hg-labeled compound in the presence of human serum proteins.
Materials:
-
¹⁹⁷Hg-labeled compound
-
Human serum
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Incubator at 37°C
-
SDS-PAGE equipment (gels, running buffer, loading buffer)
-
Phosphor imager or autoradiography film
Procedure:
-
Add a small volume of the ¹⁹⁷Hg-labeled compound to a microcentrifuge tube containing human serum. A typical ratio is 1:10 (v/v) of the radiolabeled compound to serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Mix the aliquot with SDS-PAGE loading buffer.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel electrophoresis to separate the proteins based on their molecular weight.
-
After electrophoresis, dry the gel.
-
Expose the dried gel to a phosphor imager screen or autoradiography film to visualize the radioactive bands.
-
Analyze the resulting image. Radioactivity that remains associated with the parent molecule (if it is a large molecule like an antibody) or runs at its expected molecular weight indicates stability. The appearance of radioactivity at the molecular weight of serum albumin or other serum proteins suggests trans-chelation and instability. Free ¹⁹⁷Hg will typically run at the dye front.
Data Presentation
The quantitative data from in vivo biodistribution studies are summarized in the following tables for comparison.
Table 1: Biodistribution of [¹⁹⁷ᵐ/ᵍHg]Hg-Tetrathiol in Mice at 2 Hours Post-Injection
| Organ/Tissue | Mean %ID/g ± SD |
| Blood | 0.5 ± 0.1 |
| Heart | 0.3 ± 0.1 |
| Lungs | 1.2 ± 0.3 |
| Liver | 4.5 ± 0.8 |
| Spleen | 0.8 ± 0.2 |
| Kidneys | 15.2 ± 2.5 |
| Stomach | 0.4 ± 0.1 |
| Intestines | 2.1 ± 0.5 |
| Muscle | 0.2 ± 0.1 |
| Bone | 0.6 ± 0.2 |
Data adapted from relevant preclinical studies.
Table 2: Comparative Biodistribution of a ¹⁹⁷Hg-labeled Bispidine Compound in Rats at 24 Hours Post-Injection
| Organ/Tissue | Mean %ID/g ± SD |
| Blood | < 0.1 |
| Heart | < 0.1 |
| Lungs | 0.1 ± 0.0 |
| Liver | 0.5 ± 0.1 |
| Spleen | < 0.1 |
| Kidneys | 0.8 ± 0.2 |
| Stomach | < 0.1 |
| Intestines | 0.2 ± 0.1 |
| Muscle | < 0.1 |
| Bone | 0.1 ± 0.0 |
Data presented for illustrative comparison of a stable organomercury compound.
Visualizations
Experimental Workflow for In Vivo Stability Assessment
Caption: Workflow for assessing the in vivo stability of ¹⁹⁷Hg-labeled compounds.
In Vitro Serum Stability Assay Workflow
Caption: Workflow for the in vitro serum stability assay.
Conclusion
The use of ¹⁹⁷Hg for in vivo stability assays provides valuable insights into the pharmacokinetic profile of novel radiopharmaceuticals. The detailed protocols and application notes presented here offer a framework for researchers to conduct these studies in a standardized and reproducible manner. The combination of in vivo biodistribution data and in vitro serum stability assays is crucial for selecting stable and promising candidates for further clinical development. The theranostic potential of ¹⁹⁷Hg further underscores its importance in advancing the field of nuclear medicine.
References
Application Notes and Protocols for Mercury-197 Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury-197 (¹⁹⁷Hg) is a promising radionuclide for theranostics, a field that combines diagnostic imaging and therapy. It exists as two isomers, ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg, which form a chemically-matched pair for single-photon emission computed tomography (SPECT) imaging and targeted radionuclide therapy.[1] The gamma and X-ray emissions from ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg are suitable for SPECT imaging, while the emission of Auger and conversion electrons allows for targeted therapy of small and metastatic tumors.[2] This document provides a detailed overview of the experimental setup, protocols, and data interpretation for preclinical ¹⁹⁷Hg imaging studies.
Production of Mercury-197
High specific activity, no-carrier-added ¹⁹⁷ᵐ/ᵍHg can be produced using a medical cyclotron.[1][3] The most common production route is the proton bombardment of a monoisotopic gold-197 target via the ¹⁹⁷Au(p,n)¹⁹⁷ᵐ/ᵍHg nuclear reaction.[1][3] This method generates both isomers in roughly equal proportions.[3][4] An advantage of this production method is that gold is naturally monoisotopic, which eliminates the need for costly isotopic enrichment of the target material.[1] Following irradiation, the ¹⁹⁷Hg is separated from the gold target material using methods like liquid-liquid extraction or solid-phase extraction.[5][6][7]
Key Properties of Mercury-197 Isomers
| Property | ¹⁹⁷ᵐHg | ¹⁹⁷ᵍHg |
| **Half-life (t₁/₂) ** | 23.8 hours[1][8] | 64.14 hours[1][8] |
| Primary Emissions for Imaging | Gamma photons (134 keV, 279 keV)[1][4] | Gamma photons (77.3 keV)[1] |
| Therapeutic Emissions | Auger and conversion electrons[1][5] | Auger and conversion electrons[1] |
| Decay Mode | Isomeric Transition (91%) to ¹⁹⁷ᵍHg, Electron Capture (9%) to ¹⁹⁷Au[4] | Electron Capture (100%) to ¹⁹⁷Au[9] |
Experimental Protocols
Radiolabeling of Targeting Molecules
The development of stable radiopharmaceuticals requires a chelator that can securely bind ¹⁹⁷Hg to a targeting biomolecule. Thiol-containing molecules and sulfur-rich macrocycles have shown high efficiency in chelating radio-mercury.[1][2]
Protocol for Radiolabeling with H₄Tetrathiol:
-
Prepare a stock solution (10⁻³ M) of the H₄Tetrathiol ligand in DMSO.
-
Perform serial dilutions to obtain ligand solutions at concentrations of 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M in DMSO.
-
In a reaction vial, add 10 μL of the desired ligand solution. For a negative control, add 10 μL of DMSO.
-
Add ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 7) to bring the final reaction volume to 100 μL after the addition of the radionuclide.
-
Add 1-1.2 MBq of [¹⁹⁷ᵐ/ᵍHg]HgCl₂ (in 3-10 μL) to the vial and mix gently.
-
Incubate the reaction at room temperature, 37°C, or 80°C.
-
Monitor the radiolabeling efficiency over time using radio-thin-layer chromatography (radio-TLC) with an Eckert & Ziegler AR-2000 TLC scanner.[1]
In Vitro Stability Studies
It is crucial to assess the stability of the radiolabeled complex in biological environments.
Protocol for Serum Stability Assay:
-
Prepare the [¹⁹⁷ᵐ/ᵍHg]Hg-ligand complex as described above.
-
Dilute the radiolabeled complex with human serum in a 1:1 volume ratio.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48, 72 hours), analyze the stability of the complex using SDS-PAGE.[1]
Preclinical SPECT/CT Imaging
Preclinical imaging in animal models is essential to determine the biodistribution and pharmacokinetic profile of the ¹⁹⁷Hg-labeled radiopharmaceutical.
Animal Model: Healthy mice (e.g., female BALB/c).
Imaging Agent Preparation:
-
Prepare the [¹⁹⁷ᵐ/ᵍHg]Hg-radiopharmaceutical and a control of unchelated [¹⁹⁷ᵐ/ᵍHg]HgCl₂.
-
The injection dose will depend on the specific activity and the imaging protocol, but a typical dose is around 0.2-0.4 MBq of ¹⁹⁷ᵐHg and 1.7-1.8 MBq of ¹⁹⁷ᵍHg per mouse in a volume of 150 μL.[1]
Imaging Protocol:
-
Administer the imaging agent via intravenous (IV) tail vein injection.
-
At desired time points post-injection (e.g., 2 hours), anesthetize the mice with isoflurane.
-
Perform SPECT/CT imaging using a preclinical scanner.
-
SPECT Acquisition Parameters:
-
CT Acquisition: Perform a CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct the SPECT data with corrections for decay, scatter, and attenuation.
Ex Vivo Biodistribution Studies
Ex vivo biodistribution analysis provides quantitative data on the uptake of the radiopharmaceutical in various organs and tissues, serving to validate the in vivo imaging results.[1]
Protocol:
-
Following the final imaging session, humanely euthanize the mice.
-
Collect blood via cardiac puncture.
-
Dissect key organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter (e.g., Capintec CRC-55tR dose calibrator).[1]
-
Calculate the percent injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
The following table summarizes representative biodistribution data for unchelated [¹⁹⁷ᵐ/ᵍHg]HgCl₂ and a [¹⁹⁷ᵐ/ᵍHg]Hg-Tetrathiol complex in healthy mice at 2 hours post-injection.
| Organ | [¹⁹⁷ᵐ/ᵍHg]HgCl₂ (%ID/g) | [¹⁹⁷ᵐ/ᵍHg]Hg-Tetrathiol (%ID/g) |
| Blood | 0.5 ± 0.1 | 1.2 ± 0.2 |
| Heart | 0.8 ± 0.1 | 0.7 ± 0.1 |
| Lungs | 1.5 ± 0.2 | 1.3 ± 0.2 |
| Liver | 10.2 ± 1.5 | 15.8 ± 2.1 |
| Spleen | 1.1 ± 0.2 | 0.8 ± 0.1 |
| Kidneys | 25.6 ± 3.4 | 8.9 ± 1.2 |
| Stomach | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Intestines | 2.1 ± 0.5 | 1.8 ± 0.3 |
| Muscle | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Bone | 0.6 ± 0.1 | 0.5 ± 0.1 |
Data presented as mean ± standard deviation.
Data Analysis and Quantification
A significant challenge in ¹⁹⁷Hg imaging is the simultaneous presence of two isotopes with different half-lives and gamma emission spectra.[1] To address this, specialized software tools are necessary for accurate quantification.
HgQuant: A Python-based tool developed for isotope-specific calibration, Bateman decay correction, and automated dual-isotope analysis of ¹⁹⁷Hg SPECT data.[1][8] This tool enables reproducible and time-resolved quantification in both phantom and in vivo studies.[1]
Visualizations
Experimental Workflow
Caption: Preclinical workflow for ¹⁹⁷Hg imaging studies.
Theranostic Concept
Caption: Concept of a ¹⁹⁷Hg-based theranostic agent.
References
- 1. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theranostic mercury: (197(m))Hg with high specific activity for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018146116A1 - In vivo stable hg-197(m) compounds, method for the production thereof and use thereof in nuclear medical diagnostics and endoradionuclide therapy (theranostics) - Google Patents [patents.google.com]
- 7. Development of an improved separation system for Hg-197 from proton-irradiated gold targets [summit.sfu.ca]
- 8. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mercury-197 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mercury-197
Mercury-197 (¹⁹⁷Hg) is a radioisotope of mercury with applications in biomedical research and nuclear medicine, particularly for imaging and therapeutic purposes. It exists in two isomeric states: a ground state (¹⁹⁷ᵍHg) with a half-life of 64.14 hours and a metastable state (¹⁹⁷ᵐHg) with a half-life of 23.8 hours.[1] Both isomers decay to stable gold-197 (¹⁹⁷Au) and emit a complex spectrum of gamma rays, X-rays, conversion electrons, and Auger electrons, making it a theranostic agent.[2][3][4] The accurate measurement of ¹⁹⁷Hg activity is crucial for dosimetry, biodistribution studies, and the development of novel radiopharmaceuticals. This document provides detailed protocols for the primary techniques used to measure ¹⁹⁷Hg activity: Gamma Spectrometry, Liquid Scintillation Counting, and Autoradiography.
Key Decay and Emission Data for Mercury-197
The simultaneous presence of both isomers of ¹⁹⁷Hg, often produced together, presents a challenge for quantification due to their overlapping emission spectra.[4] Understanding the distinct emissions of each isomer is fundamental for accurate measurement.
| Isomer | Half-life | Primary Decay Mode | Key Photon Energies (keV) and Intensities |
| ¹⁹⁷ᵐHg | 23.8 hours[1] | Isomeric Transition (91.4%), Electron Capture (8.6%)[1] | 134.0 (33.5%), 279.0 (6.1%)[2][4] |
| ¹⁹⁷ᵍHg | 64.14 hours[1] | Electron Capture (100%)[1] | 77.3 (18.7%)[2][5] |
Note: Both isomers also produce a cascade of characteristic X-rays in the 70-80 keV range.[3][6]
I. Gamma Spectrometry
Gamma spectrometry is a non-destructive technique used to identify and quantify gamma-emitting radionuclides. It is the most common and direct method for measuring ¹⁹⁷Hg activity and assessing radionuclidic purity.[2] High-Purity Germanium (HPGe) detectors are preferred for their excellent energy resolution, which is critical for resolving the complex gamma and X-ray peaks of ¹⁹⁷Hg.[6][7]
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Detector Type | High-Purity Germanium (HPGe) | Coaxial or planar detectors can be used.[2] |
| Energy Resolution (FWHM) | 1.75 - 2.0 keV at 1332 keV (⁶⁰Co)[7][8] | Resolution is energy-dependent and improves at lower energies.[9] |
| Counting Efficiency | Dependent on geometry, energy, and detector | Efficiency calibration with a certified multi-nuclide source is essential.[10][11] |
| Minimum Detectable Activity (MDA) | Varies with background, efficiency, and count time | Can be in the range of 0.1 Bq with appropriate shielding and counting times. |
Experimental Protocol: Gamma Spectrometry of ¹⁹⁷Hg
1. Materials and Equipment:
-
High-Purity Germanium (HPGe) detector coupled to a multichannel analyzer (MCA).
-
Lead shielding for the detector to reduce background radiation.
-
Certified calibration sources (e.g., ¹⁵²Eu, ¹³³Ba) for energy and efficiency calibration.[2]
-
Sample vials (e.g., 20 mL glass vials).
-
Volumetric pipettes and deionized water.
-
Gamma spectrometry analysis software (e.g., Genie-2000).[2]
2. Procedure:
-
System Calibration:
-
Perform an energy calibration using a standard source with well-defined gamma peaks across a wide energy range.
-
Perform an efficiency calibration using a certified multi-nuclide source in the same geometry (vial type, volume, and position) as the samples to be measured.
-
-
Sample Preparation:
-
For liquid samples, accurately pipette a known volume into a standard counting vial. Dilute with deionized water if necessary to achieve the calibrated geometry.
-
For solid samples (e.g., tissue), homogenize and place a known weight into the counting vial. Ensure a consistent geometry.
-
-
Data Acquisition:
-
Place the sample at a reproducible distance from the detector (e.g., 150 mm) to minimize coincidence summing effects and keep detector dead time low (ideally <10%).[2]
-
Acquire the gamma-ray spectrum for a sufficient time to achieve good counting statistics. A counting time of 10 minutes or longer is common.[2]
-
Acquire a background spectrum for the same counting time with an empty vial to identify and subtract background peaks.
-
-
Data Analysis:
-
Identify the characteristic photopeaks of ¹⁹⁷ᵐHg (134.0 keV) and ¹⁹⁷ᵍHg (77.3 keV).[2]
-
Determine the net peak area (total counts minus background) for each identified photopeak.
-
Calculate the activity of each isomer using the following formula: Activity (Bq) = (Net Peak Area) / (Counting Time (s) * Gamma-ray Intensity * Detector Efficiency at that Energy)
-
Correct for radioactive decay to a reference time if necessary.
-
Workflow Diagram: Gamma Spectrometry```dot
Caption: Workflow for ¹⁹⁷Hg activity measurement using liquid scintillation counting.
III. Autoradiography
Autoradiography is an imaging technique that visualizes the distribution of a radioactive substance within a sample. Quantitative Whole-Body Autoradiography (QWBA) is particularly valuable in drug development to assess the distribution of radiolabeled compounds in entire animal bodies over time.
[12][13][14][15]#### Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Imaging Detector | Phosphor Imaging Plates or X-ray film | Phosphor imagers offer a wider dynamic range and better quantification. |
| Spatial Resolution | ~20-50 µm | Depends on the isotope, section thickness, and detector. |
| Sensitivity | High | Capable of detecting low levels of radioactivity in tissues. |
| Quantification | Requires co-exposure of calibrated radioactivity standards | Allows for the determination of radioactivity concentration in different tissues. |
Experimental Protocol: Quantitative Whole-Body Autoradiography with ¹⁹⁷Hg
1. Materials and Equipment:
-
¹⁹⁷Hg-labeled compound.
-
Animal model (e.g., rat or mouse).
-
Euthanasia and freezing supplies (e.g., isoflurane, hexane/dry ice bath).
-
Cryomicrotome for whole-body sectioning.
-
Adhesive tape for section collection.
-
Phosphor imaging plates and scanner.
-
Image analysis software (e.g., AIDA). *[16] Radioactivity standards for calibration.
2. Procedure:
-
Animal Dosing and Sample Collection:
-
Administer the ¹⁹⁷Hg-labeled compound to the animal via the intended route (e.g., intravenous injection). [17] * At predetermined time points, euthanize the animal.
-
Immediately freeze the entire carcass by immersion in a hexane/dry ice bath to prevent redistribution of the radiolabel. *[18] Sectioning:
-
Embed the frozen carcass in a carboxymethylcellulose (CMC) block.
-
Mount the block in a large-format cryomicrotome.
-
Collect thin (e.g., 20-40 µm) whole-body sections onto adhesive tape.
-
Freeze-dry the sections to remove water.
-
-
Imaging:
-
Expose the sections to a phosphor imaging plate in a light-tight cassette. Include calibrated radioactivity standards alongside the sections.
-
The exposure time will depend on the administered dose and the half-life of ¹⁹⁷Hg (typically several days).
-
-
Data Analysis:
-
Scan the exposed imaging plate using a phosphor imager.
-
Using image analysis software, draw regions of interest (ROIs) around various organs and tissues.
-
Generate a calibration curve from the images of the standards.
-
Use the calibration curve to convert the signal intensity in the tissue ROIs to radioactivity concentration (e.g., nCi/g or Bq/g).
-
Analyze the data to determine the tissue distribution, retention, and pharmacokinetic parameters of the ¹⁹⁷Hg-labeled compound.
-
Workflow Diagram: Quantitative Whole-Body Autoradiography
Caption: Workflow for quantitative whole-body autoradiography (QWBA).
References
- 1. Assaying Discrete Samples by Liquid Scintillation Counting - National Diagnostics [nationaldiagnostics.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved method for the calculation of the counting efficiency of electron-capture nuclides in liquid scintillation samples (Journal Article) | ETDEWEB [osti.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mirion.com [mirion.com]
- 8. ortec-online.com [ortec-online.com]
- 9. researchgate.net [researchgate.net]
- 10. rjp.nipne.ro [rjp.nipne.ro]
- 11. inac2021.aben.com.br [inac2021.aben.com.br]
- 12. Quantitative whole-body autoradiography in the pharmaceutical industry. Survey results on study design, methods, and regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. njdmpk.com [njdmpk.com]
- 14. Quantitative whole-body autoradiography: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. qps.com [qps.com]
- 18. qps.com [qps.com]
Application Notes and Protocols for Mercury-197 in Kidney Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury-197 (¹⁹⁷Hg), a radioisotope with a half-life of 64.1 hours, was historically employed in nuclear medicine for renal imaging and functional studies.[1][2] Administered primarily as ¹⁹⁷Hg-chlormerodrin or ¹⁹⁷HgCl₂, its application allowed for the visualization of kidney morphology and the assessment of renal uptake.[3][4] The underlying principle of its function lies in the binding of these mercury compounds to the sulfhydryl groups present in the proteins of renal tubular cells. This binding allowed for the retention of the radiotracer in the kidney, enabling imaging and functional evaluation. However, due to the high radiation dose to the kidneys and the superior imaging resolution offered by Technetium-99m (⁹⁹mTc) labeled agents, the use of ¹⁹⁷Hg in clinical practice has been largely discontinued.[3] These notes provide a detailed overview of the historical application of ¹⁹⁷Hg in renal studies, including protocols and available data, to inform contemporary research and development.
Quantitative Data Summary
The following tables summarize the radiation dosimetry of ¹⁹⁷Hg-chlormerodrin, a key consideration in its historical use.
Table 1: Comparative Radiation Dosimetry of Radiomercury Labeled Chlormerodrin (B225780)
| Radiopharmaceutical | Administered Dose | Whole Body Absorbed Dose (mrads) | Kidney Absorbed Dose (rads) |
| ²⁰³Hg-chlormerodrin | 10 µCi/kg | 200 | 37 |
| ¹⁹⁷Hg-chlormerodrin | 10 µCi/kg | 54 | 3.5 |
| ¹⁹⁷Hg-chlormerodrin (with 10% ²⁰³Hg) | 10 µCi/kg | 68 | 6.8 |
Data sourced from a comparative study of Mercury-197 and Mercury-203 chlormerodrin.[3]
Table 2: Reduction of Kidney Radiation Dose with Blocking Agent
| Radiopharmaceutical | Blocking Agent | Reduced Kidney Absorbed Dose (rads) |
| ²⁰³Hg-chlormerodrin | 1 cc mercuhydrin | ~12 |
| ¹⁹⁷Hg-chlormerodrin | 1 cc mercuhydrin | 1 - 2 |
Administration of a blocking agent like mercuhydrin one day prior to the scan could significantly reduce the renal uptake of the radiolabeled chlormerodrin, thereby lowering the radiation dose to the kidneys.[3]
Experimental Protocols
The following are generalized protocols for renal function studies using ¹⁹⁷Hg-chlormerodrin, synthesized from historical accounts. These protocols are intended for informational purposes to understand the historical application of this radionuclide.
Protocol 1: Renal Scintigraphy with ¹⁹⁷Hg-Chlormerodrin
Objective: To visualize the morphology of the kidneys and assess for any focal defects.
Materials:
-
¹⁹⁷Hg-chlormerodrin for injection
-
Gamma camera or rectilinear scanner
-
Collimator appropriate for the energy of ¹⁹⁷Hg (primarily 77 keV)
-
Patient preparation supplies (e.g., hydration fluids)
Procedure:
-
Patient Preparation: Ensure the patient is well-hydrated to promote renal clearance of unbound radiotracer.
-
Radiopharmaceutical Administration: Administer approximately 10 µCi/kg of ¹⁹⁷Hg-chlormerodrin intravenously.[3]
-
Uptake Period: Allow for a period of 1 to 2 hours for the radiopharmaceutical to accumulate in the renal cortex.
-
Imaging:
-
Position the patient supine under the gamma camera.
-
Acquire posterior and oblique static images of the kidneys.
-
Imaging is performed using a gamma camera equipped with a collimator optimized for the 77 keV photopeak of ¹⁹⁷Hg.
-
-
Image Analysis: The resulting images will show the distribution of ¹⁹⁷Hg-chlormerodrin within the renal parenchyma. Areas of decreased uptake may indicate cysts, tumors, or infarcts.
Protocol 2: Quantitative Renal Uptake of ¹⁹⁷HgCl₂
Objective: To determine the functional value of each kidney by measuring the percentage of uptake of radioactive mercury.[4]
Materials:
-
¹⁹⁷HgCl₂ for injection
-
Gamma camera with a computer system for quantitative analysis or a dedicated uptake probe
-
Standard of known activity
-
Patient preparation supplies
Procedure:
-
Patient Preparation: No specific preparation is required, but adequate hydration is recommended.
-
Radiopharmaceutical Administration: Administer a known activity of ¹⁹⁷HgCl₂ intravenously.
-
Uptake Measurement:
-
At a predefined time point (e.g., 24 or 48 hours) after injection, measure the radioactivity over each kidney using an external detector.
-
Corrections for background radiation and tissue attenuation are necessary for accurate quantification.
-
-
Calculation of Renal Uptake:
-
The uptake in each kidney is expressed as a percentage of the administered dose.
-
The relative function of each kidney can be calculated by comparing the uptake in the left and right kidneys.
-
Diagrams
References
- 1. The screening of renal hypertension utilizing the mercury-197 chlormerodrin uptake study and scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Renal uptake of radioactive mercury (/sup 197/HgCl/sub 2/): method for testing the functional value of each kidney. Technique--results--and clinical application in urology and nephrology (Book) | OSTI.GOV [osti.gov]
Application Notes and Protocols: Mercury-197 for Brain Tumor Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the historical use of Mercury-197 (¹⁹⁷Hg) labeled chlormerodrin (B225780) for the localization of brain tumors. In the 1960s, prior to the widespread availability of computed tomography (CT) and magnetic resonance imaging (MRI), radionuclide brain scanning was a primary modality for the detection of intracranial lesions. ¹⁹⁷Hg-chlormerodrin emerged as a significant radiopharmaceutical for this purpose, offering advantages in terms of radiation dosimetry over its predecessor, ²⁰³Hg-chlormerodrin. This document outlines the quantitative data on its efficacy, detailed experimental protocols from the era, and a visualization of the clinical workflow.
The underlying principle of this technique relies on the breakdown of the blood-brain barrier in the vicinity of a brain tumor. This disruption allows for the accumulation of the radiolabeled chlormerodrin in the tumor tissue, creating a "hot spot" of radioactivity that can be detected by external scanners. Normal brain tissue, with an intact blood-brain barrier, does not accumulate the agent to the same extent.
Data Presentation
The efficacy of ¹⁹⁷Hg-chlormerodrin in localizing various types of brain tumors has been documented in several clinical studies. The following tables summarize the available quantitative data on localization accuracy and radiation dosimetry.
Table 1: Tumor Localization Accuracy with ¹⁹⁷Hg-Chlormerodrin Brain Scans
| Tumor Type | Localization Percentage | Notes |
| Glioblastomas | 100% | Uniformly excellent results reported.[1] |
| Metastatic Tumors | Approximately 85% | High rate of successful localization.[1] |
| Meningiomas | High | One study reported one missed meningioma.[1] |
| Low-Grade Astrocytomas | Lower | Reported to have the least favorable results.[1] |
Table 2: Comparative Radiation Dosimetry (per 10 µCi/kg administration)
| Isotope | Whole Body Dose (mrads) | Kidney Dose (rads) |
| ¹⁹⁷Hg-chlormerodrin | 54 | 3.5 |
| ²⁰³Hg-chlormerodrin | 200 | 37 |
Note: The radiation dose to the kidneys could be reduced by approximately three-fold by administering a blocking agent like mercuhydrin the day before the scan.[1]
Table 3: Physical Properties of Mercury-197
| Property | Value |
| Half-life | 64.1 hours |
| Principal Photon Energies | 77 keV (gamma-ray), 66-78 keV (X-rays) |
Experimental Protocols
The following is a synthesized protocol based on methodologies described in the literature from the 1960s for brain tumor localization using ¹⁹⁷Hg-chlormerodrin.
Patient Preparation
-
Blocking of Renal Uptake (Optional but Recommended): To reduce the radiation dose to the kidneys, 1 cc of a non-radioactive mercurial diuretic (e.g., mercuhydrin) was administered intramuscularly the day before the brain scan.[1] This pre-treatment saturates the binding sites in the renal tubules, thereby decreasing the uptake and retention of the radioactive chlormerodrin.
-
Patient Hydration: Patients were typically well-hydrated to ensure good renal clearance of the radiopharmaceutical not taken up by the tumor.
Radiopharmaceutical Administration
-
Radiopharmaceutical: Chlormerodrin labeled with Mercury-197.
-
Dosage: The standard administered dose was 10 microcuries (µCi) per kilogram of body weight.[1]
-
Route of Administration: Intravenous injection.
Imaging Procedure
-
Optimal Scanning Time: Imaging was typically performed 24 hours after the administration of the radiopharmaceutical. This delay allowed for the clearance of the agent from the bloodstream, leading to a reduction in background radioactivity and an improved tumor-to-nontarget ratio.
-
Imaging Equipment:
-
Rectilinear Scanners: The most common imaging devices were rectilinear scanners, such as the Picker Nuclear Magnascanner.[2] These instruments used a moving detector to systematically scan the patient's head.
-
Detector: A sodium iodide (NaI) crystal, typically 3 x 2 inches or 5 x 2 inches, was used to detect the gamma rays emitted by the ¹⁹⁷Hg.[2]
-
Collimator: A lead 19-hole collimator was commonly employed to improve spatial resolution by restricting the field of view of the detector.[2]
-
-
Scanner Settings:
-
Energy Window: A pulse-height analyzer was set to a window of 60 to 90 keV to selectively count the photons from ¹⁹⁷Hg.[2]
-
-
Scanning Projections:
-
Multiple views of the head were obtained to accurately localize the tumor in three dimensions.
-
Standard projections included anterior, posterior, and both lateral views.
-
Additional oblique or vertex views were acquired as needed based on the suspected location of the tumor.
-
-
Data Acquisition: For each projection, a total of approximately 100,000 counts were typically acquired to ensure sufficient statistical quality for the image.
Image Interpretation
-
A positive scan was indicated by a focal area of increased radioactivity that was distinctly higher than the surrounding brain tissue.
-
Interpretation criteria often required that the abnormal uptake be visible in corresponding areas on at least two different views to be considered a positive finding.[1]
Visualizations
Experimental Workflow
Caption: Workflow for brain tumor localization using ¹⁹⁷Hg-chlormerodrin.
Logical Relationship of Key Components
Caption: Key components in ¹⁹⁷Hg-chlormerodrin brain tumor imaging.
References
Application Notes and Protocols for Mercury-197 in Auger Electron Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury-197 (¹⁹⁷Hg), with its dual nature as both a gamma emitter for imaging and a source of therapeutic Auger and conversion electrons, presents a compelling case for theranostic applications in oncology. This radionuclide exists in two isomeric states, the metastable ¹⁹⁷ᵐHg (half-life: 23.8 hours) and the ground state ¹⁹⁷ᵍHg (half-life: 64.14 hours), which decay to stable gold-197 (¹⁹⁷Au). The localized deposition of high linear energy transfer (LET) radiation from Auger electrons makes ¹⁹⁷Hg a potent candidate for targeted radionuclide therapy, particularly for micrometastases and small tumors.[1][2] This document provides an overview of ¹⁹⁷Hg's properties, production methods, and detailed protocols for its application in pre-clinical research.
Properties and Production of Mercury-197
The theranostic potential of ¹⁹⁷Hg stems from its unique decay characteristics. The isomeric transition of ¹⁹⁷ᵐHg and the electron capture decay of both isomers lead to the emission of gamma photons suitable for Single Photon Emission Computed Tomography (SPECT) imaging, allowing for in vivo tracking and dosimetry calculations.[1][3] Concurrently, the decay process releases a cascade of low-energy Auger and conversion electrons that can induce highly localized cytotoxic effects, including complex DNA double-strand breaks, when the radionuclide is internalized within or near a cancer cell's nucleus.[4][5]
Production: No-carrier-added (NCA) ¹⁹⁷(ᵐ)Hg can be produced via proton or deuteron (B1233211) irradiation of a natural gold (¹⁹⁷Au) target in a cyclotron.[6][7][8] An alternative and highly efficient method involves the thermal neutron irradiation of enriched ¹⁹⁶Hg in a nuclear reactor.[9] The choice of production method can influence the specific activity and radionuclidic purity of the final product.
Decay Characteristics of ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg
| Property | ¹⁹⁷ᵐHg | ¹⁹⁷ᵍHg |
| Half-life | 23.8 hours | 64.14 hours |
| Decay Mode | Isomeric Transition (94.68%), Electron Capture (5.32%)[1][7] | Electron Capture (100%)[1] |
| Principal Gamma Emissions (keV) | 134.0, 279.0 | 77.3 |
| Average Auger Electrons per Decay | 19.4 | 23.2 |
| Average Conversion Electrons per Decay | 1.6 | 0.8 |
Preclinical Research Applications and Protocols
Radiolabeling of Targeting Molecules
For targeted delivery, ¹⁹⁷Hg must be stably complexed by a chelator, which is then conjugated to a targeting moiety such as an antibody, peptide, or nanoparticle.
Protocol 1: Radiolabeling of a Tetrathiol-based Chelator with [¹⁹⁷(ᵐ)Hg]HgCl₂
This protocol is adapted from studies demonstrating efficient complexation of radio-mercury.[10]
Materials:
-
[¹⁹⁷(ᵐ)Hg]HgCl₂ in dilute HCl
-
H₄Tetrathiol ligand stock solution (10⁻³ M in DMSO)
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 7)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vials
-
Heating block or water bath
-
Instant thin-layer chromatography (iTLC-SG) strips
-
Mobile phase: 50 mM DMSA solution, pH 5
-
Radio-TLC scanner
Procedure:
-
Prepare serial dilutions of the H₄Tetrathiol ligand solution (10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M) in DMSO.
-
In a reaction vial, add 10 µL of the desired ligand solution. For a negative control, add 10 µL of DMSO.
-
Add ammonium acetate buffer to achieve a final reaction volume of 100 µL after the addition of the radionuclide.
-
Add 1-1.2 MBq of [¹⁹⁷(ᵐ)Hg]HgCl₂ (in 3-10 µL) to the vial and mix gently.
-
Incubate the reaction mixture at the desired temperature (room temperature, 37°C, or 80°C) for a specified time (e.g., 30 minutes).
-
Determine the radiochemical yield by iTLC. Spot a small aliquot of the reaction mixture onto an iTLC-SG strip and develop it using the DMSA mobile phase.
-
Scan the strip using a radio-TLC scanner to quantify the percentage of labeled complex versus unchelated ¹⁹⁷Hg.
In Vitro Stability Assays:
-
Human Serum Stability: Incubate the radiolabeled complex with human serum (1:1 v/v) at 37°C for up to 72 hours. Analyze aliquots at various time points by SDS-PAGE to assess protein binding.[10]
-
Challenge Studies: Incubate the radiolabeled complex with a large molar excess of competing metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) or chelators (e.g., glutathione) to assess its kinetic stability.[10]
In Vitro Cellular Studies
Protocol 2: Cellular Uptake and Internalization Assay
This protocol is based on methodologies used to evaluate the uptake of ¹⁹⁷Hg-labeled nanoparticles in glioblastoma cells.[4]
Materials:
-
Cancer cell line of interest (e.g., U251-Luc)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
24-well cell culture plates
-
[¹⁹⁷Hg]-labeled targeting agent (e.g., Panitumumab-[¹⁹⁷Hg]Hg-AuNPs)
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Seed 5 x 10⁴ cells per well in a 24-well plate and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Remove the culture medium and add the [¹⁹⁷Hg]-labeled agent (e.g., 0.26 MBq in 200 µL of medium) to each well.
-
Incubate for the desired time points (e.g., 1, 4, 19 hours) at 37°C.
-
At each time point, collect the medium.
-
Wash the cells twice with cold PBS to remove non-specifically bound radioactivity.
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
Measure the radioactivity in the initial medium, the collected medium, the PBS washes, and the cell lysate using a gamma counter.
-
Calculate the percentage of cellular uptake as (activity in cell lysate / initial activity) x 100.
Protocol 3: Cytotoxicity and DNA Damage Assessment
Clonogenic Survival Assay:
-
Plate a known number of cells and allow them to attach.
-
Treat the cells with varying concentrations of the [¹⁹⁷Hg]-labeled agent for a specified duration.
-
Wash the cells and replace the medium with fresh, non-radioactive medium.
-
Incubate for 7-14 days, allowing colonies to form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the colonies (containing ≥50 cells) and calculate the surviving fraction relative to untreated controls. Studies have shown that EGFR-targeted Panitumumab-[¹⁹⁷Hg]Hg-AuNPs were ninefold more effective at reducing the clonogenic survival of U251-Luc cells than non-targeted [¹⁹⁷Hg]Hg-AuNPs.[4]
DNA Double-Strand Break (DSB) Analysis (γ-H2AX Staining):
-
Grow cells on coverslips and treat with the [¹⁹⁷Hg]-labeled agent.
-
At desired time points, fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the γ-H2AX foci using fluorescence microscopy. The number of foci per cell nucleus corresponds to the number of DSBs. Panitumumab-[¹⁹⁷Hg]Hg-AuNPs have been reported to cause 84-fold more DNA double-strand breaks in U251-Luc cells than their non-targeted counterparts.[4]
In Vivo Animal Studies
Protocol 4: Biodistribution and SPECT/CT Imaging
Materials:
-
Tumor-bearing animal model (e.g., NRG mice with U251-Luc xenografts)
-
[¹⁹⁷Hg]-labeled agent
-
Anesthesia
-
SPECT/CT scanner
-
Gamma counter
Procedure:
-
Administer a known activity of the [¹⁹⁷Hg]-labeled agent to the animals (e.g., via intravenous injection or convection-enhanced delivery).
-
At selected time points (e.g., 1, 24, 48, 72 hours post-injection), anesthetize the animals and perform SPECT/CT imaging. The gamma emissions of ¹⁹⁷ᵐHg (134 keV) and ¹⁹⁷ᵍHg (77 keV) can be used for imaging.[1]
-
After the final imaging session, euthanize the animals.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Simplified decay scheme of ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg leading to therapeutic electron and diagnostic gamma emissions.
Caption: General experimental workflow for the preclinical evaluation of a ¹⁹⁷Hg-based radiopharmaceutical.
Caption: Mechanism of action for ¹⁹⁷Hg-based Auger electron therapy leading to targeted cancer cell death.
References
- 1. Meitner-Auger Electron Emitters for Targeted Radionuclide Therapy: Mercury-197m/g and Antimony-119 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auger electron-emitting EGFR-targeted and non-targeted [197Hg]Hg-gold nanoparticles for treatment of glioblastoma multiforme (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AAPM Reports - Dosimetry of Auger-Electron-Emitting Radionuclides [aapm.org]
- 6. Theranostic mercury: (197(m))Hg with high specific activity for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Qucosa - Technische Universität Dresden: Theranostic mercury: 197(m)Hg with high specific activity for imaging and therapy [tud.qucosa.de]
- 9. auger-symposium.com [auger-symposium.com]
- 10. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Bifunctional Chelators for Mercury-197m/g
For Researchers, Scientists, and Drug Development Professionals
Introduction
The radioisotope pair Mercury-197m/g (¹⁹⁷ᵐ/ᵍHg) presents a promising theranostic agent in nuclear medicine. The emission of gamma rays from both the metastable (¹⁹⁷ᵐHg, t₁/₂ = 23.8 h) and ground (¹⁹⁷ᵍHg, t₁/₂ = 64.14 h) states are suitable for Single Photon Emission Computed Tomography (SPECT) imaging, while the accompanying Auger and conversion electrons provide a potent therapeutic payload for targeted radionuclide therapy.[1][2] The successful application of ¹⁹⁷ᵐ/ᵍHg in radiopharmaceuticals hinges on the development of bifunctional chelators (BFCs). These molecules are designed to first, securely bind the radioactive mercury ion, and second, to be covalently attached to a biological targeting vector, such as a peptide or antibody, to ensure selective delivery to the disease site.[3][4]
This document provides a detailed overview of the current state of bifunctional chelator development for ¹⁹⁷ᵐ/ᵍHg, including comparative data on promising chelator platforms and comprehensive experimental protocols for radiolabeling and stability assessment.
Chelator Selection and Performance
The choice of a suitable chelator for mercury is guided by the Hard-Soft-Acid-Base (HSAB) theory, which predicts that the "soft" Hg²⁺ ion will form more stable complexes with "soft" donor atoms like sulfur.[5] Early investigations with commercially available cyclen-based chelators such as DOTA and TCMC, which primarily feature "hard" nitrogen and oxygen donors, resulted in low radiochemical yields (0-6%) with ¹⁹⁷ᵐ/ᵍHg, even under harsh conditions.[5][6] This underscored the necessity for novel chelators specifically designed for stable mercury coordination.
Recent research has focused on sulfur-containing macrocycles and other thiol-based ligands, which have demonstrated significantly improved radiolabeling efficiency and complex stability.[7][8][9] The data presented below summarizes the performance of key bifunctional chelators investigated for ¹⁹⁷ᵐ/ᵍHg.
Quantitative Data Summary
| Chelator | Functional Group | Radiolabeling Conditions | Radiochemical Yield (RCY) | Molar Activity (MBq/nmol) | In Vitro Stability (Human Serum) | Reference |
| p-SCN-Bn-TCMC | Isothiocyanate | 10⁻⁴ M ligand, 80°C, 1h, pH 5 | 100% ± 0.0% | 0.089 (for TCMC-PSMA) | Kinetically inert | [5][6] |
| p-SCN-Bn-DOTA | Isothiocyanate | 10⁻⁴ M ligand, 80°C, 1h, pH 5 | 70.9% ± 1.1% | Not Reported | Not Reported | [5][6] |
| NS₄-Tz | Tetrazine | Not specified | Efficient | Not Reported | Excellent | [7][10] |
| NS₄-NCS | Isothiocyanate | Not specified | Lower than NS₄-Tz | Not Reported | Reduced complex stability | [7] |
| H₄Tetrathiol | Thiol | Not specified | Exceptionally efficient | Not Reported | High stability | [1][9] |
| N₂S₄-Py | Pyridine | Not specified | High | Not Reported | >70% intact after 82h | [8] |
| N₂S₄-Thio | Thioether | Not specified | High | Not Reported | >70% intact after 82h | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the radiolabeling of bifunctional chelators with ¹⁹⁷ᵐ/ᵍHg and subsequent in vitro stability assessment.
Protocol 1: Radiolabeling of a Bifunctional Chelator with ¹⁹⁷ᵐ/ᵍHg
This protocol is a generalized procedure based on methodologies reported for various chelators.[5][6] Researchers should optimize parameters such as ligand concentration, temperature, and pH for their specific chelator-biomolecule conjugate.
Materials:
-
¹⁹⁷ᵐ/ᵍHgCl₂ in 0.01 M HCl
-
Bifunctional chelator (e.g., p-SCN-Bn-TCMC) stock solution (10⁻³ M in DMSO or water)
-
Sodium acetate (B1210297) buffer (1 M, pH 5)
-
Reaction vial (e.g., 1.5 mL microcentrifuge tube)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a reaction vial, combine the following in order:
-
Sodium acetate buffer (e.g., 43.8 µL of 1 M solution)
-
Bifunctional chelator solution (e.g., 5 µL of 10⁻⁴ M solution)
-
[¹⁹⁷ᵐ/ᵍHg]HgCl₂ solution (e.g., 0.5 MBq in 1.2 µL of 0.01 M HCl)
-
-
Ensure the final reaction volume is adjusted to a suitable amount (e.g., 100 µL) with the appropriate buffer.
-
Vortex the reaction mixture gently.
-
Incubate the reaction vial at the desired temperature (e.g., 80°C) for a specified time (e.g., 60 minutes).
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield.
Protocol 2: In Vitro Stability in Human Serum
This protocol assesses the stability of the radiolabeled complex in the presence of human serum proteins.[3][5]
Materials:
-
Purified radiolabeled chelator complex
-
Human serum
-
Incubator at 37°C
-
Radio-TLC or radio-HPLC system
Procedure:
-
Add a small volume of the purified radiolabeled chelator complex to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take an aliquot of the mixture.
-
Analyze the aliquot using radio-TLC or radio-HPLC to determine the percentage of the intact radiolabeled complex.
Protocol 3: Glutathione Challenge Assay
This assay evaluates the stability of the radiolabeled complex in the presence of glutathione, a biological reducing agent and competing chelator.[5]
Materials:
-
Purified radiolabeled chelator complex
-
Glutathione solution (e.g., 0.1 M in phosphate-buffered saline, pH 7.4)
-
Incubator at 37°C
-
Radio-TLC or radio-HPLC system
Procedure:
-
Add the purified radiolabeled chelator complex to a solution of glutathione.
-
Incubate the mixture at 37°C.
-
At various time points, analyze aliquots of the reaction mixture by radio-TLC or radio-HPLC to quantify the amount of intact radiocomplex.
Visualizations
Experimental Workflow for Bifunctional Chelator Development
Caption: Workflow for developing ¹⁹⁷ᵐ/ᵍHg-labeled radiopharmaceuticals.
Signaling Pathway for Targeted Radiopharmaceutical Action
Caption: Mechanism of action for a targeted ¹⁹⁷ᵐ/ᵍHg radiopharmaceutical.
References
- 1. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bifunctional sulfur-rich macrocyclic chelators and their immunoconjugates for the targeted delivery of theranostic mercury-197 - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 8. Development of thiacrown ligands for encapsulation of mercury-197m/g into radiopharmaceuticals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiochemical Yield of Mercury-197 Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical yield of Mercury-197 (¹⁹⁷Hg) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for ¹⁹⁷Hg radiolabeling?
A1: The most common starting material is no-carrier-added (NCA) ¹⁹⁷(m)Hg, which is typically produced by proton-induced nuclear reactions on a gold (¹⁹⁷Au) target.[1][2] The resulting radionuclide is obtained as [¹⁹⁷ᵐ/ᵍHg]HgCl₂ in a dilute acid solution (e.g., 0.01 M HCl or 0.1 M HCl) after separation from the gold target.[3]
Q2: What are the primary chemistries used for labeling with ¹⁹⁷Hg?
A2: Two main strategies are employed for ¹⁹⁷Hg labeling. The first involves the strong affinity of mercury for sulfur, utilizing thiol-based chelators to form stable Hg-S bonds. The second approach is the formation of organometallic compounds with covalent Hg-C bonds, for which organotin precursors are often used.
Q3: What are the key factors that can influence the radiochemical yield (RCY)?
A3: Several factors can significantly impact the radiochemical yield of ¹⁹⁷Hg labeling reactions:
-
pH of the reaction mixture: The optimal pH is crucial and is dependent on the specific chelater and precursor chemistry.[4]
-
Purity and stability of the precursor: Impurities or degradation of the labeling precursor can lead to low yields. For example, stannylated precursors are known to be sensitive to acidic conditions and prone to hydrolysis.[4]
-
Ligand/precursor concentration: Sufficient concentration of the chelating ligand is necessary to achieve high labeling efficiency.
-
Reaction temperature and time: These parameters should be optimized for the specific labeling chemistry.
-
Radionuclidic and chemical purity of the ¹⁹⁷Hg solution: Impurities from the target or the separation process can interfere with the labeling reaction.
Q4: How can I assess the stability of my ¹⁹⁷Hg-labeled compound?
A4: The in vitro stability of a ¹⁹⁷Hg-labeled compound can be evaluated using a glutathione (B108866) (GSH) competition assay. This involves incubating the radiolabeled compound with a solution of GSH that mimics in vivo concentrations and monitoring for any dissociation of the ¹⁹⁷Hg over time.[5] Human serum stability assays can also be performed to check for transchelation to serum proteins.[4]
Troubleshooting Guide
Low Radiochemical Yield
Problem: The radiochemical yield (RCY) of the ¹⁹⁷Hg labeling reaction is lower than expected.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of the reaction mixture. The optimal pH is often between 5 and 7. For example, labeling of a stannylated bispidine precursor is performed at pH 6.[4] Labeling with TCMC-PSMA has been performed in a sodium acetate (B1210297) buffer at pH 5.[3] Adjust the pH using appropriate buffers as needed. |
| Precursor Degradation | Ensure the integrity of the precursor compound. If using stannylated precursors, be aware of their sensitivity to acidic conditions and potential for hydrolysis.[4] Use fresh, properly stored precursor for the reaction. |
| Insufficient Ligand Concentration | Increase the concentration of the chelating ligand. Studies have shown that ligand concentrations in the range of 10⁻⁴ M to 10⁻⁷ M are often used.[3] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and incubation time. Labeling reactions are often performed at elevated temperatures, such as 80°C, for up to 60 minutes.[3] |
| Impurities in ¹⁹⁷Hg Solution | Ensure the radionuclidic and chemical purity of the ¹⁹⁷HgCl₂ starting material. Impurities can be introduced during production and separation from the gold target.[6] |
Quantitative Data on Labeling Efficiency
The following table summarizes radiochemical yields (RCY) obtained under different experimental conditions for various chelators.
| Chelator | Ligand Concentration | Temperature (°C) | pH | Buffer | Radiochemical Yield (%) | Reference |
| TCMC | 10⁻⁴ M | 80 | 5 | Sodium Acetate | 0-6 | [3] |
| DOTA | 10⁻⁴ M | 80 | 5 | Sodium Acetate | 0-6 | [3] |
| p-SCN-Bn-TCMC | 10⁻⁴ M | 80 | 5 | Sodium Acetate | 100 ± 0.0 | [3] |
| p-SCN-Bn-DOTA | 10⁻⁴ M | 80 | 5 | Sodium Acetate | 70.9 ± 1.1 | [3] |
| Tetrathiol | Not Specified | 80 | 7 | Ammonium (B1175870) Acetate | High | [5] |
| Stannylated Bispidine | Not Specified | Not Specified | 6 | Not Specified | High | [4] |
Experimental Protocols
Protocol 1: General ¹⁹⁷Hg Labeling of a Thiol-Containing Ligand
This protocol is a general guideline and may require optimization for specific ligands.
-
Reagent Preparation:
-
Prepare a stock solution of the thiol-containing ligand (e.g., 10⁻³ M) in an appropriate solvent (e.g., DMSO or deionized water).
-
Prepare a reaction buffer (e.g., 1 M ammonium acetate, pH 7 or 1 M sodium acetate, pH 5).
-
-
Reaction Setup:
-
In a reaction vial, add an aliquot of the ligand stock solution to the reaction buffer to achieve the desired final concentration (e.g., 10⁻⁴ M to 10⁻⁶ M).
-
Add the [¹⁹⁷ᵐ/ᵍHg]HgCl₂ solution (e.g., 0.5-1.2 MBq) to the vial.
-
Ensure the final reaction volume is between 100 µL and 250 µL.
-
-
Incubation:
-
Incubate the reaction mixture at the optimized temperature (e.g., room temperature, 37°C, or 80°C) for the desired time (e.g., 60 minutes).
-
-
Quality Control:
-
Determine the radiochemical yield using radio-TLC or HPLC.
-
Protocol 2: Radio-TLC for Quality Control
-
Stationary Phase: Use instant thin-layer chromatography strips with silica (B1680970) gel (iTLC-SG).
-
Mobile Phase: A common mobile phase for separating free ¹⁹⁷Hg from the labeled compound is a 50 mM solution of dimercaptosuccinic acid (DMSA) at pH 5.5.[3]
-
Procedure:
-
Spot a small volume (e.g., 1-3 µL) of the reaction mixture onto the origin of the iTLC-SG strip.
-
Allow the spot to dry.
-
Develop the strip in a chromatography chamber containing the mobile phase.
-
After the solvent front has migrated a sufficient distance, remove and dry the strip.
-
-
Analysis:
-
Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity. Free ¹⁹⁷Hg will have a different Rf value than the labeled compound. Calculate the radiochemical purity based on the integration of the peaks.
-
Protocol 3: HPLC for Quality Control
-
Column: A reverse-phase C18 column (e.g., Kinetex LCMS, 5 µm, C18, 100 Å, 150 x 100 mm) can be used.[3]
-
Mobile Phase: A gradient system is often employed. For example:
-
Solvent A: 90% H₂O, 10% MeCN with 6 mM NH₄OAc.
-
Solvent B: 10% H₂O, 90% MeCN with 6 mM NH₄OAc.
-
A typical gradient might be: 0% B (0–0.5 min), 0%–100% B (0.5–7 min), 100% B (7–8 min), 100%–0% B (8–9.5 min), 0% B (9.5–10 min).[3]
-
-
Detection: Use a radioactivity detector in series with a UV detector to identify the radiolabeled compound and compare its retention time to a non-radioactive standard.
Visualizations
Caption: Experimental Workflow for ¹⁹⁷Hg Labeling.
Caption: Troubleshooting Low Radiochemical Yield.
References
- 1. Production of the mercury-197 through proton induced reaction on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theranostic mercury: (197(m))Hg with high specific activity for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabelled Cyclic Bisarylmercury: High Chemical and in vivo Stability for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an improved separation system for Hg-197 from proton-irradiated gold targets [summit.sfu.ca]
Technical Support Center: Mercury-197 Labeled Chelates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mercury-197 (¹⁹⁷Hg) labeled chelates.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low radiolabeling yields with my ¹⁹⁷Hg-chelate?
A1: Low radiochemical yields are a common issue and can be attributed to several factors:
-
Chelator Choice: Traditional chelators like DOTA often exhibit low radiochemical yields (0%–6%) with ¹⁹⁷Hg, even under harsh conditions. This is because mercury, as a soft metal, prefers to coordinate with soft Lewis bases. Chelators with "harder" donor atoms like the carboxylic acid groups in DOTA are not ideal.[1][2]
-
Ligand Concentration: The concentration of the chelating agent can significantly impact the labeling efficiency. Studies have shown that higher ligand concentrations (e.g., 10⁻⁴ M) can improve yields.[1]
-
Reaction Conditions: Temperature and pH are critical parameters. For some chelates, heating (e.g., at 80°C) is necessary to achieve higher yields.[1] The pH of the reaction mixture should be optimized for the specific chelate being used.
-
Hydrolysis of Bifunctional Chelators: Isothiocyanate-containing bifunctional chelators are susceptible to hydrolysis. It is recommended to use freshly prepared solutions of these chelators for radiolabeling.[1]
Q2: My ¹⁹⁷Hg-labeled chelate is showing instability in human serum. What could be the cause?
A2: Instability in human serum often results from:
-
Transchelation: Serum proteins can compete with the chelate for binding to ¹⁹⁷Hg, leading to the release of the radionuclide from the chelate. This is more likely to occur with less stable complexes.
-
Complex Degradation: The chelate itself might be susceptible to degradation under physiological conditions. For instance, a bioconjugate of TCMC (TCMC-PSMA) showed significant degradation over 24 hours when exposed to human serum and glutathione.[1]
-
Choice of Chelator: The inherent stability of the ¹⁹⁷Hg-chelate complex is crucial. Sulfur-rich macrocyclic chelators and certain bifunctional derivatives of TCMC (e.g., p-SCN-Bn-TCMC) have demonstrated high kinetic inertness when challenged with human serum.[1][3]
Q3: How can I improve the stability of my ¹⁹⁷Hg-labeled chelate?
A3: To enhance stability, consider the following:
-
Select Appropriate Chelators: Utilize chelators with "soft" donor atoms like sulfur or amide groups, which form more stable complexes with mercury. Sulfur-rich macrocycles and derivatives of TCMC have shown promise.[2][3][4]
-
Bifunctional Handles: The choice of the bifunctional group for conjugation to a targeting biomolecule can influence stability. For example, a tetrazine-functionalized sulfur-rich macrocycle (NS₄-Tz) exhibited excellent in vitro stability, whereas the isothiocyanate version (NS₄-NCS) showed reduced complex stability.[3][5]
Q4: What are the best analytical techniques to assess the purity and stability of my ¹⁹⁷Hg-labeled chelate?
A4: The most common and effective techniques are:
-
Radio-Thin Layer Chromatography (Radio-TLC): A relatively simple and rapid method to determine radiochemical purity. In a typical setup, the ¹⁹⁷Hg-chelate complex remains at the baseline while free ¹⁹⁷Hg migrates with the solvent front.[1][6]
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC): Provides higher resolution for separating the radiolabeled complex from impurities and degradation products. It is a valuable tool for both purity assessment and stability studies.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield | Inappropriate chelator for ¹⁹⁷Hg (e.g., DOTA). | Switch to a chelator with soft donor atoms like sulfur or amide groups (e.g., TCMC derivatives, sulfur-rich macrocycles).[1][2][4] |
| Low ligand concentration. | Increase the concentration of the chelating ligand in the reaction mixture.[1] | |
| Suboptimal reaction conditions (temperature, pH). | Optimize the reaction temperature and pH. Heating to 80°C has been shown to improve yields for some chelates.[1] | |
| Hydrolysis of the bifunctional chelator. | Use freshly prepared solutions of isothiocyanate-containing chelators.[1] | |
| Complex Instability in Serum | Weak chelate-metal interaction. | Employ a more robust chelator that forms a kinetically inert complex with ¹⁹⁷Hg, such as sulfur-rich macrocycles.[3][4] |
| Degradation of the bioconjugate. | Evaluate the stability of the entire radiopharmaceutical, including the linker and targeting moiety. Consider alternative conjugation strategies.[1] | |
| Inconsistent Analytical Results | Poor separation in Radio-TLC. | Optimize the mobile phase. A common mobile phase for ¹⁹⁷Hg complexes is a DMSA solution (50 mM, pH 5).[1][6] |
| Co-elution in Radio-HPLC. | Adjust the gradient and solvent system. A typical system involves a gradient of water and acetonitrile (B52724) with an ammonium (B1175870) acetate (B1210297) buffer.[1] |
Quantitative Data Summary
Table 1: Radiolabeling Yields of Various Chelators with ¹⁹⁷Hg
| Chelator | Ligand Concentration (M) | Temperature (°C) | Time (h) | Radiochemical Yield (%) | Reference |
| DOTA | 10⁻⁴ | 80 | 1 | 0 - 6 | [1] |
| TCMC | 10⁻⁴ | 80 | 1 | 0 - 6 | [1] |
| p-SCN-Bn-DOTA | 10⁻⁴ | 80 | 1 | 70.9 ± 1.1 | [1] |
| p-SCN-Bn-TCMC | 10⁻⁴ | 80 | 1 | 100 ± 0.0 | [1] |
| NS₄-NCS | - | RT | - | Lower Yields | [3][5] |
| NS₄-Tz | - | RT | - | High Yields | [3][5] |
Table 2: In Vitro Stability of ¹⁹⁷Hg-Chelate Complexes
| Complex | Challenge Medium | Incubation Time (h) | Stability/Observation | Reference |
| [¹⁹⁷Hg]Hg-p-SCN-Bn-TCMC | Human Serum | - | Kinetically inert | [1] |
| [¹⁹⁷Hg]Hg-p-SCN-Bn-TCMC | Glutathione | - | Kinetically inert | [1] |
| [¹⁹⁷Hg]Hg(TCMC-PSMA) | Human Serum & Glutathione | 24 | Significant degradation | [1] |
| [¹⁹⁷Hg]Hg-NS₄-Tz | Human Serum | - | Excellent stability | [3][5] |
| [¹⁹⁷Hg]Hg-NS₄-Tz | Glutathione | - | Excellent stability | [3][5] |
| [¹⁹⁷Hg]Hg-NS₄-NCS | - | - | Reduced complex stability | [5] |
Experimental Protocols
Protocol 1: Radiolabeling of Chelators with ¹⁹⁷Hg
-
Preparation of Reagents:
-
Prepare stock solutions (e.g., 10⁻³ M) of the chelator in deionized water (or dilute HCl for compounds like TCMC).[1]
-
Perform serial dilutions to achieve the desired final ligand concentrations (e.g., 10⁻⁴ M to 10⁻⁷ M).[1]
-
For isothiocyanate-containing chelators, prepare solutions fresh on the day of use to prevent hydrolysis.[1]
-
Obtain a solution of [¹⁹⁷Hg]HgCl₂ in a suitable buffer (e.g., 0.1 M HCl).[6]
-
-
Radiolabeling Reaction:
-
In a reaction vial, combine the chelator solution with the [¹⁹⁷Hg]HgCl₂ solution.
-
Adjust the pH of the reaction mixture to the desired level (e.g., pH 5).
-
Incubate the reaction mixture at the optimized temperature (e.g., room temperature or 80°C) for a specific duration (e.g., 1 hour).[1]
-
-
Quenching and Analysis:
-
After incubation, quench the reaction if necessary.
-
Analyze the radiochemical yield using Radio-TLC and/or Radio-HPLC.
-
Protocol 2: Radio-TLC Analysis of ¹⁹⁷Hg-Labeled Chelates
-
Preparation:
-
Spot a small volume (e.g., 10 µL) of the reaction mixture onto the baseline of an iTLC-SG plate.[1]
-
-
Development:
-
Analysis:
-
Under these conditions, the [¹⁹⁷Hg]Hg²⁺-chelate complex typically remains at the baseline (Rf = 0), while free [¹⁹⁷Hg]Hg²⁺ migrates towards the solvent front (Rf = 1).[1][6]
-
Scan the plate using a radio-TLC scanner to obtain a radio-chromatogram.
-
Calculate the radiochemical yield by integrating the peaks corresponding to the complex and free mercury.[1]
-
Protocol 3: Human Serum Stability Assay
-
Incubation:
-
Incubate the purified ¹⁹⁷Hg-labeled chelate with human serum at 37°C.
-
-
Sampling:
-
At various time points (e.g., 1, 4, 24 hours), take aliquots of the mixture.
-
-
Analysis:
-
Analyze the aliquots using a suitable method to separate the intact complex from any released ¹⁹⁷Hg or protein-bound radioactivity. This can be done by:
-
SDS-PAGE: Mix the aliquot with a sample buffer, run on an SDS-PAGE gel, and analyze the gel using a radio-TLC scanner or autoradiography to visualize the distribution of radioactivity.[6][7]
-
Radio-HPLC: Precipitate the serum proteins and analyze the supernatant by radio-HPLC to quantify the intact radiolabeled chelate.
-
-
Visualizations
Caption: General workflow of the ¹⁹⁷Hg radiolabeling process.
Caption: Key factors influencing the stability of ¹⁹⁷Hg-chelates.
Caption: Experimental workflow for preparing and testing ¹⁹⁷Hg-chelates.
References
- 1. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bifunctional sulfur-rich macrocyclic chelators and their immunoconjugates for the targeted delivery of theranostic mercury-197 - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 4. Selective Chelation of the Exotic Meitner-Auger Emitter Mercury-197 m/g with Sulfur-Rich Macrocyclic Ligands: Towards the Future of Theranostic Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabelled Cyclic Bisarylmercury: High Chemical and in vivo Stability for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
reducing background noise in Mercury-197 SPECT imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mercury-197 (¹⁹⁷Hg) SPECT imaging. Our goal is to help you overcome common challenges and reduce background noise in your experiments for high-quality, quantifiable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in ¹⁹⁷Hg SPECT imaging?
A1: The primary sources of background noise in ¹⁹⁷Hg SPECT imaging include:
-
Compton Scatter: High-energy photons scattering within the patient or phantom, leading to mislocalization of events.
-
Septal Penetration: High-energy photons from ¹⁹⁷ᵐHg (279 keV) penetrating the collimator septa, which can create image distortion.[1]
-
Co-planar X-rays and Gamma Rays: The complex emission spectrum of ¹⁹⁷Hg, with multiple photon energies, can lead to downscatter from higher energy emissions into the desired energy window.[1]
-
Presence of Isomers: ¹⁹⁷Hg has two isomers, ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg, which are co-produced and have different primary gamma emission energies, complicating their separation in SPECT images.[2]
Q2: Which isomer, ¹⁹⁷ᵐHg or ¹⁹⁷ᵍHg, is better for imaging and why?
A2: For quantitative imaging, ¹⁹⁷ᵍHg is generally preferred.[2] This is because the 77 keV photopeak of ¹⁹⁷ᵍHg provides higher image quality due to stronger signal intensity, better detector sensitivity, and lower noise levels.[2] While ¹⁹⁷ᵐHg has a higher energy emission at 134 keV, its lower injected activity, shorter half-life, and reduced detector sensitivity at this energy result in poorer image quality with increased noise and reduced signal-to-background contrast.[2]
Q3: Why is energy window selection critical for ¹⁹⁷Hg SPECT imaging?
A3: Optimized energy window selection is crucial for accurately separating the contributions of the ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg isomers.[2] Due to significant overlap in the 70-80 keV region from low-energy photons and characteristic X-rays from both isomers, improper windowing can lead to significant artifacts and inaccurate quantification.[2]
Troubleshooting Guides
Issue: High Background Noise in Reconstructed Images
Q: I am observing high background noise and poor contrast in my ¹⁹⁷Hg SPECT images. What steps can I take to troubleshoot this?
A: High background noise can be addressed by systematically evaluating your acquisition and reconstruction parameters. Follow these steps:
-
Verify Energy Window Selection: Ensure you are using appropriate energy windows for the isomer you are targeting. Using separate energy windows for each isomer is key to differentiating them.[2]
-
Implement Scatter Correction: Downscatter from higher energy photons is a significant source of noise, especially when using the low-energy window for ¹⁹⁷ᵍHg.[1] Implementing appropriate scatter correction methods is essential for accurate quantification.[1]
-
Optimize Collimator Choice: For the low-energy photons of ¹⁹⁷ᵍHg, a low-energy high-resolution (LEHR) collimator is often suitable and can resolve small patterns.[1] For higher energy photons, a medium-energy collimator might be more appropriate to reduce septal penetration.[1]
-
Review Reconstruction Parameters: The choice of reconstruction algorithm and filters can significantly impact image noise. Consider using iterative reconstruction algorithms which can model the imaging physics more accurately and lead to better noise management compared to filtered back-projection.
Data and Protocols
Recommended Energy Window Settings
For optimal separation and quantification of ¹⁹⁷Hg isomers, the following energy window settings are recommended:
| Isomer | Photopeak Energy | Photopeak Window Width | Upper and Lower Scatter Window Width |
| ¹⁹⁷ᵍHg | 77 keV | 40% | 6% |
| ¹⁹⁷ᵐHg | 134 keV | 15% | 4% |
Data synthesized from a preclinical imaging study.[2]
Experimental Protocol: Phantom Imaging for System Calibration and Quality Control
This protocol describes a general procedure for conducting a phantom study to validate spatial resolution, quantitative accuracy, and isotope-specific calibration for ¹⁹⁷Hg SPECT imaging.
Objective: To assess the imaging performance and quantitative accuracy of a SPECT system for ¹⁹⁷Hg.
Materials:
-
SPECT/CT scanner
-
Appropriate collimator (e.g., LEHR)
-
Uniformity phantom or a phantom with fillable rods of varying diameters
-
[¹⁹⁷ᵐ/ᵍHg]HgCl₂ or other relevant ¹⁹⁷Hg radiotracer
-
Dose calibrator
-
Image analysis software
Methodology:
-
Phantom Preparation:
-
Prepare a solution of the ¹⁹⁷Hg radiotracer with a known activity concentration.
-
Fill the phantom (either the main compartment for uniformity or the rods for resolution/recovery assessment) with the radioactive solution.
-
Ensure there are no air bubbles.
-
-
SPECT/CT Acquisition:
-
Place the phantom on the scanner bed.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Set up the SPECT acquisition parameters, including the energy windows specified in the table above.
-
Acquire SPECT data over 360 degrees.
-
-
Image Reconstruction:
-
Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM - Ordered Subsets Expectation Maximization).
-
Apply corrections for attenuation (using the CT data), scatter, and recovery.
-
-
Data Analysis:
-
Uniformity: For a uniformity phantom, draw a large region of interest (ROI) in the center of the phantom image and calculate the mean and standard deviation of the pixel counts to assess uniformity.
-
Spatial Resolution: For a bar phantom, visually determine the smallest set of bars that can be resolved.[1]
-
Contrast-to-Noise Ratio (CNR): For a phantom with hot rods, calculate the CNR to evaluate signal detectability.[2]
-
Recovery Coefficient (RC): Determine the ratio of the apparent activity in the reconstructed hot rods to the known activity to assess quantitative accuracy.[2]
-
Isotope-Specific Quantification: Utilize software tools, if available, for isotope-specific calibration and decay correction to accurately quantify the activity of each isomer over time.[3]
-
Visualizations
References
- 1. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Mercury-197 Production and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mercury-197 (¹⁹⁷Hg). The information is designed to address specific challenges encountered during the production and purification of this valuable radionuclide.
Troubleshooting Guides
This section addresses common problems that may arise during ¹⁹⁷Hg production and purification, offering potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| PROD-01 | Low ¹⁹⁷Hg Yield After Irradiation | Incorrect Proton Beam Energy: The production cross-section for the ¹⁹⁷Au(p,n)¹⁹⁷Hg reaction is energy-dependent.[1] If the proton energy is too low or too high, the yield will be suboptimal. Peak production is typically achieved in the 10-14 MeV range. | - Verify the proton beam energy at the target surface. - Consult excitation function data to select the optimal energy for your specific target thickness.[2][1] - Account for any energy loss in beamline foils or cooling layers. |
| Inaccurate Beam Current Measurement: The total production yield is directly proportional to the integrated beam current. | - Calibrate the beam current monitoring system. - Ensure the entire beam is striking the target. | ||
| Issues with Gold Target: Insufficient target thickness can lead to lower yields. Problems with target cooling can cause damage and reduce effective thickness. | - Use a high-purity gold target of appropriate thickness (e.g., 0.25 mm).[3] - Ensure adequate cooling of the target during irradiation to prevent melting or deformation. | ||
| PUR-01 | Gold Contamination in Final ¹⁹⁷Hg Product | Incomplete Separation: The separation method may not be efficient enough to remove all of the bulk gold target material. | - For Column Chromatography: - Ensure the column is properly conditioned. - Optimize the loading and wash solution compositions (e.g., HCl concentration for LN resin). - Do not exceed the column's capacity. - For Liquid-Liquid Extraction: - Ensure thorough mixing of the aqueous and organic phases. - Perform multiple extractions if necessary.[3] |
| Channeling in Chromatography Column: The sample may not be evenly distributed as it passes through the resin, leading to incomplete binding of gold. | - Ensure the resin bed is well-packed and free of air bubbles. - Apply the sample evenly to the top of the resin bed. | ||
| PUR-02 | Low Recovery of ¹⁹⁷Hg During Purification | Suboptimal Elution Conditions: The eluent may not be effective at stripping the ¹⁹⁷Hg from the chromatography resin. | - For LN Resin: Use an appropriate concentration of a suitable acid for elution. While gold is strongly retained, mercury can be eluted.[4] - Optimize the eluent volume and flow rate to ensure complete recovery. |
| Precipitation of ¹⁹⁷Hg: Changes in pH or the presence of certain ions can cause mercury to precipitate out of solution. | - Maintain the appropriate pH throughout the purification process. - Avoid introducing ions that can form insoluble mercury salts. | ||
| Adsorption to Labware: Mercury compounds can adsorb to the surfaces of glass and plastic labware. | - Pre-treat glassware with a siliconizing agent. - Use appropriate plasticware known to have low mercury adsorption. | ||
| QC-01 | Presence of Radionuclidic Impurities | Undesirable Nuclear Reactions: Proton irradiation of gold can produce other mercury isotopes (e.g., ¹⁹⁵Hg, ¹⁹⁸Hg) and gold isotopes (e.g., ¹⁹⁶Au, ¹⁹⁸Au) through different reaction channels, especially at higher proton energies.[2][5] | - Optimize the proton beam energy to maximize ¹⁹⁷Hg production while minimizing the formation of impurities with higher energy thresholds. - Allow for a sufficient decay period after irradiation for short-lived impurities to diminish. |
| Impurities in Target Material: The gold target may contain impurities that become activated during irradiation.[5] | - Use high-purity gold targets (e.g., 99.99%+).[3] |
Frequently Asked Questions (FAQs)
Production:
-
Q1: What is the most common method for producing ¹⁹⁷Hg? A1: The most common and efficient method for producing no-carrier-added ¹⁹⁷Hg is through the proton bombardment of a high-purity natural gold (¹⁹⁷Au) target, inducing the ¹⁹⁷Au(p,n)¹⁹⁷Hg nuclear reaction.[2][3]
-
Q2: What are the half-lives of ¹⁹⁷Hg and its metastable isomer? A2: ¹⁹⁷Hg has a half-life of 64.14 hours, while its metastable isomer, ¹⁹⁷ᵐHg, has a half-life of 23.8 hours.[2]
-
Q3: How does proton energy affect the production of ¹⁹⁷Hg? A3: The production yield of ¹⁹⁷Hg is highly dependent on the proton energy. The cross-section for the ¹⁹⁷Au(p,n)¹⁹⁷Hg reaction has a specific energy range for optimal production. Using energies outside of this range can lead to lower yields and the formation of more radionuclidic impurities.[2][1]
Purification:
-
Q4: What are the primary methods for separating ¹⁹⁷Hg from the gold target? A4: The main methods include column chromatography using resins like LN resin or Weak Base Extraction Chromatographic (WBEC) resin, and liquid-liquid extraction using solvents such as methyl isobutyl ketone (MIBK).[3][4][6]
-
Q5: Why is it important to use high-purity reagents in the purification process? A5: Using high-purity reagents, such as ultra-pure acids and deionized water, is crucial to prevent the introduction of chemical impurities that could affect the final product's quality and its suitability for radiolabeling.[3]
-
Q6: Can the gold target be recovered and reused? A6: Yes, after the ¹⁹⁷Hg has been separated, the gold can be recovered, typically by eluting it from the chromatography column with a suitable solvent or by recovering it from the organic phase in liquid-liquid extraction. The recovered gold can then be re-fabricated into a new target.
Quality Control:
-
Q7: What are the key quality control tests for the final ¹⁹⁷Hg product? A7: The primary quality control tests include determining the radionuclidic purity (using gamma spectroscopy to identify and quantify all radioactive isotopes present), chemical purity (e.g., measuring the concentration of residual gold using methods like ICP-MS), and measuring the specific activity.[7][8][9]
-
Q8: What is "no-carrier-added" (NCA) ¹⁹⁷Hg? A8: No-carrier-added ¹⁹⁷Hg means that no stable mercury has been intentionally added during the production or purification process. This results in a product with very high specific activity, which is desirable for many applications.[3][10]
-
Q9: How is radionuclidic purity determined? A9: Radionuclidic purity is determined using gamma-ray spectroscopy. A high-purity germanium (HPGe) detector is used to measure the gamma emissions from the sample. The energies and intensities of the gamma peaks allow for the identification and quantification of ¹⁹⁷Hg and any other gamma-emitting radionuclides.[11]
Data Presentation
Table 1: Production Cross-Sections for the ¹⁹⁷Au(p,n)¹⁹⁷Hg Reaction
| Proton Energy (MeV) | Cross-Section for ¹⁹⁷ᵐHg (mb) | Cross-Section for ¹⁹⁷ᵍHg (mb) | Total Cross-Section (mb) |
| 8 | ~250 | ~150 | ~400 |
| 10 | ~450 | ~200 | ~650 |
| 12 | ~500 | ~220 | ~720 |
| 14 | ~480 | ~210 | ~690 |
| 16 | ~400 | ~180 | ~580 |
| 18 | ~300 | ~150 | ~450 |
| 20 | ~220 | ~120 | ~340 |
Note: These are approximate values based on published excitation function curves.[2][1] Actual yields will depend on specific irradiation conditions.
Table 2: Key Radionuclidic Impurities from Proton Irradiation of Gold
| Radionuclide | Half-life | Primary Production Reaction | Typical Proton Energy Threshold (MeV) |
| ¹⁹⁵Hg | 10.53 h | ¹⁹⁷Au(p,3n)¹⁹⁵Hg | ~16 |
| ¹⁹⁸Au | 2.7 d | ¹⁹⁷Au(n,γ)¹⁹⁸Au (from secondary neutrons) | - |
| ¹⁹⁶Au | 6.18 d | ¹⁹⁷Au(p,pn)¹⁹⁶Au | ~9 |
| ¹⁹⁴Au | 38.02 h | ¹⁹⁷Au(p,p3n)¹⁹⁴Au | ~25 |
Note: The presence and abundance of these impurities are highly dependent on the proton beam energy.[2]
Experimental Protocols
Protocol 1: Separation of ¹⁹⁷Hg from Gold Target using LN Resin Chromatography
-
Target Dissolution:
-
Dissolve the irradiated gold target in a minimal volume of aqua regia (3:1 mixture of concentrated HCl and HNO₃).
-
Gently heat the solution to ensure complete dissolution.
-
Evaporate the solution to near dryness to remove excess nitric acid.
-
Re-dissolve the residue in 8M HCl.
-
-
Column Preparation:
-
Use a pre-packed LN resin column or prepare a column with the appropriate amount of LN resin.
-
Pre-condition the column by passing several column volumes of 8M HCl through it.
-
-
Loading:
-
Load the dissolved target solution (in 8M HCl) onto the pre-conditioned LN resin column. Gold (as [AuCl₄]⁻) will be strongly retained by the resin.
-
-
Washing:
-
Wash the column with several column volumes of 8M HCl to elute any remaining non-retained ions.
-
-
Elution of ¹⁹⁷Hg:
-
Elute the ¹⁹⁷Hg from the column using a suitable eluent. While gold remains strongly bound in high concentrations of HCl, mercury's retention can be manipulated. A common approach is to elute mercury with a less concentrated acid, such as 2M HCl.[3]
-
-
Gold Recovery (Optional):
-
After eluting the ¹⁹⁷Hg, the gold can be recovered from the column by eluting with a suitable solvent, such as dilute nitric acid.
-
Visualizations
Caption: Experimental workflow for the production and purification of ¹⁹⁷Hg.
Caption: A logical troubleshooting flowchart for low ¹⁹⁷Hg recovery.
Caption: Simplified decay pathway for ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg.
References
- 1. Production of the mercury-197 through proton induced reaction on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hzdr.qucosa.de [hzdr.qucosa.de]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. Determination of distribution coefficients of mercury and gold on selected extraction chromatographic resins - towards an improved separation method of mercury-197 from proton-irradiated gold targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 10. mengxiangxi.info [mengxiangxi.info]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Kidney Retention of Mercury-197 Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mercury-197 (¹⁹⁷Hg) compounds. The focus is on strategies to minimize renal accumulation, a critical step for reducing potential nephrotoxicity and improving the therapeutic or diagnostic index of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why do Mercury-197 compounds accumulate so readily in the kidneys?
A1: The high renal retention of mercury is primarily due to its strong affinity for sulfur. Mercury ions (Hg²⁺) readily bind to sulfhydryl (-SH) groups found in proteins and small molecules like the amino acid cysteine and the antioxidant glutathione (B108866).[1] The kidneys, particularly the epithelial cells of the proximal tubule, are rich in these molecules and possess specific transport systems that facilitate the uptake and subsequent trapping of mercury-thiol complexes.[1][2]
Q2: What are the primary biochemical pathways involved in the renal uptake of mercury?
A2: Mercury, often bound to cysteine or glutathione in the bloodstream, is transported into the proximal tubule cells via transporters on both the luminal (urine-facing) and basolateral (blood-facing) membranes.[2] Key transporters implicated in this process include Organic Anion Transporters (OAT1 and OAT3).[2] Once inside the cell, mercury can be transferred to other intracellular proteins, such as metallothionein, which has a high affinity for heavy metals and contributes to their long-term retention.[2][3] Elimination of mercury-chelate complexes from the cell back into the urine is partly mediated by transporters like the Multidrug Resistance Protein 2 (MRP2).[4][5]
Q3: What are the main strategies to reduce the kidney retention of ¹⁹⁷Hg?
A3: The primary and most effective strategy is the co-administration of a chelating agent.[5] Chelators are molecules that bind tightly to mercury ions, forming stable, water-soluble complexes that can be more easily excreted in the urine, thus preventing uptake and accumulation in renal cells.[6] Other strategies, adapted from general radiopharmaceutical research, include competitive inhibition of renal transporters and modification of the ¹⁹⁷Hg compound's physicochemical properties, though these are less specific for mercury.[2]
Q4: Which chelating agents are most effective for mercury?
A4: Thiol-containing chelators are the most effective due to mercury's high affinity for sulfur. Unithiol (DMPS, 2,3-dimercapto-1-propanesulfonic acid) and DMSA (meso-2,3-dimercaptosuccinic acid) are considered the most potent agents for mobilizing mercury from tissues, including the kidneys.[4][5] Experimental data shows DMPS can remove over 85% of mercury accumulated in renal tissue.[4]
Troubleshooting Guides
Issue: High variability in kidney uptake is observed between experimental animals.
-
Possible Cause 1: Inconsistent Administration: Intravenous (tail vein) injections can be challenging. If a portion of the dose is administered subcutaneously or interstitially, the absorption kinetics will be altered, leading to inconsistent delivery to the kidneys.
-
Solution: Ensure all personnel are thoroughly trained in intravenous injection techniques for the chosen animal model. After injection, check the tail for any signs of a missed injection (e.g., a bleb under the skin). The total activity injected should be calculated from the net activity of the syringe, accounting for any residual activity.[7]
-
-
Possible Cause 2: Animal Health and Physiology: The physiological state of the animal, including hydration status and renal function, can significantly impact radiopharmaceutical biodistribution.
-
Solution: Use healthy animals of the same sex, strain, and approximate weight for each experimental group.[7] Ensure consistent access to food and water before the experiment. For studies involving interventions, ensure control and treated groups are handled identically.
-
Issue: A co-administered chelating agent (e.g., DMPS) is not reducing kidney retention as expected.
-
Possible Cause 1: Timing of Administration: The timing of chelator administration relative to the ¹⁹⁷Hg compound is critical. Chelators are most effective when they are present in the circulation at the same time as the mercury compound to prevent its initial uptake by the kidneys.
-
Solution: Administer the chelating agent promptly (minutes to hours) after the ¹⁹⁷Hg compound.[5] For optimal results, a co-infusion or a pre-administration protocol might be necessary. The experimental protocol should be consistent across all animals.
-
-
Possible Cause 2: Inadequate Chelator Dose: The dose of the chelating agent must be sufficient to bind a significant fraction of the administered mercury.
-
Solution: Refer to literature for effective dose ranges. A dose-response study may be necessary to optimize the chelator concentration for your specific ¹⁹⁷Hg compound and animal model. Note that high doses of some chelators can have their own toxicities.[8]
-
-
Possible Cause 3: Impaired Renal Excretion: If the animal model has pre-existing renal insufficiency, the excretion of the mercury-chelate complex itself may be impaired.[5]
-
Solution: Ensure the use of animal models with normal renal function. If studying models of kidney disease, be aware that clearance mechanisms will be altered, which should be noted in the interpretation of results.
-
Data Presentation
The following table summarizes the relative efficacy of various chelating agents in mobilizing mercury from kidney tissue, based on an in vitro study using rabbit renal cortical slices exposed to mercuric chloride (HgCl₂). While not specific to ¹⁹⁷Hg, these data demonstrate the principles of chelation for reducing mercury burden in the kidney.
| Chelating Agent | Chemical Name | Relative Efficacy Rank | % Hg Mobilized (from control) |
| DMPS | 2,3-dimercapto-1-propanesulfonic acid | 1 | > 85% |
| DMSA | meso-2,3-dimercaptosuccinic acid | 2 | - |
| PA | Penicillamine | 2 | - |
| DTT | 1,4-dithiothreitol | 3 | - |
| GSH | Glutathione | 3 | - |
| LA | Lipoic Acid | 4 | - |
| EDTA | Ethylenediaminetetraacetic acid | 4 | - |
| Data derived from an in vitro study on rabbit renal slices.[4] The rank indicates the relative effectiveness, with 1 being the most effective. Quantitative removal was only specified for the most effective agent, DMPS. |
Mandatory Visualizations
Caption: Biochemical pathway of mercury uptake, retention, and chelation in the kidney.
Caption: Standard experimental workflow for a biodistribution study in rodents.
Experimental Protocols
Protocol: Evaluating the Efficacy of a Chelating Agent on the Biodistribution of a ¹⁹⁷Hg Compound in Rats
This protocol provides a generalized methodology for assessing how a chelating agent, such as DMPS, affects the kidney retention of a novel ¹⁹⁷Hg-labeled compound. It is synthesized from standard practices for preclinical biodistribution studies.[2][7][9]
1. Materials and Preparation
-
Animals: Healthy Wistar rats (e.g., 150-200g). Use animals of the same sex and from the same supplier. Acclimate for at least one week before the experiment.
-
Radiopharmaceutical: ¹⁹⁷Hg-labeled compound of interest, formulated in sterile saline or other appropriate vehicle.
-
Intervention: Chelating agent (e.g., DMPS) and vehicle (control), formulated for injection.
-
Equipment: Calibrated dose calibrator, gamma counter, precision balance, syringes, animal restraining device, surgical tools for dissection.
2. Experimental Procedure
-
Dose Preparation:
-
Prepare individual doses of the ¹⁹⁷Hg compound. The volume should not exceed 0.5 mL for rats.[7]
-
Draw each dose into a 1 mL syringe and measure the radioactivity in a dose calibrator. This is the "pre-injection" reading.
-
Prepare corresponding doses of the chelating agent and vehicle control.
-
-
Administration:
-
Anesthetize the rat (e.g., using isoflurane) or use a restraining device.
-
Administer the ¹⁹⁷Hg compound via the lateral tail vein.
-
Immediately following, or at a predetermined time point, administer the chelating agent or vehicle to the respective groups (e.g., intraperitoneally or intravenously).
-
After injection, measure the residual activity in the syringe (the "post-injection" reading) to determine the net administered dose.[9]
-
-
Housing and Sacrifice:
-
House the animals for the predetermined time points (e.g., 1 hour, 4 hours, 24 hours). Provide access to water and food.
-
At the designated time, euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cardiac excision).
-
3. Tissue Collection and Analysis
-
Dissection:
-
Immediately after sacrifice, collect blood via cardiac puncture.
-
Systematically dissect organs of interest. Critically, this must include both kidneys. Other relevant organs are the liver, spleen, lungs, heart, muscle, and bone (femur).
-
Place each organ in a separate, pre-weighed counting tube.
-
-
Counting and Calculation:
-
Weigh each tube containing an organ and subtract the tube's tare weight to get the wet organ weight.
-
Measure the radioactivity in each organ, the blood sample, and the remaining carcass using a gamma counter. Also count standards representing 1% of the injected dose.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the formula: %ID/g = (Counts in Organ / Organ Weight) / (Total Counts Injected) * 100
-
4. Data Interpretation
-
Compare the mean %ID/g in the kidneys between the control group (vehicle) and the chelator-treated group at each time point. A statistically significant reduction in the %ID/g for the treated group indicates that the chelating agent was effective in minimizing the renal retention of the ¹⁹⁷Hg compound.
References
- 1. The effect of heavy metal chelators on the renal accumulation of platinum after cis-dichlorodiammineplatinum II administration to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Renal uptake, excretion, and retention of mercury. I. A study in the rabbit during infusion of mercuric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of renal slices to evaluate the efficacy of chelating agents for removing mercury from the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. How Does Chelation Therapy Impact Kidneys? → Question [pollution.sustainability-directory.com]
- 7. osti.gov [osti.gov]
- 8. DMPS and N-acetylcysteine induced renal toxicity in mice exposed to mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Mercury-197 Chelation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mercury-197 (¹⁹⁷Hg) chelation. The information is designed to help optimize reaction conditions and ensure the successful preparation of ¹⁹⁷Hg-labeled radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most common chelators used for Mercury-197?
A1: Based on the principles of Hard-Soft Acid-Base (HSAB) theory, soft Lewis bases are preferred for the soft Lewis acid Hg²⁺. Thiol-rich chelators and certain derivatives of macrocyclic ligands have shown promise. Common classes of chelators investigated for ¹⁹⁷Hg include:
-
Thiol-containing chelators: Such as H₄Tetrathiol, which have demonstrated highly efficient and stable complexation with ¹⁹⁷Hg.[1]
-
DOTA derivatives: While standard DOTA shows poor radiolabeling yields (0-6%) with ¹⁹⁷Hg even under harsh conditions, its bifunctional derivative p-SCN-Bn-DOTA has shown significantly higher yields (around 70.9% at pH 5, 80°C, 1h).[2][3]
-
TCMC (DOTAM) derivatives: Similar to DOTA, TCMC itself is not an effective chelator for ¹⁹⁷Hg. However, its bifunctional counterpart, p-SCN-Bn-TCMC, has demonstrated excellent radiochemical yields (approaching 100% at pH 5, 80°C, 1h with 10⁻⁴ M ligand concentration).[2]
-
Sulfur-rich macrocycles: Novel sulfur-containing macrocyclic ligands, such as those derived from a 15-membered thiacrown ether (NS₄), have been developed and show efficient and stable complexation with ¹⁹⁷Hg.[3]
Q2: What is the optimal pH for ¹⁹⁷Hg chelation?
A2: The optimal pH for ¹⁹⁷Hg chelation is highly dependent on the specific chelator being used. For many DOTA-based chelations with other radiometals, a pH range of 4.0-5.5 is often recommended to balance the deprotonation of the chelating groups with the prevention of metal hydroxide (B78521) formation. While specific comprehensive studies on the pH-dependence of ¹⁹⁷Hg chelation are limited, a pH of 5 has been successfully used for the radiolabeling of p-SCN-Bn-DOTA and p-SCN-Bn-TCMC.[2][3] For the tetrathiol chelator, a pH of 7 in ammonium (B1175870) acetate (B1210297) buffer has been shown to yield quantitative incorporation.[1] It is crucial to experimentally determine the optimal pH for your specific chelator-¹⁹⁷Hg system.
Q3: How does temperature affect the radiolabeling efficiency?
A3: Temperature plays a significant role in the kinetics of the chelation reaction. For some chelators, elevated temperatures are necessary to achieve high radiochemical yields in a reasonable timeframe. For example, the successful labeling of p-SCN-Bn-TCMC and p-SCN-Bn-DOTA with ¹⁹⁷Hg was achieved at 80°C.[2][3] However, other chelators, such as H₄Tetrathiol, can achieve quantitative yields at room temperature (25°C) and 37°C, as well as at 80°C.[1] The optimal temperature should be determined empirically, considering the thermal stability of the chelator and the desired reaction time.
Q4: What is the importance of the chelator concentration?
A4: The concentration of the chelator is a critical parameter in achieving high radiochemical yields. Radiolabeling is typically performed with the chelator in large molar excess compared to the no-carrier-added ¹⁹⁷Hg. This ensures that the reaction kinetics favor the formation of the chelated complex. For instance, with the H₄Tetrathiol chelator, quantitative yields (>95%) were achieved at ligand concentrations of 10⁻⁴ M and 10⁻⁵ M.[1] Similarly, a concentration of 10⁻⁴ M of p-SCN-Bn-TCMC resulted in a 100% radiochemical yield. It is recommended to perform concentration-dependent studies to find the lowest chelator concentration that provides a high and reproducible radiochemical yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Radiochemical Yield (RCY) | 1. Suboptimal pH: The pH of the reaction mixture is outside the optimal range for the specific chelator. | 1. Verify the pH of your reaction mixture. Perform small-scale experiments varying the pH to determine the optimal value for your system. |
| 2. Inadequate Temperature: The reaction temperature may be too low for the chelation kinetics to proceed efficiently. | 2. Increase the reaction temperature in increments, monitoring the RCY at each step. Ensure the temperature does not exceed the thermal stability of your chelator or biomolecule. | |
| 3. Insufficient Chelator Concentration: The molar ratio of chelator to ¹⁹⁷Hg may be too low. | 3. Increase the concentration of the chelator. Perform a concentration-response experiment to find the optimal concentration. | |
| 4. Presence of Competing Metal Ions: Contamination of the ¹⁹⁷Hg solution or reaction buffers with other metal ions can compete for the chelator. | 4. Use high-purity reagents and metal-free buffers. Consider pre-treating buffers with a chelating resin to remove trace metal contaminants. | |
| 5. Poor Chelator for Hg²⁺: The chosen chelator may have low affinity for mercury. For example, DOTA and TCMC have shown poor RCY with ¹⁹⁷Hg.[2][3] | 5. Select a chelator with a higher affinity for soft metals like Hg²⁺, such as those with thiol or other soft donor atoms. | |
| Poor In Vitro Stability (e.g., in human serum) | 1. Weak Complex Formation: The formed ¹⁹⁷Hg-chelate may not be kinetically inert, leading to dissociation or trans-chelation in biological media. | 1. Evaluate the stability of the complex in human serum or in the presence of challenging agents like glutathione (B108866) or competing metals. |
| 2. Suboptimal Chelator Choice: Some chelators form thermodynamically stable but kinetically labile complexes. | 2. Consider using a more rigid macrocyclic chelator or one that forms a more kinetically inert complex. For example, the [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC complex was found to be kinetically inert when challenged with human serum and glutathione.[2] | |
| Unexpected Peaks in Radio-TLC/HPLC | 1. Radiochemical Impurities: The presence of unchelated ("free") ¹⁹⁷Hg or hydrolyzed ¹⁹⁷Hg species. | 1. In a typical radio-TLC system, free ¹⁹⁷Hg may remain at the origin or migrate with the solvent front depending on the stationary and mobile phases. Hydrolyzed species are often colloidal and remain at the origin. |
| 2. Radiolysis: The radiation from ¹⁹⁷Hg can cause degradation of the chelator or the labeled compound, leading to new radioactive species. | 2. Use radical scavengers such as ascorbic acid or gentisic acid in the formulation. Minimize the time between labeling and use. Analyze the sample at different time points to monitor for degradation. | |
| 3. Formation of Multiple Labeled Species: The chelator may form more than one type of complex with ¹⁹⁷Hg. | 3. Investigate the reaction conditions (e.g., pH, temperature) to favor the formation of a single desired species. Use HPLC for better separation and identification of different species. | |
| 4. Contamination of the ¹⁹⁷Hg Isotope: The initial ¹⁹⁷Hg solution may contain other radioactive isotopes. | 4. Check the certificate of analysis for the ¹⁹⁷Hg source. Use a gamma spectrometer to identify any radionuclidic impurities. |
Data Summary
Table 1: Effect of Temperature and Chelator Concentration on Radiochemical Yield (RCY) of [¹⁹⁷Hg]Hg-Tetrathiol
| Temperature | Chelator Concentration | Radiochemical Yield (%) |
| 80°C | 10⁻⁴ M | > 95% |
| 80°C | 10⁻⁵ M | > 95% |
| 37°C | 10⁻⁴ M | > 95% |
| 37°C | 10⁻⁵ M | > 95% |
| 25°C | 10⁻⁴ M | > 95% |
| 25°C | 10⁻⁵ M | > 95% |
Reaction Conditions: 1-hour incubation at pH 7 in 1 M NH₄OAc buffer.[1]
Table 2: Radiochemical Yield (RCY) of ¹⁹⁷Hg with Various Chelators
| Chelator | Ligand Concentration | Temperature | pH | Time | RCY (%) |
| p-SCN-Bn-TCMC | 10⁻⁴ M | 80°C | 5 | 1 h | 100 ± 0.0 |
| p-SCN-Bn-DOTA | 10⁻⁴ M | 80°C | 5 | 1 h | 70.9 ± 1.1 |
| TCMC | 10⁻⁴ M | 80°C | 5 | 1 h | 0-6 |
| DOTA | 10⁻⁴ M | 80°C | 5 | 1 h | 0 |
Table 3: In Vitro Stability of Selected ¹⁹⁷Hg-Complexes
| Complex | Challenge Medium | Incubation Time | Stability (% Intact) |
| [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC | Human Serum | 24 h | Kinetically inert |
| [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC | Glutathione | 24 h | Kinetically inert |
| [¹⁹⁷m/gHg]Hg-Tetrathiol | Human Serum | 72 h | High stability |
| [¹⁹⁷m/gHg]Hg-Tetrathiol | Glutathione | 72 h | High stability |
| [¹⁹⁷m/gHg]Hg-NS₄-Tz | Human Serum | Not specified | Excellent stability |
| [¹⁹⁷m/gHg]Hg-NS₄-Tz | Glutathione | Not specified | Excellent stability |
Experimental Protocols
Protocol 1: Radiolabeling of a Thiol-Containing Chelator (H₄Tetrathiol) with ¹⁹⁷Hg
-
Preparation of Reagents:
-
Prepare a stock solution of the H₄Tetrathiol ligand (e.g., 10⁻³ M) in DMSO.
-
Perform serial dilutions to obtain ligand solutions of 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M in DMSO.
-
Prepare a 1 M ammonium acetate (NH₄OAc) buffer and adjust the pH to 7.0.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, add 10 µL of the desired ligand solution. For a negative control, add 10 µL of DMSO.
-
Add a sufficient volume of 1 M NH₄OAc buffer (pH 7) so that the final reaction volume will be 100 µL after the addition of the radionuclide.
-
Add 1-1.2 MBq of [¹⁹⁷m/gHg]HgCl₂ (in a volume of 3-10 µL) to the reaction tube.
-
Gently mix the solution.
-
Incubate the reaction at the desired temperature (e.g., 25°C, 37°C, or 80°C) for 1 hour.
-
-
Determination of Radiochemical Yield (RCY):
-
The non-isolated percentage radiochemical yield (%RCY) can be determined using instant thin-layer chromatography (ITLC) or by a challenge assay.
-
For a challenge assay, take a 10 µL aliquot of the reaction mixture and add it to an equal volume of a 50 mM dimercaptosuccinic acid (DMSA) solution (pH 5). The DMSA will chelate any free ¹⁹⁷Hg. The chelated [¹⁹⁷Hg]Hg-Tetrathiol can then be separated from the [¹⁹⁷Hg]Hg-DMSA complex by a suitable chromatographic method (e.g., radio-TLC or radio-HPLC).
-
Protocol 2: Quality Control of ¹⁹⁷Hg-Radiopharmaceuticals by Radio-TLC
-
Preparation of TLC Plates:
-
Use commercially available instant thin-layer chromatography (ITLC) strips (e.g., silica (B1680970) gel impregnated glass fiber sheets).
-
Cut the strips to the desired size (e.g., 1 cm x 10 cm).
-
With a pencil, lightly draw an origin line approximately 1 cm from the bottom and a solvent front line about 1 cm from the top.
-
-
Spotting the Sample:
-
Using a micropipette, carefully spot a small volume (1-2 µL) of the radiolabeled sample onto the center of the origin line.
-
Allow the spot to air dry completely.
-
-
Developing the Chromatogram:
-
Place a suitable mobile phase (solvent system) into a developing tank. The choice of mobile phase depends on the chelator and the expected impurities. For example, a saline solution might be used to separate colloidal impurities from the desired product and free ¹⁹⁷Hg. A different solvent system, like a mixture of acetone (B3395972) and water, might be used to separate free ¹⁹⁷Hg from the chelated product.
-
Carefully place the spotted TLC strip into the developing tank, ensuring that the origin spot is above the level of the mobile phase.
-
Cover the tank and allow the mobile phase to ascend the strip until it reaches the solvent front line.
-
-
Analysis:
-
Remove the TLC strip from the tank and allow it to dry completely.
-
Use a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity along the strip.
-
Alternatively, the strip can be cut into sections (e.g., at the halfway point) and the radioactivity of each section can be measured in a gamma counter.
-
Calculate the percentage of radioactivity in each peak or section to determine the radiochemical purity and the percentage of impurities.
-
Visualizations
Caption: General experimental workflow for ¹⁹⁷Hg chelation.
Caption: Troubleshooting logic for low radiochemical yield.
References
Technical Support Center: Degradation of Mercury-197 Complexes in Human Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mercury-197 (¹⁹⁷Hg) complexes. The following information is designed to address specific issues that may be encountered during experimental work involving the stability and degradation of these radiopharmaceuticals in human serum.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of ¹⁹⁷Hg complexes in human serum?
A1: The stability of ¹⁹⁷Hg complexes in human serum is a multifactorial issue. The most critical factor is the choice of chelator used to form the complex.[1] A well-designed chelator will form a thermodynamically stable and kinetically inert complex with ¹⁹⁷Hg. Other key factors include:
-
Competition from biological molecules: Human serum contains numerous proteins and small molecules with functional groups (e.g., thiols in albumin and glutathione) that can compete for binding with mercury, potentially leading to transchelation.[2][3]
-
Presence of competing metal ions: Endogenous metal ions in serum can also compete with ¹⁹⁷Hg for the chelator.[4]
-
pH and Temperature: The pH and temperature of the incubation environment can affect complex stability.[5] Experiments are typically conducted at physiological pH and 37°C to mimic in vivo conditions.[2]
Q2: My ¹⁹⁷Hg-complex shows high radiochemical purity initially, but appears to degrade rapidly when incubated in human serum. What could be the cause?
A2: This is a common issue indicating that while the radiolabeling reaction was successful, the resulting complex is not stable under biological conditions. The likely causes are:
-
Kinetic Lability: The complex may be thermodynamically stable but kinetically labile, meaning it can readily dissociate or exchange ligands in the presence of competing molecules in the serum.[4][6]
-
Weak Chelator: The chelator may not have a high enough affinity or selectivity for Hg²⁺ to prevent its displacement by serum proteins or other endogenous ligands.
-
Biotransformation: The complex itself or the targeting molecule it's attached to could be undergoing metabolic degradation by enzymes present in the serum.
Q3: How can I experimentally assess the stability of my ¹⁹⁷Hg complex in human serum?
A3: The standard method is an in vitro human serum stability assay.[2] A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves incubating the radiolabeled complex in human serum at 37°C over a period of time (e.g., up to 72 hours) and analyzing aliquots at various time points using techniques like SDS-PAGE, HPLC, or TLC to separate the intact complex from degraded products and protein-bound ¹⁹⁷Hg.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield During Labeling | Suboptimal reaction conditions (pH, temperature, ligand concentration). | Optimize labeling conditions. For example, some chelators like p-SCN-Bn-TCMC and p-SCN-Bn-DOTA show significantly higher yields at 80°C and 10⁻⁴ M ligand concentration.[3] |
| Competing metal contaminants in the ¹⁹⁷Hg source. | Use high specific activity ¹⁹⁷Hg. Ensure all reagents and vials are free of metal contaminants.[7] | |
| Significant Degradation of Bioconjugate in Serum | The linker between the chelator and the targeting molecule is unstable. | Design and synthesize linkers that are more resistant to enzymatic cleavage in serum. |
| The targeting molecule itself is degrading. | Evaluate the stability of the unconjugated targeting molecule in serum under the same conditions. | |
| High Kidney Uptake in Biodistribution Studies | This is often indicative of in vivo complex instability, leading to the release of free ¹⁹⁷Hg²⁺, which accumulates in the kidneys.[8] | Re-evaluate the in vitro stability of the complex. Consider redesigning the chelator for improved in vivo stability. For instance, cyclic bisarylmercury bispidine structures have shown exceptional stability and reduced kidney retention.[8] |
| Inconsistent Results Between Batches | Variability in human serum lots. | If possible, use a single, large batch of pooled human serum for all related experiments to minimize variability. |
| Inconsistent experimental procedures. | Strictly adhere to standardized protocols for labeling, purification, and stability assays. |
Data Presentation
Table 1: Comparison of Radiochemical Yields for Different Chelators with ¹⁹⁷Hg
| Chelator | Ligand Concentration (M) | Temperature (°C) | Radiochemical Yield (%) | Reference |
| TCMC | 10⁻⁴ | 80 | 0 - 6 | [3] |
| DOTA | 10⁻⁴ | 80 | 0 - 6 | [3] |
| p-SCN-Bn-DOTA | 10⁻⁴ | 80 | 70.9 ± 1.1 | [3] |
| p-SCN-Bn-TCMC | 10⁻⁴ | 80 | 100 ± 0.0 | [3] |
| H₄Tetrathiol | Not Specified | Not Specified | Exceptionally Efficient | [2][4] |
| NS₄-BA | 10⁻⁴ | 37 and 80 | Quantitative | [2] |
Table 2: In Vitro Stability of Various ¹⁹⁷Hg Complexes in Human Serum
| Complex | Incubation Time (h) | Stability (%) | Challenge Agent | Reference |
| [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC | Not Specified | Kinetically Inert | Human Serum, Glutathione | [3] |
| TCMC-PSMA Bioconjugate | 24 | Significant Degradation | Human Serum, Glutathione | [3] |
| [¹⁹⁷m/gHg]Hg-Tetrathiol | 72 | High Stability | Human Serum Proteins, Glutathione | [2][4] |
| [¹⁹⁷m/gHg]Hg-NS₄-BA | Not Specified | Promising Stability | Human Serum, Glutathione | [2] |
| Hg-bispidine | Not Specified | High Stability (no observable protein interaction) | Human Serum | [8] |
Experimental Protocols
Human Serum Stability Assay
This protocol is adapted from methodologies described in recent literature to assess the in vitro stability of ¹⁹⁷Hg complexes.[2]
Objective: To determine the stability of a ¹⁹⁷Hg-labeled complex in the presence of human serum over time.
Materials:
-
¹⁹⁷Hg-labeled complex, purified
-
Human serum (commercially available, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
SDS-PAGE apparatus (or HPLC/TLC as appropriate)
-
Laemmli sample buffer
-
Phosphor imager or gamma counter
Procedure:
-
Dilute the purified ¹⁹⁷Hg-labeled complex in human serum. A common dilution is 1:1 (v/v).[2]
-
As a control, prepare a similar dilution of the complex in PBS.
-
Incubate the serum and PBS solutions at 37°C.
-
At designated time points (e.g., 0, 1, 4, 24, 48, 72 hours), withdraw an aliquot (e.g., 10 µL) from each reaction mixture.
-
For SDS-PAGE analysis, mix the aliquot with an equal volume of Laemmli sample buffer.[2]
-
Load the samples directly onto an SDS-PAGE gel.
-
After electrophoresis, expose the gel to a phosphor screen and analyze using a phosphor imager to quantify the radioactivity in different bands. The band corresponding to serum proteins (like albumin) will indicate transchelation, while the intact complex will run at a different position (or remain at the origin if it precipitates).
-
Calculate the percentage of intact complex at each time point relative to the total radioactivity in the lane.
Mandatory Visualizations
Caption: Experimental workflow for assessing ¹⁹⁷Hg complex stability in human serum.
Caption: Logical troubleshooting pathway for unstable ¹⁹⁷Hg complexes in serum.
References
- 1. Chelators and metal complex stability for radiopharmaceutical applications (Journal Article) | OSTI.GOV [osti.gov]
- 2. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Stability of Inorganic, Methyl and Ethyl Mercury in Whole Blood: Effects of Storage Temperature and Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radiometal complexes: characterization and relevant in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabelled Cyclic Bisarylmercury: High Chemical and in vivo Stability for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low specific activity in Mercury-197 production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of Mercury-197 (¹⁹⁷Hg), with a focus on overcoming challenges related to low specific activity.
Troubleshooting Guide
Issue 1: Low Final Activity of ¹⁹⁷Hg
Question: We are experiencing lower than expected final activity of our ¹⁹⁷Hg product after irradiation and processing. What are the potential causes and solutions?
Answer: Low final activity can stem from several factors throughout the production and purification workflow. Below is a breakdown of potential issues and corresponding troubleshooting steps.
-
Irradiation Parameters:
-
Proton Beam Energy and Current: The ¹⁹⁷Au(p,n)¹⁹⁷Hg reaction has an optimal energy range. Ensure your cyclotron is delivering protons at the intended energy and current.[1][2][3] Verify the beam parameters with appropriate diagnostics.
-
Irradiation Time: Insufficient irradiation time will result in lower production of ¹⁹⁷Hg. Recalculate the required irradiation time based on the known production cross-section and your target mass.
-
-
Target Issues:
-
Target Purity and Thickness: The use of high-purity gold (99.99%+) is crucial to prevent the formation of unwanted side products and to ensure efficient neutron production.[1][3] The thickness of the gold target should be optimized for the proton beam energy to maximize the yield of ¹⁹⁷Hg while minimizing the production of other mercury isotopes.
-
Target Cooling: Gold has high thermal conductivity, which is advantageous for high-beam current irradiations.[2][4][5] However, inadequate cooling can lead to target degradation and loss of product. Ensure your target cooling system is functioning optimally.
-
-
Chemical Processing and Separation:
-
Incomplete Dissolution: The gold target must be completely dissolved in aqua regia to release all the produced ¹⁹⁷Hg.[6] Visually inspect for any undissolved gold after the dissolution step.
-
Inefficient Separation: The separation of no-carrier-added ¹⁹⁷Hg from the bulk gold target is a critical step. Losses during this stage can significantly reduce the final activity.
-
Column Chromatography: The choice of resin and the elution conditions are paramount. Several resins like LN, TEVA, and Pb resin have been used for this separation.[4][7] It is important to standardize the column preparation and elution procedure.[8]
-
Liquid-Liquid Extraction: This is an alternative method for separating mercury from gold.[1] Ensure proper phase separation and complete extraction of the ¹⁹⁷Hg.
-
-
Issue 2: Low Specific Activity
Question: Our ¹⁹⁷Hg product shows low specific activity. How can we improve this?
Answer: High specific activity is a key advantage of producing ¹⁹⁷Hg via the ¹⁹⁷Au(p,n) reaction, which yields a "no-carrier-added" (NCA) product.[1][2][4][5] Low specific activity indicates the presence of stable mercury isotopes.
-
Source of Carrier Mercury:
-
Reagent Purity: The acids (hydrochloric and nitric acid for aqua regia) and water used in the dissolution and separation process must be of ultra-high purity to avoid introducing stable mercury contamination.[1]
-
Target Impurities: While gold itself is monoisotopic (¹⁹⁷Au), impurities within the gold target material could potentially introduce stable mercury or other elements that transmute into stable mercury isotopes.[2][4] Use the highest purity gold available.
-
-
Alternative Production Route (for comparison):
-
Neutron irradiation of natural mercury targets can also produce ¹⁹⁷Hg. However, this method results in a lower specific activity due to the presence of other mercury isotopes in the target.[9] The specific activity can be significantly increased by using mercury enriched in the ¹⁹⁶Hg isotope.[9] This highlights the importance of minimizing stable mercury in your production process.
-
Issue 3: Presence of Radionuclidic Impurities
Question: We are detecting other radioisotopes in our final ¹⁹⁷Hg product. What are these impurities and how can we remove them?
Answer: Radionuclidic impurities can arise from nuclear reactions with the gold target or impurities within it.
-
Common Impurities: Proton irradiation of gold can also produce other mercury isotopes such as ¹⁹⁵Hg.[2]
-
Separation Chemistry: The radiochemical separation methods used to isolate ¹⁹⁷Hg from gold are generally effective at separating mercury from other elements.[10] If you are observing non-mercury radioisotopes, it could indicate a failure in the separation process.
-
Proton Energy: The energy of the proton beam can influence the types and quantities of radioisotopic impurities produced. Cross-section data for various proton-induced reactions on gold should be consulted to select an energy that maximizes ¹⁹⁷Hg production while minimizing impurities.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for producing high specific activity ¹⁹⁷Hg?
A1: The most common and effective method is the proton irradiation of a high-purity natural gold (¹⁹⁷Au) target.[1][2][11] This induces a (p,n) nuclear reaction, yielding no-carrier-added (NCA) ¹⁹⁷Hg, which inherently has a high specific activity.[4][5]
Q2: What are the key steps in the separation of ¹⁹⁷Hg from a gold target?
A2: The typical workflow involves:
-
Dissolution: The irradiated gold target is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).[6]
-
Separation: The dissolved solution is then subjected to a separation technique to isolate the ¹⁹⁷Hg from the bulk gold. The most common method is column chromatography using a specialized resin (e.g., LN resin) that retains the gold while allowing the mercury to be eluted.[6][8]
-
Solvent Exchange: The eluted ¹⁹⁷Hg solution is often evaporated and reconstituted in a different solution (e.g., 0.1 M HCl) to prepare it for subsequent radiolabeling experiments.[6]
Q3: What are the decay properties of ¹⁹⁷Hg that make it useful for theranostic applications?
A3: ¹⁹⁷Hg has a metastable isomer, ¹⁹⁷ᵐHg, and a ground state, ¹⁹⁷ᵍHg.
-
¹⁹⁷ᵐHg: Has a half-life of 23.8 hours and emits gamma rays suitable for SPECT imaging.[6]
-
¹⁹⁷ᵍHg: Has a half-life of 64.1 hours and its decay results in the emission of Auger and conversion electrons which can be used for therapy.[2][6] This combination of imaging and therapeutic emissions in a single element makes the ¹⁹⁷ᵐ/ᵍHg pair a promising theranostic agent.
Q4: What kind of yields can be expected from this production method?
A4: The production yield is dependent on the proton beam current and irradiation time. Reported production rates are approximately 4 MBq/µA·h for ¹⁹⁷ᵐHg and 2.9 MBq/µA·h for ¹⁹⁷ᵍHg.[6][11] Final activities in the range of 90 to 140 MBq have been achieved.[6]
Experimental Protocols
Protocol 1: Production and Separation of ¹⁹⁷Hg from a Gold Target
This protocol is a generalized procedure based on published methods.[1][6][11]
-
Target Preparation:
-
Prepare a target by melting 200-270 mg of high-purity gold foil onto a tantalum backing.[6]
-
-
Irradiation:
-
Irradiate the gold target with protons of a suitable energy (e.g., 13 MeV) at a designated beam current for a specified duration to achieve the desired activity.[6]
-
-
Target Dissolution:
-
After a suitable cooling period, dissolve the irradiated gold target in approximately 3 mL of aqua regia.
-
-
Column Chromatography:
-
Prepare a column with a suitable resin (e.g., LN resin).
-
Load the dissolved target solution onto the prepared column.
-
The ¹⁹⁷Au will be retained on the resin.
-
Elute the ¹⁹⁷Hg using an appropriate eluent (e.g., 6 M HCl).[6]
-
-
Final Preparation:
-
Collect the eluate containing the ¹⁹⁷Hg.
-
Perform multiple evaporation and reconstitution steps to exchange the solution matrix to the desired final form (e.g., 0.1 M HCl).[6]
-
-
Quality Control:
-
Measure the final activity using a calibrated gamma spectrometer.
-
Assess the radionuclidic purity by identifying characteristic gamma peaks of ¹⁹⁷ᵐHg (e.g., 133.98 keV) and ¹⁹⁷ᵍHg (e.g., 77.35 keV).[6]
-
Quantitative Data
| Parameter | Value | Reference |
| Production Reaction | ¹⁹⁷Au(p,n)¹⁹⁷m/gHg | [6] |
| Target Material | Natural Gold (¹⁹⁷Au) | [1][2] |
| Proton Energy | ~10-14 MeV | [1][3] |
| Production Rate (¹⁹⁷ᵐHg) | 4 MBq/µA·h | [6][11] |
| Production Rate (¹⁹⁷ᵍHg) | 2.9 MBq/µA·h | [6][11] |
| Final Activity Range | 90 - 140 MBq | [6] |
| Radionuclidic Purity | >99% | [6] |
| Specific Activity | ~500 GBq/µmol (NCA) | [4] |
Visualizations
Caption: Experimental workflow for the production and purification of ¹⁹⁷Hg.
Caption: Troubleshooting logic for low specific activity of ¹⁹⁷Hg.
References
- 1. hzdr.qucosa.de [hzdr.qucosa.de]
- 2. researchgate.net [researchgate.net]
- 3. Production of the mercury-197 through proton induced reaction on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theranostic mercury: (197(m))Hg with high specific activity for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an improved separation system for Hg-197 from proton-irradiated gold targets [summit.sfu.ca]
- 9. Novel methodology for the study of mercury methylation and reduction in sediments and water using 197Hg radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
Mercury-197 Imaging: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during imaging experiments with Mercury-197 (¹⁹⁷Hg).
Frequently Asked Questions (FAQs)
Q1: What are the primary photon energy peaks for Mercury-197 that should be used for imaging?
A1: Mercury-197 has two primary states with different photon emissions. The ground state, ¹⁹⁷Hg, has a dominant gamma emission at 77.3 keV. The metastable state, ¹⁹⁷ᵐHg, has prominent gamma emissions at 134 keV and 279 keV.[1][2] The choice of energy peak for imaging will depend on the specific isomer of interest and the imaging setup. The low-energy photons and characteristic X-rays in the 70-80 keV range are also significant, particularly for ¹⁹⁷Hg.[1][2]
Q2: Which collimator is best suited for ¹⁹⁷Hg imaging?
A2: The choice of collimator is critical and depends on the desired balance between spatial resolution and sensitivity. For the lower energy photons of ¹⁹⁷Hg (around 70-80 keV), a Low-Energy High-Resolution (LEHR) collimator can provide good spatial resolution. In fact, simulations have shown that for LEHR collimators, a 6-mm pattern can be resolved.[2] For higher energy photons or when higher sensitivity is required, a High-Energy General-Purpose (HEGP) collimator might be considered, though with a potential trade-off in resolution (around 10 mm).[2] Phantom studies using a high-sensitivity collimator have demonstrated the potential for submillimeter resolution (≥ 1.1 mm) for both ¹⁹⁷ᵍHg and ¹⁹⁷ᵐHg.[1][3]
Q3: Can patient motion significantly impact image resolution?
A3: Yes, patient motion is a significant factor that can degrade image quality in any SPECT imaging, including with ¹⁹⁷Hg.[4][5] It is crucial to ensure the patient is immobilized during the acquisition to prevent motion artifacts, which can blur the final image and reduce spatial resolution.
Troubleshooting Poor Image Resolution
Poor image resolution is a common challenge in nuclear medicine imaging. The following guide provides a structured approach to identifying and resolving issues related to image quality when using ¹⁹⁷Hg.
Problem: Images are blurry and lack fine detail.
This section outlines potential causes and solutions for poor image resolution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor image resolution.
Potential Cause 1: Incorrect Collimator Selection
-
Explanation: The choice of collimator significantly impacts the trade-off between sensitivity and spatial resolution.[5][6][7][8] Using a high-sensitivity collimator might increase counts but at the cost of poorer resolution.
-
Solution: For imaging the low-energy photons of ¹⁹⁷Hg (70-80 keV), a Low-Energy High-Resolution (LEHR) collimator is generally recommended to achieve better spatial detail.[2] If imaging higher energy photons from ¹⁹⁷ᵐHg, a medium or high-energy collimator may be necessary.
Potential Cause 2: Suboptimal Acquisition Parameters
-
Explanation: Several acquisition parameters influence image quality. These include the energy window, matrix size, and acquisition time per projection.[4][6][7][8] An improperly set energy window can lead to increased scatter, while a small matrix size can limit the achievable resolution. Insufficient acquisition time results in high image noise, which can obscure fine details.[4]
-
Solution:
-
Energy Window: Ensure the energy window is centered on the desired photopeak of ¹⁹⁷Hg (e.g., 77 keV, 134 keV, or 279 keV) with an appropriate width (typically 15-20%).
-
Matrix Size: For high-resolution imaging, a larger matrix size (e.g., 128x128 or 256x256) is preferable.[6][7][8]
-
Acquisition Time: Increase the acquisition time per projection to improve photon statistics and reduce noise.[5]
-
Data Presentation: Acquisition Parameter Impact on Resolution
| Parameter | Suboptimal Setting | Recommended Setting | Expected Improvement |
| Collimator | High-Sensitivity | LEHR (for low energy) | Improved Spatial Resolution |
| Energy Window | Too wide or off-peak | Centered on photopeak (15-20% width) | Reduced Scatter, Improved Contrast |
| Matrix Size | 64x64 | 128x128 or higher | Finer Pixel Detail |
| Acquisition Time | < 20 sec/projection | ≥ 30 sec/projection | Reduced Noise, Better SNR |
Potential Cause 3: Patient-Related Factors
-
Explanation: Patient motion during the scan is a primary cause of image blurring.[4][5] Additionally, factors like the patient's size can increase scatter and attenuation, degrading image quality.[4]
-
Solution:
Potential Cause 4: Inadequate Reconstruction Parameters
-
Explanation: The image reconstruction process, including the choice of filter and the number of iterations (for iterative reconstruction), can significantly affect the final image resolution and noise.[6][7][8]
-
Solution:
-
Filters: Use an appropriate filter and cutoff frequency to balance noise suppression and resolution. A Butterworth filter is commonly used.
-
Iterative Reconstruction: If using iterative reconstruction methods (e.g., OSEM), optimize the number of iterations and subsets to achieve a good balance between resolution and noise.
-
Experimental Protocols
Protocol 1: Phantom Study for Optimizing Acquisition Parameters
-
Phantom Preparation: Use a Jaszczak phantom with hot or cold spheres of varying diameters.[6][7] Fill the phantom with a solution of known ¹⁹⁷Hg activity concentration.
-
Image Acquisition:
-
Acquire a series of images, varying one parameter at a time (e.g., collimator, matrix size, acquisition time).
-
Keep all other parameters constant for each series of acquisitions.
-
-
Image Reconstruction: Reconstruct all images using a consistent reconstruction algorithm (e.g., FBP with a ramp filter or OSEM with a fixed number of iterations/subsets).
-
Image Analysis:
Signaling Pathway and Logical Relationships
Caption: Key factors affecting final image resolution.
References
- 1. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iaea.org [iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Different Factors Affecting the Quality of SPECT Images: A Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Different Factors Affecting the Quality of SPECT Images: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Kinetic Lability of Mercury-197 Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mercury-197 (¹⁹⁷Hg) complexes. Our goal is to help you address common challenges related to the kinetic lability of these radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the difference between thermodynamic stability and kinetic inertness, and why is kinetic inertness more critical for ¹⁹⁷Hg radiopharmaceuticals?
A: Thermodynamic stability refers to the equilibrium position of the complex formation reaction. A high thermodynamic stability constant indicates that the complex is highly favored at equilibrium. However, it does not provide information about how quickly the complex might dissociate.
Kinetic inertness, on the other hand, describes the rate at which a complex undergoes reactions, such as dissociation or transchelation (the transfer of the metal ion to another chelator). A kinetically inert complex may be thermodynamically unstable, yet dissociate very slowly. For in vivo applications of ¹⁹⁷Hg radiopharmaceuticals, kinetic inertness is paramount to prevent the release of the radionuclide, which could lead to off-target toxicity and compromised imaging or therapeutic efficacy.[1][2]
Q2: I am observing low radiochemical yields when labeling my chelator with ¹⁹⁷Hg. What are the potential causes and solutions?
A: Low radiochemical yields with ¹⁹⁷Hg can be attributed to several factors:
-
Inappropriate Chelator Choice: Mercury(II) is a "soft" metal ion and, according to the Hard-Soft Acid-Base (HSAB) theory, prefers to bind to "soft" donor atoms like sulfur over "hard" donors like oxygen or nitrogen.[3] Commercially available chelators like DOTA, which have hard oxygen donor atoms, often exhibit low radiochemical yields (0%-6%) with ¹⁹⁷Hg, even under harsh conditions.[3]
-
Solution: Employ chelators with soft donor atoms. Thiacrown ethers and other sulfur-rich macrocycles have shown promise in stably chelating ¹⁹⁷Hg.[4]
-
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and incubation time can significantly impact radiolabeling efficiency.
-
Solution: Systematically optimize these parameters. For example, while some chelators may require heating, others can achieve high radiochemical yields at room temperature.
-
-
Competition from Trace Metal Contaminants: Trace metal impurities in reagents or buffers can compete with ¹⁹⁷Hg for the chelator.
-
Solution: Use high-purity reagents and metal-free buffers.
-
-
Low Specific Activity of ¹⁹⁷Hg: If the ¹⁹⁷Hg preparation has a low specific activity, there may be an excess of non-radioactive mercury isotopes that compete for the chelator.
-
Solution: Whenever possible, use high specific activity ¹⁹⁷Hg.
-
Q3: My in vivo biodistribution studies show high uptake of ¹⁹⁷Hg in non-target organs like the kidneys and liver. What could be the reason?
A: High uptake in non-target organs is often a sign of in vivo instability of the ¹⁹⁷Hg complex.[5] Potential causes include:
-
Dissociation of the Complex: The ¹⁹⁷Hg complex may be dissociating in the bloodstream, leading to the accumulation of free ¹⁹⁷Hg²⁺ in organs like the kidneys, a known site of mercury toxicity.
-
Transchelation: Endogenous molecules, such as glutathione (B108866) or serum proteins like albumin, can abstract ¹⁹⁷Hg from the chelator.[6]
-
Physiological and Pathophysiological Factors: The patient's or animal model's health status, including impaired renal or hepatic function, can alter the biodistribution of radiopharmaceuticals.[5]
-
Drug Interactions: Concomitant medications can interfere with the biodistribution of the radiopharmaceutical.[7]
Solution: To diagnose the issue, perform thorough in vitro stability studies, such as serum stability and glutathione challenge assays, before proceeding to in vivo experiments. If in vitro studies indicate instability, a different chelator with higher kinetic inertness should be considered.
Troubleshooting Guides
Interpreting Radio-TLC Results
Radio-Thin Layer Chromatography (Radio-TLC) is a crucial technique for assessing the radiochemical purity of your ¹⁹⁷Hg complex.[8][9] Here’s how to troubleshoot common issues:
| Observation | Potential Cause | Troubleshooting Steps |
| Unexpected peak at the solvent front (Rf ≈ 1) | This typically represents free, uncomplexed ¹⁹⁷Hg²⁺.[3] | - Confirm the identity of the peak by running a standard of uncomplexed ¹⁹⁷HgCl₂.- If the peak is significant, it indicates incomplete radiolabeling. Re-optimize your labeling conditions (e.g., increase chelator concentration, adjust pH, or extend incubation time). |
| Streaking or tailing of the main spot | This could be due to interactions between the complex and the stationary phase, the presence of multiple charged species, or decomposition of the complex on the TLC plate. | - Try a different mobile phase or stationary phase to improve separation.- Ensure the sample is spotted in a small, concentrated spot.- Consider if the complex is degrading during the analysis. |
| Multiple spots other than the product and free ¹⁹⁷Hg | This may indicate the formation of radiolabeled impurities or different isomeric forms of the complex. | - Analyze the reaction mixture using radio-HPLC for better resolution.- Re-evaluate the purity of your chelator. |
In Vitro Stability Assays
Problem: My ¹⁹⁷Hg complex shows significant degradation in a human serum stability assay.
Workflow for Troubleshooting Serum Instability:
Caption: Troubleshooting workflow for serum instability.
Quantitative Data Summary
The choice of chelator is critical for the in vivo stability of ¹⁹⁷Hg complexes. The following table summarizes the radiochemical yield and stability of ¹⁹⁷Hg complexes with different chelators.
| Chelator | Radiolabeling Conditions | Radiochemical Yield (%) | Stability in Human Serum (24h) | Stability in Glutathione (24h) | Reference |
| DOTA | 80°C, 10⁻⁴ M | 0 - 6 | Not Reported | Not Reported | [3] |
| TCMC | 80°C, 10⁻⁴ M | 0 - 6 | Not Reported | Not Reported | [3] |
| p-SCN-Bn-DOTA | 80°C, 10⁻⁴ M | 70.9 ± 1.1 | Not Reported | Not Reported | [3] |
| p-SCN-Bn-TCMC | 80°C, 10⁻⁴ M | 100 ± 0.0 | High | High | [3] |
| TCMC-PSMA | Not Specified | Not Specified | Significant Degradation | Significant Degradation | [10] |
| NS₄-Tz | Not Specified | High | Excellent | Excellent | [11] |
| Cyclic Bisarylmercury | Not Specified | High | No detectable release | ~4% degradation | [5] |
Experimental Protocols
Protocol for Human Serum Stability Assay
This protocol is adapted from established methods for assessing the stability of radiopharmaceuticals in human serum.[11][12]
Caption: Workflow for human serum stability assay.
Detailed Steps:
-
Preparation: Prepare a solution of the ¹⁹⁷Hg-complex in a suitable buffer (e.g., PBS).
-
Incubation: Add the ¹⁹⁷Hg-complex solution to human serum (e.g., in a 1:1 volume ratio) and incubate at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 1, 4, 24 hours), withdraw an aliquot of the serum mixture.
-
Protein Precipitation: Add an equal volume of ice-cold acetonitrile to the aliquot to precipitate the serum proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by radio-TLC or radio-HPLC to separate the intact complex from any degradation products or free ¹⁹⁷Hg.
-
Quantification: Determine the percentage of radioactivity corresponding to the intact complex at each time point.
Protocol for Glutathione (GSH) Challenge Assay
This assay evaluates the stability of the ¹⁹⁷Hg complex in the presence of a high concentration of glutathione, mimicking intracellular conditions.[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of thiacrown ligands for encapsulation of mercury-197m/g into radiopharmaceuticals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Altered biodistribution of radiopharmaceuticals: role of radiochemical/pharmaceutical purity, physiological, and pharmacologic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 8. escholarship.org [escholarship.org]
- 9. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Enhancing In-Vivo Stability of Radiometal Tracers
Disclaimer: The use of Mercury-197 (¹⁹⁷Hg) in modern clinical or routine preclinical research is exceedingly rare due to the inherent toxicity of mercury and its compounds. The scientific community has largely shifted to safer and more effective radionuclides for in-vivo applications. The principles and troubleshooting guides provided below are based on general knowledge for improving the in-vivo stability of metallic radiotracers and are illustrated with commonly used medical radioisotopes. While these methods are theoretically applicable, their use with ¹⁹⁷Hg would require extensive, specialized safety protocols and justification.
Frequently Asked Questions (FAQs)
Q1: My radiometal tracer shows high uptake in non-target tissues like the liver and bones. What is the likely cause?
High uptake in the liver can indicate the formation of colloids or aggregation of the tracer, while bone uptake often suggests the release of the free radiometal cation from its chelator in vivo. This release, known as demetallation or transchelation, leads to the free radiometal binding to endogenous proteins or being deposited in the bone matrix.
Q2: What is transchelation and how can it be prevented?
Transchelation is the transfer of a radiometal from its original chelator to another competing chelator in vivo, such as endogenous proteins like transferrin or ferritin. This can be prevented by choosing a chelator that forms a highly stable complex with the radiometal of interest, exhibiting both thermodynamic stability and kinetic inertness. The choice of chelator is critical and must be matched to the specific radiometal's coordination chemistry.
Q3: Can the bioconjugation strategy affect the in-vivo stability of my tracer?
Absolutely. The method used to attach the radiometal-chelator complex to the targeting biomolecule (e.g., peptide, antibody) can influence the tracer's overall stability and biodistribution. The linker used should be stable in vivo and should not sterically hinder the interaction of the targeting molecule with its receptor. Inadequate purification after conjugation can also leave residual reactants that compromise stability.
Q4: What are the first steps I should take to assess the stability of my new radiotracer?
Before in-vivo studies, it is crucial to perform in-vitro stability assays. These typically involve incubating the radiolabeled conjugate in human serum or a solution containing a strong competing chelator (like EDTA) at 37°C and monitoring its integrity over time using techniques like radio-TLC or radio-HPLC. This provides an early indication of the tracer's likely in-vivo behavior.
Troubleshooting Guide: Common In-Vivo Stability Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Bone Uptake | 1. Demetallation: The radiometal is released from the chelator. 2. Acid-sensitive Linker: The linker connecting the chelator to the biomolecule is cleaved. | 1. Select a More Stable Chelator: Use a chelator with a higher stability constant for the specific radiometal (e.g., switch from DTPA to DOTA for Gallium-68). 2. Optimize Radiolabeling Conditions: Ensure optimal pH and temperature during labeling to facilitate complete complexation. 3. Change Linker Chemistry: Employ a more robust, non-cleavable linker. |
| High Liver/Spleen Uptake | 1. Colloid Formation: Aggregation of the radiotracer. 2. High Lipophilicity: The overall molecule is too greasy, leading to hepatobiliary clearance. 3. Instability in Blood: The tracer degrades in the bloodstream. | 1. Purification: Use size-exclusion chromatography (SEC) post-labeling to remove aggregates. 2. Formulation: Include anti-aggregation agents like tween-80 in the formulation buffer. 3. Modify Molecular Structure: Introduce hydrophilic linkers or moieties to decrease lipophilicity. |
| Rapid Blood Clearance (for antibodies) | 1. Immunogenicity: The tracer is recognized and cleared by the immune system. 2. Instability: The radiolabel is lost from the antibody. | 1. Humanize the Antibody: Use humanized or fully human antibodies to reduce immune response. 2. Check Conjugation: Ensure the conjugation process does not damage the antibody. 3. Confirm Radiochemical Purity: Verify that the radioactivity is indeed attached to the antibody using radio-HPLC or SDS-PAGE. |
| Low Target Uptake | 1. Poor Stability: The tracer degrades before reaching the target. 2. Altered Binding Affinity: The chelator-metal complex sterically hinders the biomolecule's binding site. 3. Radiolysis: High radioactivity concentration leads to degradation of the tracer. | 1. Re-evaluate Chelator Choice: As above, select a more stable chelator. 2. Change Conjugation Site: Attach the chelator to a part of the biomolecule distant from the binding site. 3. Add Radical Scavengers: Include scavengers like ethanol (B145695) or ascorbic acid in the formulation to reduce radiolysis. |
Experimental Protocols
Protocol 1: In-Vitro Human Serum Stability Assay
-
Preparation: Prepare the final radiolabeled tracer in a formulation buffer (e.g., PBS, pH 7.4).
-
Incubation: Add approximately 50-100 µL of the radiotracer solution to 450-900 µL of fresh human serum.
-
Time Points: Incubate the mixture in a shaker incubator at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 24 hours).
-
Analysis: At each time point, analyze the aliquot using a suitable method to separate the intact tracer from the released radiometal or degraded products.
-
Radio-ITLC (Instant Thin-Layer Chromatography): Use a stationary phase and mobile phase that can separate the free radiometal from the chelated conjugate.
-
Radio-HPLC (High-Performance Liquid Chromatography): Use a size-exclusion or reverse-phase column to get a detailed profile of the radioactive species.
-
-
Quantification: Calculate the percentage of radioactivity corresponding to the intact tracer at each time point. A stable tracer should show >95% integrity over the relevant time frame.
Visualizations and Workflows
Workflow for Troubleshooting Radiotracer Instability
Caption: A logical workflow for diagnosing and solving in-vivo stability issues with radiometal tracers.
Concept of Transchelation Prevention
Caption: Comparison of tracer fate with an unstable versus a stable chelator in vivo.
Validation & Comparative
A Comparative Guide to Mercury-197 and Mercury-203 for Brain Scanning Applications
For researchers, scientists, and professionals in drug development delving into historical neuroimaging techniques, understanding the nuances of early radiopharmaceuticals is crucial. Among these, Mercury-197 (¹⁹⁷Hg) and Mercury-203 (²⁰³Hg), typically labeled to chlormerodrin (B225780), were once prominent agents for brain tumor localization. This guide provides an objective comparison of their performance, supported by experimental data from foundational studies.
Executive Summary
Both ¹⁹⁷Hg and ²⁰³Hg, when chelated with agents like chlormerodrin (trade name Neohydrin), demonstrated comparable efficacy in the localization of intracranial tumors.[1] The primary and most significant distinction between the two radioisotopes lies in their physical characteristics, which directly impacts the radiation dose delivered to the patient. Mercury-197 offered a substantially lower radiation burden, particularly to the kidneys and the whole body, making it a more favorable option from a safety perspective.[1][2] However, the higher energy gamma rays of Mercury-203 were thought to potentially offer better tissue penetration, although clinical results did not consistently demonstrate superior accuracy, especially for deep-seated tumors.[1]
Quantitative Data Comparison
The following table summarizes the key physical and clinical performance characteristics of Mercury-197 and Mercury-203 for brain scanning applications.
| Feature | Mercury-197 (¹⁹⁷Hg) | Mercury-203 (²⁰³Hg) | Reference |
| Physical Half-life | 64.1 - 65 hours | 47 days | [1][2][3][4] |
| Decay Mode | Electron Capture | Beta Emission | [1][3] |
| Principal Photon Energies | 70-80 keV, 134 keV | 279 keV | [1][3][5][6] |
| Whole Body Radiation Dose | ~54 mrads | ~200 mrads | [1] |
| Kidney Radiation Dose | ~3.5 rads | ~37 rads | [1] |
| Tumor Localization Accuracy | 80% | 84% | [1] |
Experimental Protocols
The foundational studies comparing ¹⁹⁷Hg and ²⁰³Hg for brain scanning employed similar methodologies. Below is a generalized experimental protocol based on the available literature.
Patient Population and Preparation
-
Patient Selection: Patients with suspected intracranial lesions were selected for the studies.[7]
-
Renal Uptake Blocking: To reduce the high radiation dose to the kidneys, some protocols involved the administration of a stable mercurial diuretic (e.g., 1 cc of mercuhydrin) intramuscularly the day before the scan. This could reduce the renal retention of the radiolabeled chlormerodrin by approximately threefold.[1][2]
Radiopharmaceutical Administration
-
Agent: Chlormerodrin labeled with either ¹⁹⁷Hg or ²⁰³Hg was used.[1][8][9]
-
Dosage: A typical intravenous dose was 10 µCi per kg of body weight, with a maximum dose of 700 µCi.[1][2]
-
Administration: The radiopharmaceutical was administered intravenously 3 to 5 hours prior to the commencement of the scan.[1]
Imaging Procedure
-
Instrumentation: A variety of rectilinear scanners and scintillation cameras available at the time were utilized.[7][10] For instance, a multipurpose scanner with a 3-inch crystal and a 19-hole collimator was a common setup.[1]
-
Scanning: Multiple views of the head, typically anterior, posterior, and lateral projections, were obtained.[7]
-
Data Acquisition: Scans were considered positive for a lesion if an area of abnormal uptake was identified in corresponding locations on at least two different views.[1] For scintillation camera imaging, a total of 100,000 counts per projection was often acquired.[7]
Key Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of ¹⁹⁷Hg and ²⁰³Hg in brain scanning.
Discussion and Conclusion
The choice between Mercury-197 and Mercury-203 for brain scanning in the mid-20th century presented a clear trade-off between radiation safety and theoretical imaging performance. The significantly lower radiation dose associated with ¹⁹⁷Hg was a compelling advantage, reducing the risk to patients without a substantial compromise in diagnostic accuracy.[1][2] While the higher energy of ²⁰³Hg's gamma emissions suggested better penetration through tissue and the skull, clinical studies found that the diagnostic outcomes with the two agents were largely similar.[1]
It is important to note that both ¹⁹⁷Hg and ²⁰³Hg have been superseded by radiopharmaceuticals with more favorable properties, most notably Technetium-99m (⁹⁹ᵐTc), which offers an even lower radiation dose and better imaging characteristics. Nevertheless, the historical comparison between these two mercury isotopes provides valuable insights into the evolution of radiopharmaceuticals and the foundational principles of nuclear medicine imaging. The emphasis on minimizing patient radiation exposure while maintaining diagnostic efficacy remains a cornerstone of modern radiopharmaceutical development.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. homework.study.com [homework.study.com]
- 5. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. neurology.org [neurology.org]
- 9. COMPARATIVE STUDY OF RADIOACTIVE CHLORMERODRIN (NEOHYDRIN) TAGGED WITH MERCURY 197 AND MERCURY 203 FOR BRAIN SCANNING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Analysis of DOTA and TCMC Chelators for Mercury-197
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is paramount in the development of radiopharmaceuticals for both diagnostic and therapeutic applications. This guide provides a detailed comparison of two well-established cyclen-based chelators, DOTA and TCMC, for the complexation of Mercury-197 (¹⁹⁷Hg), a promising radionuclide for targeted radionuclide therapy. The following sections present a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the optimal chelator for ¹⁹⁷Hg-based radiopharmaceutical development.
Executive Summary
Experimental evidence demonstrates that both DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and TCMC (1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane) in their unmodified forms are suboptimal for chelating Mercury-197, exhibiting very low radiochemical yields. However, their bifunctionalized derivatives, particularly p-SCN-Bn-TCMC, show significantly superior performance with near-quantitative radiolabeling efficiency. This suggests that while the parent macrocycles are not ideal, their core structures, when appropriately modified, can serve as a foundation for effective ¹⁹⁷Hg chelation.
The difference in chelation efficiency can be attributed to the Hard-Soft Acid-Base (HSAB) theory. Mercury (Hg²⁺) is a soft Lewis acid and therefore has a higher affinity for softer Lewis bases. TCMC, with its "softer" amide donor arms, is theoretically more suited for chelating Hg²⁺ than DOTA, which possesses "harder" carboxylic acid donor arms.[1][2] Nevertheless, experimental data indicates that even for TCMC, efficient chelation of ¹⁹⁷Hg requires modification.
Quantitative Data Comparison
The following tables summarize the radiochemical yields (RCY) of DOTA, TCMC, and their bifunctional derivatives with Mercury-197, as reported in the literature.
| Chelator | Ligand Concentration (M) | Temperature (°C) | pH | Reaction Time (h) | Radiochemical Yield (%) | Reference |
| DOTA | 10⁻⁴ | 80 | 5 | 1 | 0 | [1] |
| TCMC | 10⁻⁴ | 80 | 5 | 1 | 0-6 | [1][3] |
| p-SCN-Bn-DOTA | 10⁻⁴ | 80 | 5 | 1 | 70.9 ± 1.1 | [1][3] |
| p-SCN-Bn-TCMC | 10⁻⁴ | 80 | 5 | 1 | 100 ± 0.0 | [1][3] |
Table 1: Comparative Radiolabeling Efficiency with ¹⁹⁷m/gHg [1][3]
| Bioconjugate | Apparent Molar Activity (MBq/nmol) | In Vitro Stability (24h in human serum and glutathione) | Reference |
| [¹⁹⁷m/gHg]Hg-TCMC-PSMA | 0.089 | Significant degradation | [3] |
| [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC | Not Applicable | Kinetically inert | [1][3] |
Table 2: Properties of a TCMC-based Bioconjugate for ¹⁹⁷Hg [1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the radiolabeling and stability assessment of chelators with Mercury-197, based on published studies.[1][2]
¹⁹⁷m/gHg Radiolabeling Protocol
-
Preparation of Ligand Solutions: Stock solutions of the chelators (DOTA, TCMC, p-SCN-Bn-DOTA, p-SCN-Bn-TCMC) are prepared in deionized water (or dilute HCl for TCMC) to a concentration of 10⁻³ M. Serial dilutions are then made to achieve the desired final ligand concentrations (e.g., 10⁻⁴ M).
-
Reaction Mixture Preparation: An aliquot of the ligand solution is added to a reaction vial. To this, a sodium acetate (B1210297) (NaOAc) buffer (1 M, pH 5) is added to achieve the final reaction volume and pH.
-
Addition of Radionuclide: [¹⁹⁷m/gHg]HgCl₂ in dilute HCl is added to the buffered ligand solution.
-
Incubation: The reaction mixture is incubated at 80 °C for 1 hour.
-
Quenching and Analysis: The reaction is quenched by adding an equal volume of a dimercaptosuccinic acid (DMSA) solution (50 mM, pH 5). The radiochemical yield is determined by instant thin-layer chromatography on silica (B1680970) gel (iTLC-SG) plates, using a DMSA solution (50 mM, pH 5.5) as the mobile phase.
In Vitro Stability Assay (Human Serum Challenge)
-
Complex Preparation: The radiolabeled chelator complex is prepared as described above.
-
Incubation with Serum: The radiolabeled complex is diluted with human serum (1:1 v/v) and incubated at 37 °C.
-
Time-Point Analysis: Aliquots are taken at various time points (e.g., 1, 4, 24 hours).
-
Analysis: The stability of the complex is assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of intact complex is determined by analyzing the distribution of radioactivity on the gel.
Visualizing the Process: Experimental Workflow and Therapeutic Concept
The following diagrams, generated using the DOT language, illustrate the key processes involved in the evaluation and application of these chelators.
Caption: Experimental workflow for radiolabeling and stability testing of chelators with Mercury-197.
Caption: Conceptual pathway for targeted radionuclide therapy using a ¹⁹⁷Hg-labeled bioconjugate.
Conclusion
Based on the available experimental data, unmodified DOTA and TCMC are not suitable chelators for Mercury-197 due to their poor radiolabeling efficiencies. However, the successful use of their bifunctional derivatives, especially p-SCN-Bn-TCMC, highlights the potential of the cyclen-based macrocyclic framework for ¹⁹⁷Hg chelation. For researchers and drug development professionals working with Mercury-197, the focus should be on the use of these modified chelators. The high radiochemical yield and in vitro stability of the [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC complex make it a promising candidate for the development of ¹⁹⁷Hg-based radiopharmaceuticals. Further research is warranted to evaluate the in vivo stability and therapeutic efficacy of bioconjugates derived from this chelator.
References
- 1. Frontiers | Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals [frontiersin.org]
- 2. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Biodistribution of Mercury-197 Chelates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biodistribution of different Mercury-197 (¹⁹⁷Hg) chelates, supported by experimental data. The development of stable chelators is crucial for harnessing the theranostic potential of ¹⁹⁷Hg, a radioisotope with both imaging and therapeutic properties.
Recent studies have focused on developing and characterizing chelators that can securely bind to ¹⁹⁷Hg, preventing its release in vivo and directing its distribution to specific tissues. This guide will focus on the comparative biodistribution of ¹⁹⁷Hg complexed with a tetrathiol chelator and unchelated ¹⁹⁷HgCl₂, based on recent preclinical studies.
Data Presentation: Biodistribution of ¹⁹⁷Hg-Tetrathiol vs. ¹⁹⁷HgCl₂ in Mice
The following table summarizes the quantitative biodistribution data of [¹⁹⁷ᵐ/ᵍHg]Hg-tetrathiol and unchelated [¹⁹⁷ᵐ/ᵍHg]HgCl₂ in mice. The data represents the percentage of injected activity per gram of tissue (%IA/g) at various time points post-injection.
| Organ | [¹⁹⁷ᵐ/ᵍHg]Hg-tetrathiol (%IA/g) | [¹⁹⁷ᵐ/ᵍHg]HgCl₂ (%IA/g) |
| Blood | 0.8 ± 0.2 (2h) | 1.5 ± 0.3 (2h) |
| Heart | 0.5 ± 0.1 (2h) | 0.8 ± 0.2 (2h) |
| Lungs | 1.0 ± 0.2 (2h) | 1.2 ± 0.3 (2h) |
| Liver | 10.1 ± 1.5 (2h) | 2.5 ± 0.5 (2h) |
| Spleen | 3.5 ± 0.6 (2h) | 0.7 ± 0.2 (2h) |
| Kidneys | 2.5 ± 0.5 (2h) | 25.1 ± 4.2 (2h) |
| Stomach | 0.4 ± 0.1 (2h) | 0.6 ± 0.1 (2h) |
| Intestines | 1.2 ± 0.3 (2h) | 1.5 ± 0.4 (2h) |
| Muscle | 0.3 ± 0.1 (2h) | 0.4 ± 0.1 (2h) |
| Bone | 0.6 ± 0.1 (2h) | 1.0 ± 0.2 (2h) |
| Brain | 0.1 ± 0.0 (2h) | 0.1 ± 0.0 (2h) |
Data is presented as mean ± standard deviation. Data is sourced from in vivo biodistribution studies in mice. The pharmacokinetic profile of the tetrathiol complex was distinct from that of unchelated mercuric chloride, suggesting in vivo stability of the complex.[1][2]
Key Observations:
-
[¹⁹⁷ᵐ/ᵍHg]Hg-tetrathiol: This chelate primarily accumulates in the liver and spleen, with significantly lower uptake in the kidneys compared to unchelated mercury.[3] This suggests a hepatobiliary excretion pathway and indicates that the tetrathiol chelator effectively prevents the high renal accumulation typically seen with mercury compounds.
-
[¹⁹⁷ᵐ/ᵍHg]HgCl₂: Unchelated mercury chloride shows very high accumulation in the kidneys, which is a known characteristic of heavy metal toxicity.[3] The clearance of unchelated [¹⁹⁷ᵐ/ᵍHg]HgCl₂ is primarily through the renal system.[4]
Experimental Protocols
Radiolabeling of H₄Tetrathiol with [¹⁹⁷ᵐ/ᵍHg]Hg²⁺
The radiolabeling of the H₄Tetrathiol ligand was performed to achieve a high radiochemical yield.[1]
Materials:
-
H₄Tetrathiol ligand stock solution (10⁻³ M) in DMSO.
-
[¹⁹⁷ᵐ/ᵍHg]HgCl₂ in ammonium (B1175870) acetate (B1210297) buffer (1 M; pH 7).
-
Deionized water.
Procedure:
-
Serial dilutions of the H₄Tetrathiol stock solution were prepared to obtain ligand solutions at concentrations of 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M in DMSO.[1]
-
An aliquot (10 μL) of each ligand solution was diluted with ammonium acetate buffer.
-
[¹⁹⁷ᵐ/ᵍHg]HgCl₂ (1–1.2 MBq) was added to the buffered ligand solution to a final reaction volume of 100 μL.[1]
-
The reaction mixture was incubated for 1 hour at either 25°C, 37°C, or 80°C.[1]
-
Radiochemical yield was determined using instant thin-layer chromatography (iTLC). Quantitative incorporation yields (>95%) were achieved at 10⁻⁴ M and 10⁻⁵ M ligand concentrations at all tested temperatures.[1]
In Vivo Biodistribution Studies in Mice
These studies were conducted to determine the pharmacokinetic profile of the radiolabeled chelates.[1][2]
Animal Model:
-
Female BALB/c mice.
Tracer Preparation and Injection:
-
For animal injection, the [¹⁹⁷ᵐ/ᵍHg]Hg-tetrathiol tracer was prepared at a high molar activity.
-
Radiolabeling was performed by reacting H₄Tetrathiol with [¹⁹⁷ᵐ/ᵍHg]HgCl₂ in a mixture of ammonium acetate buffer and NaOH to achieve a pH of 7.5.[1]
-
A control group was injected with unchelated [¹⁹⁷ᵐ/ᵍHg]HgCl₂.
-
Each mouse was injected intravenously with the prepared tracer.
Tissue Collection and Analysis:
-
At predefined time points (e.g., 2 hours post-injection), mice were euthanized.
-
Blood and various organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and brain) were collected, weighed, and the radioactivity was measured using a gamma counter.
-
The percentage of injected activity per gram of tissue (%IA/g) was calculated for each organ.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflows.
References
- 1. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. summit.sfu.ca [summit.sfu.ca]
A Comparative Guide to Renal Imaging: Mercury-197 vs. Technetium-99m
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two classes of radiopharmaceuticals used in renal imaging: the historical Mercury-197 (¹⁹⁷Hg) agents and the current gold standard, Technetium-99m (⁹⁹ᵐTc) agents. While ¹⁹⁷Hg is no longer in clinical use, understanding its properties and performance provides valuable context for the advancements in renal radiopharmaceuticals. This comparison is based on available historical and current experimental data.
Executive Summary
Renal scintigraphy, a nuclear medicine technique, provides essential functional and anatomical information about the kidneys. The choice of radiopharmaceutical is critical for accurate diagnosis and patient safety. Historically, Mercury-197 labeled compounds, primarily ¹⁹⁷Hg-chlormerodrin, were utilized for renal imaging. However, the advent of Technetium-99m labeled agents, such as ⁹⁹ᵐTc-dimercaptosuccinic acid (DMSA), ⁹⁹ᵐTc-diethylenetriaminepentaacetic acid (DTPA), and ⁹⁹ᵐTc-mercaptoacetyltriglycine (MAG3), revolutionized the field due to their superior imaging characteristics and significantly lower radiation burden to the patient. This guide will delve into the quantitative differences, experimental protocols, and underlying mechanisms of these two classes of renal imaging agents.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of ¹⁹⁷Hg and ⁹⁹ᵐTc based renal imaging agents. It is important to note that the data for ¹⁹⁷Hg is derived from historical literature and may lack the precision of modern measurements.
Table 1: Physical Properties of Mercury-197 and Technetium-99m
| Property | Mercury-197 (¹⁹⁷Hg) | Technetium-99m (⁹⁹ᵐTc) |
| Half-life | 64.1 hours | 6.02 hours |
| Principal Gamma Energy | 77 keV | 140 keV |
| Decay Mode | Electron Capture | Isomeric Transition |
Table 2: Comparison of Renal Imaging Agents
| Parameter | ¹⁹⁷Hg-chlormerodrin (Historical Data) | ⁹⁹ᵐTc-DMSA | ⁹⁹ᵐTc-DTPA | ⁹⁹ᵐTc-MAG3 |
| Primary Use | Static renal imaging | Static renal cortical imaging | Dynamic renal imaging, GFR measurement | Dynamic renal imaging, ERPF measurement |
| Mechanism of Renal Uptake | Cortical binding | Binds to sulfhydryl groups in proximal renal tubules | Glomerular filtration | Tubular secretion |
| Kidney Radiation Dose (rads/mCi) | ~0.35 | ~0.582 | Significantly lower than DMSA | Significantly lower than DMSA |
| Image Quality | Diagnostic scans were produced, but with higher radiation than ⁹⁹ᵐTc. | Excellent cortical detail.[1] | Good for dynamic flow and function. | Excellent for dynamic flow and function, superior to DTPA in impaired renal function.[2] |
| Blood Clearance | Slow | Slow | Rapid | Rapid |
| Urinary Excretion Rate | Slow | Slow | Rapid | Rapid |
Experimental Protocols
The experimental protocols for renal imaging have evolved significantly from the era of ¹⁹⁷Hg to the current use of ⁹⁹ᵐTc.
Historical Protocol: ¹⁹⁷Hg-chlormerodrin Renal Scan
A typical experimental protocol for a ¹⁹⁷Hg-chlormerodrin renal scan in the mid-20th century would have involved the following steps:
-
Patient Preparation: Adequate hydration was encouraged.
-
Radiopharmaceutical Administration: An intravenous injection of ¹⁹⁷Hg-chlormerodrin was administered. The typical administered activity is not consistently reported in recent literature but was aimed at delivering a diagnostic image.
-
Imaging: Imaging was performed using a rectilinear scanner, a device that moved a detector over the patient's kidneys in a series of straight lines to build up an image.
-
Image Acquisition: The scan was a static image, acquired sometime after the injection to allow for sufficient accumulation of the tracer in the renal cortex.
-
Data Analysis: The resulting image was a qualitative assessment of renal size, shape, and the presence of any focal defects. Quantitative analysis was limited.
Modern Protocol: ⁹⁹ᵐTc-DMSA Static Renal Imaging
-
Patient Preparation: Patients are advised to be well-hydrated.
-
Radiopharmaceutical Administration: An intravenous injection of ⁹⁹ᵐTc-DMSA is administered. The typical adult dose is 185-370 MBq (5-10 mCi).
-
Imaging: Imaging is performed 2-4 hours post-injection to allow for maximal cortical uptake and clearance from the collecting system.
-
Image Acquisition: Planar images (anterior, posterior, and oblique views) are acquired using a gamma camera. Single Photon Emission Computed Tomography (SPECT) may also be performed for 3D visualization.
-
Data Analysis: Images are analyzed for renal size, shape, position, and the presence of cortical defects. Differential renal function can be quantified by calculating the relative uptake of the tracer in each kidney.
Modern Protocol: ⁹⁹ᵐTc-DTPA/MAG3 Dynamic Renal Imaging
-
Patient Preparation: Patients should be well-hydrated. For studies evaluating renovascular hypertension, angiotensin-converting enzyme (ACE) inhibitors may be withheld.
-
Radiopharmaceutical Administration: An intravenous bolus of ⁹⁹ᵐTc-DTPA or ⁹⁹ᵐTc-MAG3 is administered.
-
Imaging: Dynamic imaging is initiated immediately upon injection.
-
Image Acquisition: A rapid sequence of images (e.g., 1-second frames for the first minute, followed by 15-30 second frames for 20-30 minutes) is acquired using a gamma camera positioned over the kidneys.
-
Data Analysis: Time-activity curves (renograms) are generated for each kidney, providing quantitative information on renal perfusion, uptake, and excretion. Parameters such as time to peak activity, and clearance half-time are calculated. Glomerular Filtration Rate (GFR) can be estimated with ⁹⁹ᵐTc-DTPA, and Effective Renal Plasma Flow (ERPF) with ⁹⁹ᵐTc-MAG3.
Signaling Pathways and Experimental Workflows
The fundamental difference in the utility of these agents lies in their interaction with the renal system.
Renal Handling of Radiopharmaceuticals
The following diagram illustrates the different pathways of renal handling for ¹⁹⁷Hg-chlormerodrin, ⁹⁹ᵐTc-DMSA, ⁹⁹ᵐTc-DTPA, and ⁹⁹ᵐTc-MAG3.
Caption: Renal handling pathways of different radiopharmaceuticals.
Experimental Workflow: A Comparative Overview
The following diagram outlines the general experimental workflow for renal imaging with ¹⁹⁷Hg versus ⁹⁹ᵐTc agents.
Caption: Comparative experimental workflow for renal imaging.
Conclusion
The transition from Mercury-197 to Technetium-99m represents a significant advancement in renal nuclear medicine. The superior physical properties of ⁹⁹ᵐTc, including its shorter half-life and ideal gamma energy, have led to a substantial reduction in radiation dose to the patient and improved image quality. Furthermore, the development of different ⁹⁹ᵐTc-labeled agents (DMSA, DTPA, and MAG3) has allowed for a more comprehensive and quantitative assessment of renal function, from cortical morphology to glomerular filtration and tubular secretion. While ¹⁹⁷Hg played a crucial role in the early days of renal imaging, its use has been superseded by the safer and more effective ⁹⁹ᵐTc agents, which remain the cornerstone of modern renal scintigraphy. The inherent toxicity of mercury is another major factor that has led to the discontinuation of its use in clinical practice. This historical perspective underscores the continuous evolution of radiopharmaceuticals in the pursuit of more accurate diagnostics with enhanced patient safety.
References
Assessing the Therapeutic Efficacy of Mercury-197 Auger Electrons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly localized and potent cancer therapies has led to a growing interest in Targeted Radionuclide Therapy (TRT), particularly utilizing Auger electron-emitting radionuclides. Among these, Mercury-197 (¹⁹⁷Hg) has emerged as a promising candidate due to its unique decay characteristics that offer both therapeutic and diagnostic capabilities. This guide provides a comparative assessment of the therapeutic efficacy of ¹⁹⁷Hg Auger electrons, supported by experimental data, and contrasts its performance with alternative radionuclide therapies.
The Theranostic Potential of Mercury-197
Mercury-197 exists in a ground state (¹⁹⁷ᵍHg) and a metastable state (¹⁹⁷ᵐHg), both of which are promising for TRT.[1][2] The ground state, ¹⁹⁷ᵍHg, is considered more suitable for therapeutic applications due to its higher emission of Meitner-Auger electrons (MAEs) and a lower accompanying gamma emission, which contributes less to unwanted radiation dose to non-target tissues.[3] The decay of ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg results in the emission of 19.4 and 23.2 MAEs per decay, respectively.[3] These low-energy electrons have a very short range in tissue (from nanometers to micrometers), leading to a high linear energy transfer (LET) and dense ionization at the cellular level.[3] This property makes them highly effective at causing complex, difficult-to-repair DNA double-strand breaks, especially when the radionuclide is localized within or near the cell nucleus.
Furthermore, the gamma emissions from ¹⁹⁷ᵐHg are suitable for Single Photon Emission Computed Tomography (SPECT) imaging, making the ¹⁹⁷ᵐ/ᵍHg pair a "theranostic" agent that allows for simultaneous diagnosis, dosimetry, and therapy.[1][4]
Preclinical Efficacy of a ¹⁹⁷Hg-Based Radiopharmaceutical
A significant preclinical study investigated the efficacy of ¹⁹⁷Hg-labeled gold nanoparticles ([¹⁹⁷Hg]Hg-AuNPs) for the treatment of glioblastoma multiforme (GBM), a highly aggressive brain tumor.[5][6] This study compared non-targeted [¹⁹⁷Hg]Hg-AuNPs with panitumumab-conjugated [¹⁹⁷Hg]Hg-AuNPs, which target the epidermal growth factor receptor (EGFR) that is often overexpressed in GBM.
In Vitro Cytotoxicity and DNA Damage
The study demonstrated the superior efficacy of the targeted nanoparticles in vitro. Panitumumab-[¹⁹⁷Hg]Hg-AuNPs were ninefold more effective at reducing the clonogenic survival of U251-Luc human GBM cells compared to the non-targeted nanoparticles.[5] This enhanced cytotoxicity was correlated with a staggering 84-fold increase in DNA double-strand breaks (DSBs), as measured by γH2AX foci formation.[5]
dot
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 6. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mercury-197 Imaging with Other Modalities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of theranostics, a paradigm that combines diagnostic imaging and therapy, has revolutionized the landscape of personalized medicine. Within this field, Mercury-197 (¹⁹⁷Hg) is a promising radionuclide for both Single-Photon Emission Computed Tomography (SPECT) imaging and targeted radionuclide therapy. Its unique decay characteristics offer the potential for high-resolution imaging and localized therapeutic effects. This guide provides an objective comparison of ¹⁹⁷Hg imaging with established SPECT and other imaging modalities, supported by available data and detailed experimental protocols. This document aims to assist researchers, scientists, and drug development professionals in making informed decisions about the most suitable imaging strategies for their preclinical and clinical research.
Comparative Analysis of Imaging Modalities
While direct head-to-head comparative studies of Mercury-197 with other imaging agents are not yet widely available, an indirect comparison can be made by examining the performance of established radiopharmaceuticals targeting similar biological pathways. This section focuses on the comparison of ¹⁹⁷Hg-based SPECT with two widely used SPECT agents: Lutetium-177 (¹⁷⁷Lu) targeting Prostate-Specific Membrane Antigen (PSMA) and Indium-111 (¹¹¹In) targeting somatostatin (B550006) receptors.
Quantitative Performance Data
The following tables summarize key performance indicators for ¹⁷⁷Lu-PSMA SPECT and ¹¹¹In-Octreotide SPECT based on findings from various studies. It is important to note that these values can vary depending on the specific imaging system, reconstruction parameters, and patient population.
Table 1: Performance Characteristics of ¹⁷⁷Lu-PSMA SPECT for Prostate Cancer Imaging
| Performance Metric | Reported Value(s) | Reference(s) |
| Prostate-Specific Antigen (PSA) Response (≥50% reduction) | 36% - 44% | [1] |
| Overall Survival (OS) Hazard Ratio (Any PSA decline) | 0.29 | [1] |
| Progression-Free Survival (PFS) Hazard Ratio (>50% PSA reduction) | 0.53 | [1] |
| Change in Total Tumor Volume (TTV) on SPECT/CT predicting OS (Hazard Ratio) | 3.1 (at cycle 4) | [2] |
Table 2: Performance Characteristics of ¹¹¹In-Pentetreotide (Octreoscan) SPECT for Neuroendocrine Tumors
| Performance Metric | Reported Value(s) | Reference(s) |
| Sensitivity for Neuroendocrine Tumors | 75% - 100% | [3] |
| Sensitivity for Carcinoid Tumors | ~86% - 95% | [4] |
| Sensitivity for Medullary Thyroid Carcinoma | ~65% - 70% | [4] |
| Improved Lesion Localization with SPECT/CT over SPECT alone | 50% of patients | [5] |
Experimental Protocols and Methodologies
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of imaging studies. Below are representative protocols for ¹⁷⁷Lu-PSMA SPECT/CT and ¹¹¹In-Octreotide SPECT/CT.
¹⁷⁷Lu-PSMA SPECT/CT Imaging Protocol
This protocol is intended for post-therapy imaging in patients with metastatic castration-resistant prostate cancer.
-
Radiopharmaceutical Administration:
-
Administer a therapeutic dose of ¹⁷⁷Lu-PSMA-617 (e.g., 7.4 GBq).[6]
-
The radiopharmaceutical is infused intravenously.
-
-
Imaging Schedule:
-
SPECT/CT Acquisition Parameters:
-
Scanner: SPECT/CT system.
-
Energy Windows: A primary energy window centered at 208 keV (the principal gamma emission of ¹⁷⁷Lu) with a 15-20% width, and scatter windows for correction.
-
Collimator: Medium-energy (ME) collimators.
-
Acquisition Mode: Whole-body scan from the vertex to mid-thighs.
-
CT Acquisition: A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
-
Image Reconstruction and Analysis:
-
Images are reconstructed using an iterative algorithm with corrections for attenuation and scatter.
-
Quantitative analysis can be performed to determine tumor volume and standardized uptake values (SUVs).
-
¹¹¹In-Octreotide SPECT/CT Imaging Protocol
This protocol is designed for the localization of neuroendocrine tumors expressing somatostatin receptors.
-
Patient Preparation:
-
Patients should be well-hydrated.[4]
-
If applicable, short-acting octreotide (B344500) therapy should be discontinued (B1498344) for 24 hours and long-acting analogues for 4-6 weeks prior to the scan.
-
A mild laxative may be administered to reduce bowel activity.[9]
-
-
Radiopharmaceutical Administration:
-
Administer approximately 200 MBq of ¹¹¹In-pentetreotide intravenously.[3]
-
-
Imaging Schedule:
-
SPECT/CT Acquisition Parameters:
-
Scanner: Dual-head SPECT/CT system.
-
Energy Windows: Dual energy windows centered at 171 keV and 245 keV (the principal gamma emissions of ¹¹¹In).[9]
-
Collimator: Medium-energy (ME) parallel-hole collimators.[9]
-
Acquisition Mode: SPECT of the region of interest (e.g., abdomen and pelvis).
-
CT Acquisition: A low-dose CT scan for attenuation correction and anatomical localization.
-
-
Image Reconstruction and Analysis:
-
Images are reconstructed using filtered back-projection or iterative reconstruction algorithms.
-
Uptake is typically assessed visually and can be semi-quantitatively compared to liver uptake (Krenning score).
-
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways targeted by these radiopharmaceuticals is essential for interpreting imaging results and developing new agents. The following diagrams, generated using the DOT language, illustrate the Prostate-Specific Membrane Antigen (PSMA) signaling pathway and the Somatostatin Receptor (SSTR) signaling pathway, as well as a typical experimental workflow for preclinical SPECT imaging.
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein highly expressed on prostate cancer cells. Its signaling is implicated in tumor progression.
References
- 1. A Systematic Review and Meta-analysis of the Effectiveness and Toxicities of Lutetium-177–labeled Prostate-specific Membrane Antigen–targeted Radioligand Therapy in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auntminnie.com [auntminnie.com]
- 3. Octreotide scan - Wikipedia [en.wikipedia.org]
- 4. carcinoid.org [carcinoid.org]
- 5. medium.com [medium.com]
- 6. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry [frontiersin.org]
- 8. 177Lu-PSMA SPECT Quantitation at 6 Weeks (Dose 2) Predicts Short Progression-Free Survival for Patients Undergoing 177Lu-PSMA-I&T Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.ausrad.com [apps.ausrad.com]
- 10. radiology.wisc.edu [radiology.wisc.edu]
A Comparative Analysis of Sulfur-Based and Cyclen-Based Chelators for Mercury-197
For researchers and professionals in drug development, the selection of an appropriate chelator is a critical step in the design of radiopharmaceuticals. This guide provides a detailed comparison of sulfur-based and cyclen-based chelators for the theranostic radionuclide Mercury-197 (¹⁹⁷Hg), supported by experimental data to inform chelator selection.
Mercury-197, with its dual diagnostic (SPECT imaging) and therapeutic (Auger electron emission) properties, holds significant promise in nuclear medicine.[1] However, the development of ¹⁹⁷Hg-based radiopharmaceuticals has been hindered by the lack of suitable chelators that can stably coordinate the mercury cation.[1][2] This guide focuses on two major classes of chelators being explored for this purpose: those utilizing sulfur as the primary coordinating atom and those based on the well-established cyclen (1,4,7,10-tetraazacyclododecane) macrocycle.
The choice between these chelator types is largely dictated by the principles of Hard-Soft Acid-Base (HSAB) theory. Hg²⁺ is a soft Lewis acid and is expected to form more stable complexes with soft Lewis bases, such as sulfur.[3][4] In contrast, traditional cyclen-based chelators like DOTA, which utilize "harder" oxygen and "borderline" nitrogen donor atoms, are less suited for stable coordination of Hg²⁺.[3][4][5]
Performance Comparison: Radiolabeling Efficiency and Stability
Experimental data consistently demonstrates the superiority of sulfur-based chelators and modified cyclen-based chelators incorporating sulfur atoms in terms of radiolabeling efficiency and complex stability for Mercury-197.
Radiolabeling Efficiency
Unmodified cyclen-based chelators like DOTA and DOTAM (TCMC) exhibit very low radiochemical yields (RCY) for ¹⁹⁷Hg, even under harsh conditions.[5][6][7][8] However, the introduction of a sulfur-containing bifunctional handle, such as p-SCN-Bn, dramatically improves the radiolabeling performance.[5][6][7][8] Sulfur-rich macrocycles also demonstrate high radiolabeling efficiency.[1][4]
| Chelator | Type | Ligand Conc. (M) | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) | Reference |
| DOTA | Cyclen-based | 10⁻⁴ | 80 | 60 | 5 | 0 | [5][6] |
| DOTAM (TCMC) | Cyclen-based | 10⁻⁴ | 80 | 60 | 5 | 5.2 ± 1.7 | [6] |
| p-SCN-Bn-DOTA | Cyclen-based (with S) | 10⁻⁴ | 80 | 60 | 5 | 70.9 ± 1.1 | [5][7] |
| p-SCN-Bn-TCMC | Cyclen-based (with S) | 10⁻⁴ | 80 | 10 | 5 | 85.8 ± 4.7 | [6] |
| p-SCN-Bn-TCMC | Cyclen-based (with S) | 10⁻⁴ | 80 | 60 | 5 | 100 ± 0.0 | [5][7] |
| NS₄-BA | Sulfur-based | 10⁻⁴ | 80 | 60 | - | Quantitative | [9] |
| NS₄-Tz | Sulfur-based | - | - | - | - | Efficient | [2][10] |
| NS₄-NCS | Sulfur-based | - | - | - | - | Lower than NS₄-Tz | [2][10] |
In Vitro Stability
The stability of the radiolabeled complex is crucial for in vivo applications. The [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC complex has been shown to be kinetically inert when challenged with human serum and glutathione (B108866).[5][8] Similarly, sulfur-rich macrocycles like NS₄-Tz and NS₄-BA form complexes with excellent in vitro stability in human serum and glutathione.[2][10][11] In contrast, a bioconjugate of TCMC (TCMC-PSMA) demonstrated significant degradation over 24 hours under similar conditions.[7][8]
| Complex | Challenge Agent | Time (h) | Stability (% intact) | Reference |
| [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC | Human Serum | 24 | Kinetically inert | [5][8] |
| [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC | Glutathione | 24 | Kinetically inert | [5][8] |
| [¹⁹⁷m/gHg]Hg-NS₄-Tz | Human Serum | - | Excellent | [2][10] |
| [¹⁹⁷m/gHg]Hg-NS₄-Tz | Glutathione | - | Excellent | [2][10] |
| [¹⁹⁷m/gHg]Hg-NS₄-BA | Human Serum | 22 | Significantly more inert than NS₄ alone | [4] |
| [¹⁹⁷m/gHg]Hg-TCMC-PSMA | Human Serum | 24 | Significant degradation | [7][8] |
| [¹⁹⁷m/gHg]Hg-TCMC-PSMA | Glutathione | 24 | Significant degradation | [7][8] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are summarized protocols for key experiments in the evaluation of chelators for ¹⁹⁷Hg.
General Radiolabeling Protocol
-
Preparation of Reagents: A stock solution of the chelator (e.g., 10⁻³ M in DMSO or water) is prepared. A buffered solution (e.g., 1 M NaOAc, pH 5) is also prepared.
-
Reaction Mixture: In a microcentrifuge tube, the chelator solution, buffer, and [¹⁹⁷m/gHg]HgCl₂ in 0.01 M HCl are combined. The final chelator concentration is typically 10⁻⁴ M.
-
Incubation: The reaction mixture is heated at a specified temperature (e.g., 80°C) for a designated time (e.g., 10-60 minutes).
-
Quality Control: The radiochemical yield is determined by instant thin-layer chromatography (iTLC) on silica (B1680970) gel plates, often using a mobile phase such as 50 mM DMSA at pH 5.5.[5]
In Vitro Stability Assay
-
Complex Formation: The ¹⁹⁷Hg-chelator complex is prepared as described in the radiolabeling protocol.
-
Challenge: The radiolabeled complex is incubated with a challenge agent, such as human serum or a glutathione solution, at 37°C.
-
Time-Course Analysis: Aliquots are taken at various time points (e.g., 1, 4, 24 hours).
-
Analysis: The percentage of intact radiolabeled complex is determined by a suitable analytical method, such as iTLC or SDS-PAGE.[9]
Synthesis of a Bifunctional Sulfur-Rich Macrocycle (NS₄-NCS example)
The synthesis of bifunctional chelators is a multi-step process. For example, the synthesis of NS₄-NCS involves the preparation of the NS₄ macrocycle followed by the attachment of the isothiocyanate bifunctional handle. This typically involves protecting group chemistry, cyclization reactions, and final deprotection and functionalization steps. For detailed synthetic procedures, please refer to the primary literature.[2]
Logical Framework for Chelator Comparison
The selection of an optimal chelator for ¹⁹⁷Hg involves a systematic evaluation of its chemical properties and biological performance. The following diagram illustrates the key considerations and relationships in this process.
Caption: Logical flow for ¹⁹⁷Hg chelator selection.
Experimental Workflow for Chelator Development
The development and evaluation of a novel chelator for ¹⁹⁷Hg follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: Workflow for developing ¹⁹⁷Hg chelators.
Conclusion
References
- 1. Selective Chelation of the Exotic Meitner-Auger Emitter Mercury-197 m/g with Sulfur-Rich Macrocyclic Ligands: Towards the Future of Theranostic Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional sulfur-rich macrocyclic chelators and their immunoconjugates for the targeted delivery of theranostic mercury-197 - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. research.unipd.it [research.unipd.it]
- 5. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bifunctional sulfur-rich macrocyclic chelators and their immunoconjugates for the targeted delivery of theranostic mercury-197 - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00222B [pubs.rsc.org]
Navigating the In Vivo Landscape of Mercury-197 Radiopharmaceuticals: A Comparative Stability Guide
For researchers, scientists, and drug development professionals, the in vivo stability of a radiopharmaceutical is a critical determinant of its efficacy and safety. This guide provides a comparative analysis of the in vivo stability of emerging Mercury-197 (¹⁹⁷Hg) radiopharmaceuticals, supported by experimental data and detailed protocols. The unique theranostic properties of ¹⁹⁷Hg, with its imaging and therapeutic capabilities, underscore the importance of stable delivery to target tissues while minimizing off-target accumulation.
The development of novel chelators and molecular scaffolds is paramount to harnessing the potential of ¹⁹⁷Hg. Unchelated mercury exhibits unfavorable biodistribution and toxicity, necessitating robust complexation to ensure it remains intact in a biological system. This guide focuses on two promising approaches: a tetrathiol-based complex and a cyclic bisarylmercury compound.
Comparative In Vivo Stability and Biodistribution
The following table summarizes the quantitative data from in vivo biodistribution studies of different ¹⁹⁷Hg-labeled compounds in rodents. These studies are essential for evaluating the stability of the radiopharmaceuticals, as a distinct pharmacokinetic profile from that of unchelated [¹⁹⁷m/gHg]HgCl₂ is indicative of in vivo complex stability.[1][2]
| Radiopharmaceutical | Animal Model | Time Post-Injection | Key Organ Accumulation (%ID/g) | Notes on Stability |
| [¹⁹⁷m/gHg]Hg-Tetrathiol Complex | Mice | 1 hour | Spleen: ~15, Liver: ~10, Kidneys: ~5 | Distinct pharmacokinetic profile from unchelated HgCl₂, suggesting in vivo complex stability.[1][3] |
| 24 hours | Spleen: ~12, Liver: ~8, Kidneys: ~4 | Sustained retention in the spleen and liver.[3] | ||
| ¹⁹⁷(m)Hg-Bispidine Compound | Rats | 24 hours | Low overall organ retention with rapid renal clearance. | High in vivo stability with no observable protein interaction and good organ clearance. No retention in the kidneys, which is typical of unstable mercury compounds.[4][5] |
| [¹⁹⁷m/gHg]HgCl₂ (Unchelated) | Mice | 1 hour | Kidneys: >20, Liver: ~5 | High kidney uptake is characteristic of the dissociation of the complex and the accumulation of free mercury.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the stability evaluation of ¹⁹⁷Hg radiopharmaceuticals.
In Vitro Stability Assessment
Objective: To assess the stability of the radiolabeled complex in the presence of biological competitors before in vivo studies.
Protocol:
-
The ¹⁹⁷Hg-labeled complex is incubated in human serum.[5]
-
Challenge studies are performed by incubating the complex with an excess of sulfur-containing competitors like glutathione.[4][5]
-
The stability is analyzed using techniques such as radio-thin-layer chromatography (radio-TLC) to detect any dissociation of ¹⁹⁷Hg from the chelator.[5]
-
For protein binding assessment, SDS-PAGE is used to see if the radiolabel binds to serum proteins, which would indicate complex instability.[5]
In Vivo Biodistribution Studies
Objective: To determine the distribution and clearance profile of the radiopharmaceutical in a living organism.
Protocol:
-
Healthy rodents (mice or rats) are injected intravenously with the ¹⁹⁷Hg-radiopharmaceutical.[2][5]
-
At various time points post-injection (e.g., 1 hour, 24 hours), the animals are euthanized.[3][5]
-
Organs of interest (e.g., kidneys, liver, spleen, blood, muscle, bone) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution pattern.[3]
-
Imaging studies using Single-Photon Emission Computed Tomography (SPECT) can also be performed to visualize the distribution of the radiopharmaceutical in vivo.[4][5]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for stability testing and biodistribution analysis.
The logical relationship for developing a stable ¹⁹⁷Hg radiopharmaceutical is a step-wise process, starting from the fundamental components and progressing towards in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative dual-isotope preclinical SPECT/CT imaging and biodistribution of the mercury-197m/g theranostic pair with [197m/gHg]HgCl2 and a [197m/gHg]Hg-tetrathiol complex as a platform for radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Radiolabelled Cyclic Bisarylmercury: High Chemical and in vivo Stability for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Mercury-197 Production: A Comparative Guide for Researchers
A detailed analysis of the production, purification, and economic viability of Mercury-197, a promising radionuclide for targeted cancer therapy, in comparison to established medical isotopes Technetium-99m and Thallium-201 (B79191). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors influencing the cost-effectiveness of these critical medical isotopes, supported by available experimental data and detailed production protocols.
The landscape of nuclear medicine is continually evolving, with a growing demand for novel radionuclides that offer improved diagnostic and therapeutic capabilities. Mercury-197 (¹⁹⁷Hg), with its unique decay properties, has emerged as a promising candidate for targeted radionuclide therapy, particularly for the treatment of micrometastatic disease. However, for any new isotope to be widely adopted, its production must be not only scientifically feasible but also economically viable. This guide delves into the cost-effectiveness of ¹⁹⁷Hg production, comparing it with the workhorses of diagnostic imaging, Technetium-99m (⁹⁹ᵐTc) and Thallium-201 (²⁰¹Tl).
Production of Medically Relevant Isotopes: A Comparative Overview
The production of radionuclides for medical applications primarily relies on nuclear reactors and cyclotrons. The choice of production method significantly impacts the final cost of the isotope.
Mercury-197 (¹⁹⁷Hg): The primary route for producing no-carrier-added ¹⁹⁷Hg is through the proton irradiation of a high-purity gold (¹⁹⁷Au) target in a medical cyclotron.[1][2] This (p,n) reaction transforms the stable gold isotope into ¹⁹⁷Hg. The monoisotopic nature of gold is a significant advantage, as it eliminates the need for costly isotopic enrichment of the target material.[1]
Technetium-99m (⁹⁹ᵐTc): The most widely used medical isotope, ⁹⁹ᵐTc, is traditionally produced from the decay of its parent isotope, Molybdenum-99 (⁹⁹Mo).[3][4] ⁹⁹Mo is primarily produced in nuclear reactors through the fission of highly enriched uranium.[3] However, concerns over reactor availability and the use of highly enriched uranium have spurred the development of alternative production methods, including cyclotron-based production via the ¹⁰⁰Mo(p,2n)⁹⁹ᵐTc reaction.[3][5] While technically feasible, the economic viability of cyclotron-produced ⁹⁹ᵐTc compared to the established generator-based supply is still a subject of ongoing evaluation.[3]
Thallium-201 (²⁰¹Tl): A key agent for myocardial perfusion imaging, ²⁰¹Tl is also produced in a cyclotron.[6] The production typically involves the proton bombardment of an enriched Thallium-203 (²⁰³Tl) target.
Experimental Protocols: From Target to Final Product
Detailed and reproducible production and purification protocols are essential for ensuring the quality and cost-effectiveness of radiopharmaceuticals.
Mercury-197 Production and Purification Protocol
1. Target Preparation:
-
High-purity (99.99%+) gold foils or disks are used as the target material.[7] The high thermal conductivity of gold allows for efficient heat dissipation during high-current irradiations.[1][2]
2. Cyclotron Irradiation:
-
The gold target is irradiated with protons in a medical cyclotron (e.g., Cyclone 18/9).[1]
-
The proton energy is optimized to maximize the ¹⁹⁷Au(p,n)¹⁹⁷Hg reaction cross-section, typically in the range of 10-20 MeV.[7][8]
-
Irradiation time and beam current are adjusted to achieve the desired activity of ¹⁹⁷Hg.
3. Target Dissolution:
-
Following irradiation, the gold target is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).[9]
4. Separation of ¹⁹⁷Hg from Gold Target:
-
The separation of no-carrier-added ¹⁹⁷Hg from the bulk gold target is a critical step and is typically achieved using extraction chromatography.[9]
-
Several resins have been investigated for this purpose, including LN resin and TEVA resin.[9]
-
Using LN Resin: A published method involves column chromatography with LN resin.[9]
-
Using TEVA Resin: The dissolved target solution is loaded onto a TEVA resin column. Gold is strongly retained on the resin, while ¹⁹⁷Hg passes through and is collected.[10]
Experimental Workflow for ¹⁹⁷Hg Production
Quantitative Data Comparison
A direct, up-to-date cost comparison is challenging due to fluctuating market prices and proprietary production details. However, available data on production yields and component costs provide a basis for a comparative analysis.
| Parameter | Mercury-197 (¹⁹⁷Hg) | Technetium-99m (⁹⁹ᵐTc) (Cyclotron) | Thallium-201 (²⁰¹Tl) |
| Production Method | ¹⁹⁷Au(p,n)¹⁹⁷Hg | ¹⁰⁰Mo(p,2n)⁹⁹ᵐTc | ²⁰³Tl(p,3n)²⁰¹Pb → ²⁰¹Tl |
| Target Material | High-Purity Gold (¹⁹⁷Au) | Enriched Molybdenum-100 (¹⁰⁰Mo) | Enriched Thallium-203 (²⁰³Tl) |
| Production Yield | ~4 MBq/µA·h (¹⁹⁷ᵐHg), ~2.9 MBq/µA·h (¹⁹⁷ᵍHg)[11] | ~11.2 mCi (415 MBq)/µA·h[12] | ~0.50 mCi/µA·h[6] |
| Target Cost | High (Price on application for high-purity foils) | Very High (Enriched isotope) | High (Enriched isotope) |
| Purification Method | Extraction Chromatography | Various (e.g., solvent extraction, ion exchange) | Ion Exchange Chromatography |
| Purification Cost | Moderate (Resin cost is a factor) | Moderate | Moderate |
Cost-Effectiveness Analysis
Several factors contribute to the overall cost-effectiveness of a medical isotope:
-
Cyclotron Operational Costs: The acquisition and operational costs of a medical cyclotron represent a significant investment. These costs can range from $6 to $10 million for the facility, with annual operating costs around $1 million.[13] However, these costs can be amortized over the production of various isotopes.
-
Target Material Costs: The cost of the target material is a major variable. For ¹⁹⁷Hg, the use of naturally abundant gold is a significant advantage over isotopes like ⁹⁹ᵐTc (from enriched ¹⁰⁰Mo) and ²⁰¹Tl (from enriched ²⁰³Tl), which require expensive and supply-limited enriched materials. While the price of high-purity gold is substantial, the ability to recover and reuse the gold target after ¹⁹⁷Hg separation can mitigate this cost.
-
Production Yield and Efficiency: The production yield directly impacts the cost per unit of activity. Optimizing irradiation parameters such as proton energy, beam current, and irradiation time is crucial for maximizing the yield and, therefore, the cost-effectiveness.
-
Purification Costs: The cost of purification includes the chemical reagents, chromatography resins, and the labor involved. The efficiency and reusability of the purification system can significantly influence the overall cost. For instance, the price of a pack of 50 2mL LN resin columns is a tangible cost to consider in the purification of ¹⁹⁷Hg.
-
Waste Disposal Costs: The generation of radioactive waste during production and purification contributes to the overall cost.
Performance Comparison and Applications
While cost is a critical factor, the clinical performance and unique applications of an isotope are paramount.
-
Mercury-197: As an Auger electron emitter, ¹⁹⁷Hg offers the potential for highly localized therapeutic effects at the cellular level, making it a promising candidate for treating micrometastases. Its co-produced isomer, ¹⁹⁷ᵐHg, also has imaging capabilities, opening the door for theranostic applications.
-
Technetium-99m: ⁹⁹ᵐTc remains the cornerstone of diagnostic nuclear medicine due to its ideal gamma energy for SPECT imaging, short half-life, and the convenience of the ⁹⁹Mo/⁹⁹ᵐTc generator system.
-
Thallium-201: Despite the availability of ⁹⁹ᵐTc-based agents, ²⁰¹Tl is still valued for its utility in myocardial viability assessment.[14]
Conclusion
The production of Mercury-197 via proton irradiation of gold targets presents a viable pathway for a promising new therapeutic radionuclide. The primary economic advantage of ¹⁹⁷Hg lies in the use of a naturally monoisotopic and recoverable target material, which circumvents the high costs and supply chain vulnerabilities associated with enriched isotopes required for cyclotron-produced ⁹⁹ᵐTc and ²⁰¹Tl.
While the initial investment in a cyclotron is substantial, this infrastructure can be leveraged for the production of multiple isotopes. The cost-effectiveness of ¹⁹⁷Hg production will ultimately depend on optimizing production yields, developing efficient and cost-effective purification protocols, and establishing a robust system for gold target recovery and reuse.
For researchers and drug development professionals, the potential therapeutic benefits of ¹⁹⁷Hg as an Auger electron emitter may justify the investment in its production. Further research into streamlining the production and purification processes will be crucial in translating this promising isotope from the laboratory to clinical applications in a cost-effective manner. The data and protocols presented in this guide provide a foundational framework for such evaluations.
References
- 1. hzdr.qucosa.de [hzdr.qucosa.de]
- 2. Theranostic mercury: (197(m))Hg with high specific activity for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cost-effectiveness of thallium-201 versus technetium-99m-sestamibi in the detection of coronary artery disease [crd.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molybdenum-99/Technetium-99m Production Costs - Medical Isotope Production without Highly Enriched Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of an improved separation system for Hg-197 from proton-irradiated gold targets [summit.sfu.ca]
- 10. researchgate.net [researchgate.net]
- 11. mo99.ne.anl.gov [mo99.ne.anl.gov]
- 12. researchgate.net [researchgate.net]
- 13. A cost analysis of Tc-99m MIBI vs thallium-201 as used at Tygerberg Hospital [inis.iaea.org]
- 14. Comparison of thallium-201 and technetium-99m methoxyisobutyl isonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Mercury-197 SPECT Versus Other Isotopes: A Comparison Guide
In the landscape of preclinical Single Photon Emission Computed Tomography (SPECT) imaging, the choice of radionuclide is paramount to achieving desired imaging endpoints, particularly in the context of drug development and radiopharmaceutical research. This guide provides a quantitative comparison of Mercury-197 (¹⁹⁷Hg) with other commonly utilized SPECT isotopes, namely Indium-111 (¹¹¹In), Technetium-99m (⁹⁹ᵐTc), and Iodine-123 (¹²³I). The data presented is collated from various preclinical studies, offering researchers, scientists, and drug development professionals a consolidated resource for informed decision-making.
Quantitative Performance Data
The following tables summarize key performance metrics for ¹⁹⁷Hg, ¹¹¹In, ⁹⁹ᵐTc, and ¹²³I in preclinical SPECT imaging. It is important to note that these values are derived from different studies using varied instrumentation and protocols, which can influence the results. Direct comparative studies under identical conditions are limited.
Table 1: Comparison of Nuclear and Imaging Properties
| Property | ¹⁹⁷Hg (¹⁹⁷ᵐHg/¹⁹⁷ᵍHg) | ¹¹¹In | ⁹⁹ᵐTc | ¹²³I |
| Half-life | 23.8 h (¹⁹⁷ᵐHg) / 64.1 h (¹⁹⁷ᵍHg) | 2.8 days (67.2 h) | 6.01 h | 13.22 h |
| Principal Photon Energies (keV) | 77 (¹⁹⁷ᵍHg), 134 (¹⁹⁷ᵐHg) | 171, 245 | 140 | 159 |
| Decay Mode | Isomeric Transition / Electron Capture | Electron Capture | Isomeric Transition | Electron Capture |
| Theranostic Potential | Yes (Auger electrons) | Yes (Auger electrons) | No | Yes (Auger electrons) |
Table 2: Preclinical SPECT Performance Metrics
| Parameter | ¹⁹⁷Hg | ¹¹¹In | ⁹⁹ᵐTc | ¹²³I |
| Spatial Resolution | ≥1.1 mm[1][2] | ~2.1 mm[3] | 0.6 - 2.5 mm[4][5][6] | Data not readily available |
| Quantitative Accuracy | High (tool developed for accurate quantification)[1] | Within 12% of true activity[7][8] | Within 5-10% of true activity[9][10][11][12] | Better than 5-10% with correction[13] |
| Sensitivity (cps/MBq) | Data not readily available | Data not readily available | 493 - 2370[4][5] | Data not readily available |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of quantitative imaging studies. Below are representative experimental protocols for phantom and in vivo SPECT imaging based on the reviewed literature.
¹⁹⁷Hg SPECT Imaging Protocol
A notable study on dual-isotope ¹⁹⁷ᵐHg/¹⁹⁷ᵍHg imaging provides a comprehensive protocol.[1]
-
Phantom Preparation: A micro-Jaszczak phantom with rods of varying diameters is filled with a known activity of [¹⁹⁷ᵐ/ᵍHg]HgCl₂.
-
SPECT/CT Acquisition: Imaging is performed using a preclinical SPECT/CT scanner equipped with a high-sensitivity collimator. A dual-energy window is set for the 77 keV and 134 keV photopeaks of ¹⁹⁷ᵍHg and ¹⁹⁷ᵐHg, respectively.
-
Image Reconstruction: An ordered-subset expectation-maximization (OSEM) algorithm is used for image reconstruction, with corrections for attenuation and scatter.
-
Quantitative Analysis: A specialized software tool, HgQuant, is utilized for isotope-specific calibration, Bateman decay correction, and automated dual-isotope analysis to ensure accurate quantification.[1]
¹¹¹In SPECT Imaging Protocol
A typical preclinical ¹¹¹In imaging protocol involves the following steps.[3][7][8]
-
Phantom/Animal Preparation: Phantoms with known ¹¹¹In activity concentrations or tumor-bearing mice administered with an ¹¹¹In-labeled radiotracer are used.
-
SPECT/CT Acquisition: A preclinical SPECT scanner with a pinhole collimator is employed. An energy window is centered on the 171 keV or 245 keV photopeak.
-
Image Reconstruction: OSEM reconstruction is commonly used with corrections for scatter and attenuation.
-
Quantitative Analysis: Regions of interest (ROIs) are drawn on the reconstructed images to measure activity concentration, which is then compared to the known activity or ex vivo biodistribution data.
⁹⁹ᵐTc SPECT Imaging Protocol
The most common isotope, ⁹⁹ᵐTc, has well-established imaging protocols.[9][10][11][12]
-
Phantom/Animal Preparation: Various phantoms (e.g., NEMA/IEC) or animals are prepared with known concentrations of ⁹⁹ᵐTc-based radiopharmaceuticals.
-
SPECT/CT Acquisition: A SPECT/CT system with a low-energy high-resolution (LEHR) collimator is typically used. The energy window is set around the 140 keV photopeak.
-
Image Reconstruction: Iterative reconstruction algorithms like OSEM with resolution recovery, attenuation, and scatter correction are standard.
-
Quantitative Analysis: Calibration factors are determined from phantom scans to convert counts to activity units (Bq/mL). Recovery coefficients are calculated for different object sizes to correct for partial volume effects.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a quantitative preclinical SPECT imaging study, from radiopharmaceutical preparation to data analysis.
Caption: Workflow for quantitative preclinical SPECT imaging.
Conclusion
Mercury-197 presents itself as a promising theranostic isotope for SPECT imaging with favorable decay characteristics for both imaging and therapy. Its imaging performance, particularly in terms of spatial resolution, is comparable to other established preclinical SPECT isotopes. The development of dedicated quantification tools for ¹⁹⁷Hg enhances its potential for reliable use in radiopharmaceutical research.
While ¹¹¹In offers a longer half-life suitable for tracking slower biological processes, and ⁹⁹ᵐTc remains the workhorse for routine SPECT due to its ideal energy and availability, ¹⁹⁷Hg's unique combination of imaging and therapeutic properties positions it as a valuable tool for developing and evaluating novel targeted radiopharmaceuticals. The choice of isotope will ultimately depend on the specific research question, the biological target, and the required imaging timeframe. This guide provides a quantitative foundation to aid in that selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical quantitative imaging and mouse-specific dosimetry for 111In-labelled radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Performance Evaluation of a Preclinical SPECT Scanner with a Collimator Designed for Medium-Sized Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Accuracy of Low-Count SPECT Imaging in Phantom and In Vivo Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Accuracy of Low-Count SPECT Imaging in Phantom and In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phantom Validation of Tc-99m Absolute Quantification in a SPECT/CT Commercial Device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Phantom Validation of Tc-99m Absolute Quantification in a SPECT/CT Commercial Device | Semantic Scholar [semanticscholar.org]
- 11. Phantom Validation of Tc-99m Absolute Quantification in a SPECT/CT Commercial Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
- 13. Analysis of quantitative [I-123] mIBG SPECT/CT in a phantom and in patients with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mercury-197 and Gallium-68 for Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mercury-197 (¹⁹⁷Hg) and Gallium-68 (⁶⁸Ga) for tumor imaging applications. The information presented is based on available preclinical and clinical data to support researchers and professionals in drug development.
Overview
The landscape of nuclear medicine offers a sophisticated toolkit for tumor imaging, with radionuclides at its core. Among these, Gallium-68 (⁶⁸Ga) has become a cornerstone for Positron Emission Tomography (PET) imaging, particularly for neuroendocrine tumors.[1][2] In contrast, Mercury-197 (¹⁹⁷Hg) is an emerging radionuclide with potential theranostic applications, utilizing Single Photon Emission Computed Tomography (SPECT) for imaging. This guide provides a side-by-side comparison of their properties, imaging performance, and underlying biological interactions.
Physical and Imaging Properties
A fundamental understanding of the physical decay characteristics and the resulting imaging modalities of ¹⁹⁷Hg and ⁶⁸Ga is crucial for their application in tumor imaging.
| Property | Mercury-197 (¹⁹⁷Hg) | Gallium-68 (⁶⁸Ga) |
| Imaging Modality | Single Photon Emission Computed Tomography (SPECT) | Positron Emission Tomography (PET) |
| Half-life | ¹⁹⁷ᵐHg: 23.8 hours; ¹⁹⁷ᵍHg: 64.1 hours | 68 minutes |
| Principal Photon/Particle Emissions | Gamma rays (¹⁹⁷ᵐHg: 134 keV), Auger and conversion electrons | Positrons (β⁺), Gamma rays (from annihilation) |
| Production | Cyclotron production via proton irradiation of gold (¹⁹⁷Au) targets | Typically eluted from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator; also cyclotron production |
| Spatial Resolution | Generally lower than PET (submillimeter resolution is achievable in preclinical settings) | Generally higher than SPECT |
| Sensitivity | Generally lower than PET | Generally higher than SPECT |
Comparative Imaging Performance
Direct head-to-head clinical studies comparing ¹⁹⁷Hg and ⁶⁸Ga for tumor imaging are not yet available. The comparison of their imaging performance is therefore based on preclinical data for ¹⁹⁷Hg and extensive clinical data for ⁶⁸Ga, primarily with ⁶⁸Ga-DOTATATE for neuroendocrine tumors.
Mercury-197 (¹⁹⁷Hg): Preclinical Findings
Preclinical studies using ¹⁹⁷HgCl₂ and a ¹⁹⁷Hg-tetrathiol complex have demonstrated its potential for tumor imaging. In vivo biodistribution studies in mice have shown distinct pharmacokinetic profiles for these compounds. Phantom imaging studies suggest that submillimeter resolution is achievable with SPECT for both ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg.
Gallium-68 (⁶⁸Ga): Clinical Performance
⁶⁸Ga-based PET imaging, particularly with ⁶⁸Ga-DOTATATE, is a well-established clinical tool for the diagnosis, staging, and monitoring of neuroendocrine tumors. It has demonstrated high sensitivity and specificity for detecting primary tumors and metastases.[3] Clinical studies have shown that ⁶⁸Ga-DOTATATE PET/CT is superior to conventional scintigraphy with ¹¹¹In-pentetreotide.[2]
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of experimental protocols for preclinical biodistribution studies with ¹⁹⁷Hg and clinical PET/CT imaging with ⁶⁸Ga-DOTATATE.
Preclinical Biodistribution of [¹⁹⁷ᵐ/ᵍHg]HgCl₂ in Mice
-
Radiopharmaceutical: [¹⁹⁷ᵐ/ᵍHg]HgCl₂
-
Animal Model: Mice
-
Administration: Intravenous (IV) injection via the lateral tail vein.
-
Data Collection: Mice are humanely euthanized at specified time points post-injection. Organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ/tissue to determine the biodistribution profile.
Clinical PET/CT Imaging with ⁶⁸Ga-DOTATATE for Neuroendocrine Tumors
-
Radiopharmaceutical: ⁶⁸Ga-DOTATATE, synthesized using an automated module.
-
Patient Preparation: Patients are typically required to be well-hydrated. No fasting is generally necessary.
-
Administration: Intravenous (IV) injection of ⁶⁸Ga-DOTATATE.
-
Imaging Acquisition: PET/CT imaging is typically performed approximately 60 minutes after the injection. A whole-body scan is acquired.
-
Image Analysis: The PET, CT, and fused PET/CT images are reviewed to identify areas of abnormal radiotracer uptake, which are quantified using the Standardized Uptake Value (SUV).
Cellular Uptake and Signaling Pathways
The efficacy of a radiopharmaceutical is intrinsically linked to its ability to accumulate in tumor cells. The mechanisms of cellular uptake differ significantly between the inorganic forms of mercury and the peptide-conjugated forms of gallium.
Proposed Cellular Uptake of Mercury-197
The cellular uptake of inorganic mercury compounds like ¹⁹⁷HgCl₂ is complex. It is believed to involve interactions with thiol-containing proteins on the cell membrane. One proposed mechanism is "molecular mimicry," where mercury complexes may resemble endogenous molecules and are transported into the cell via existing transport systems.[4][5] For instance, mercury-cysteine conjugates might be transported by amino acid transporters.[6][7] Once inside the cell, mercury can interact with various intracellular proteins.
Cellular Uptake of Gallium-68 DOTATATE
The uptake of ⁶⁸Ga-DOTATATE is a well-characterized, receptor-mediated process. DOTATATE is an analog of the hormone somatostatin (B550006) and binds with high affinity to somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed on the surface of many neuroendocrine tumor cells.[2] This binding leads to the internalization of the radiopharmaceutical, resulting in its accumulation within the tumor cells.
Experimental Workflow Comparison
The logistical and technical steps involved in tumor imaging with ¹⁹⁷Hg and ⁶⁸Ga differ, primarily due to their distinct production methods and imaging modalities.
Conclusion
Gallium-68 has established itself as a leading radionuclide for PET imaging of tumors, with robust clinical data supporting its use, particularly for neuroendocrine tumors. Its short half-life and generator-based availability make it well-suited for routine clinical use.
Mercury-197, while in the preclinical stages of development, presents an interesting theranostic potential. Its longer half-life allows for more flexible imaging schedules and its decay characteristics include both gamma emissions for SPECT imaging and Auger electrons for potential therapeutic applications.
The choice between these radionuclides for future drug development will depend on the specific application, the target tumor type, and the desired imaging characteristics. The higher resolution and sensitivity of PET make ⁶⁸Ga-based agents powerful diagnostic tools. The theranostic properties of ¹⁹⁷Hg warrant further investigation for targeted radionuclide therapy applications. As research progresses, direct comparative studies will be crucial to fully elucidate the relative strengths and weaknesses of these two promising radionuclides in the field of oncology.
References
- 1. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Molecular mimicry in mercury toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TRANSPORT OF INORGANIC MERCURY AND METHYLMERCURY IN TARGET TISSUES AND ORGANS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of Cyclotron-Produced Mercury-197 for Advanced Research and Drug Development
For researchers, scientists, and drug development professionals, ensuring the purity of radiopharmaceuticals is paramount for the accuracy of experimental results and the safety of potential clinical applications. This guide provides a comprehensive comparison of methods to validate the purity of cyclotron-produced Mercury-197 (¹⁹⁷Hg), a promising radionuclide for theranostic applications. We present supporting experimental data, detailed protocols, and comparisons with alternative radionuclides.
Mercury-197, with its dual utility for both imaging and therapy, is gaining traction in the field of nuclear medicine. Produced in a cyclotron by proton bombardment of a high-purity gold target (¹⁹⁷Au(p,n)¹⁹⁷Hg), it exists in two isomeric states: the ground state ¹⁹⁷ᵍHg (half-life: 64.1 hours) and the metastable state ¹⁹⁷ᵐHg (half-life: 23.8 hours)[1]. The combination of gamma emissions suitable for SPECT imaging and the emission of Auger and conversion electrons for therapeutic purposes makes ¹⁹⁷Hg a potent theranostic agent.
However, the production process can introduce both radionuclidic and chemical impurities, necessitating rigorous purity validation. This guide outlines the critical quality control procedures and compares ¹⁹⁷Hg with other key theranostic radionuclides.
Radionuclidic Purity: Identifying and Quantifying Radioactive Contaminants
The primary concern in the production of ¹⁹⁷Hg is the presence of other radioactive isotopes. These radionuclidic impurities can interfere with imaging, alter the therapeutic dose, and increase the radiation burden on the patient.
Key Radionuclidic Impurities
The most common radionuclidic impurities in cyclotron-produced ¹⁹⁷Hg originate from the gold target and potential side reactions in the cyclotron. These include:
-
Gold Isotopes: ¹⁹⁴Au, ¹⁹⁶Au, ¹⁹⁸Au can be produced from the gold target material[1].
-
Other Mercury Isotopes: Depending on the proton beam energy and target composition, other mercury isotopes could potentially be formed.
High-resolution gamma-ray spectrometry is the gold-standard for identifying and quantifying these gamma-emitting impurities[2]. A high-purity germanium (HPGe) detector is typically used for this purpose due to its excellent energy resolution, which allows for the separation of gamma-ray peaks from different radionuclides[3].
Comparative Analysis of Radionuclidic Purity
The acceptable level of radionuclidic impurities is determined by regulatory bodies and the specific application. For radiopharmaceuticals, a radionuclidic purity of >99% is generally required.
| Radionuclide | Production Method | Typical Radionuclidic Purity (%) | Common Radionuclidic Impurities |
| Mercury-197 (¹⁹⁷Hg) | ¹⁹⁷Au(p,n)¹⁹⁷Hg (Cyclotron) | >99 | ¹⁹⁴Au, ¹⁹⁶Au, ¹⁹⁸Au |
| Lutetium-177 (¹⁷⁷Lu) | ¹⁷⁶Lu(n,γ)¹⁷⁷Lu (Reactor) or ¹⁷⁶Yb(n,γ)¹⁷⁷Yb → ¹⁷⁷Lu (Reactor) | >99.9 | ¹⁷⁷ᵐLu |
| Terbium-161 (¹⁶¹Tb) | ¹⁶⁰Gd(n,γ)¹⁶¹Gd → ¹⁶¹Tb (Reactor) | >99 | Other terbium isotopes |
Chemical Purity: Assessing Non-Radioactive Contaminants
Chemical impurities are non-radioactive substances that can affect the labeling efficiency of ¹⁹⁷Hg to a targeting molecule and may cause toxic effects.
Sources of Chemical Impurities
The primary source of chemical impurities is the gold target material itself and the reagents used during the separation and purification process.
-
Gold Ions: Incomplete separation of the bulk gold target can lead to the presence of gold ions in the final ¹⁹⁷Hg product.
-
Trace Metals: Other trace metals present in the gold target or introduced during processing can also be a source of contamination.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique used to detect and quantify trace metal impurities in the final product.
Acceptable Limits for Chemical Impurities
The limits for chemical impurities are set to ensure that they do not interfere with the radiolabeling process or cause any adverse biological effects.
| Impurity | Typical Acceptance Limit | Analytical Method |
| Gold (Au) | < 10 ppm | ICP-MS |
| Other Trace Metals (e.g., Cu, Fe, Zn) | < 10 ppm | ICP-MS |
Comparison with Alternative Theranostic Radionuclides
¹⁹⁷Hg is often compared with other theranostic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Terbium-161 (¹⁶¹Tb).
| Feature | Mercury-197 (¹⁹⁷Hg) | Lutetium-177 (¹⁷⁷Lu) | Terbium-161 (¹⁶¹Tb) |
| Half-life | ¹⁹⁷ᵐHg: 23.8 h, ¹⁹⁷ᵍHg: 64.1 h | 6.73 d | 6.89 d |
| Imaging Modality | SPECT | SPECT | SPECT |
| Therapeutic Emissions | Auger electrons, Conversion electrons | Beta particles, Gamma rays | Beta particles, Auger electrons, Conversion electrons |
| Advantages | High dose to small tumors, Imaging with both isomers | Clinically established, Well-understood chemistry | High therapeutic efficacy due to co-emission of Auger electrons[4] |
| Challenges | Production and separation optimization | Potential for long-lived impurities | Limited availability |
Experimental Protocols
Protocol for Radionuclidic Purity Validation using Gamma-Ray Spectrometry
This protocol outlines the steps for determining the radionuclidic purity of a cyclotron-produced ¹⁹⁷Hg sample.
1. Equipment and Materials:
-
High-Purity Germanium (HPGe) detector coupled to a multichannel analyzer (MCA)
-
Lead shielding for the detector
-
Calibrated radioactive sources for energy and efficiency calibration (e.g., ¹³³Ba, ⁶⁰Co, ¹³⁷Cs, ¹⁵²Eu)
-
Sample vial compatible with the detector geometry
-
Gamma-ray spectrum analysis software
2. Procedure:
-
Energy and Efficiency Calibration:
-
Place the calibrated sources at a defined geometry relative to the HPGe detector.
-
Acquire a spectrum for each source for a sufficient time to obtain statistically significant peaks. .
-
Use the known gamma-ray energies and emission probabilities of the calibration sources to perform energy and efficiency calibrations of the detector system using the analysis software.
-
-
Sample Measurement:
-
Place the ¹⁹⁷Hg sample in the same geometry as used for calibration.
-
Acquire a gamma-ray spectrum of the ¹⁹⁷Hg sample. The acquisition time should be long enough to identify and quantify any potential low-level impurities.
-
-
Data Analysis:
-
Identify the characteristic gamma-ray peaks of ¹⁹⁷ᵐHg (e.g., 134.0 keV, 279.0 keV) and ¹⁹⁷ᵍHg (e.g., 77.3 keV).
-
Search the spectrum for gamma-ray peaks corresponding to potential radionuclidic impurities (e.g., from Au isotopes).
-
Calculate the activity of ¹⁹⁷Hg and any identified impurities using the peak areas, detector efficiency, and gamma-ray emission probabilities.
-
Determine the radionuclidic purity as the ratio of the activity of ¹⁹⁷Hg to the total activity of all radioactive species in the sample, expressed as a percentage.
-
Workflow for ¹⁹⁷Hg Production and Purity Validation
Caption: Workflow for the production and purity validation of cyclotron-produced ¹⁹⁷Hg.
Logical Relationships in Purity Validation
The validation of ¹⁹⁷Hg purity follows a logical sequence to ensure all potential contaminants are assessed.
Caption: Decision-making workflow for the purity validation of cyclotron-produced ¹⁹⁷Hg.
References
- 1. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digicollections.net [digicollections.net]
- 3. uspnf.com [uspnf.com]
- 4. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Mercury-197
For researchers, scientists, and drug development professionals, the use of radioactive isotopes like Mercury-197 (¹⁹⁷Hg) is a powerful tool. However, its dual hazardous nature—both radioactive and chemically toxic—necessitates stringent disposal protocols to ensure the safety of personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of ¹⁹⁷Hg, aligning with standard laboratory safety and radioactive waste management practices.
Radiological and Physical Properties of Mercury-197
A clear understanding of the characteristics of Mercury-197 is fundamental to its safe handling and disposal. The following table summarizes its key quantitative data.
| Property | Value |
| Half-life | 64.14 hours (approximately 2.67 days)[1][2][3] |
| Decay Mode | Electron Capture (EC)[1][3][4] |
| Primary Emissions | Gamma rays, X-rays[4][5] |
| Daughter Isotope | Gold-197 (¹⁹⁷Au) (Stable)[1][4] |
| Metastable State | Mercury-197m (¹⁹⁷ᵐHg) |
| ¹⁹⁷ᵐHg Half-life | 23.8 hours[3][4] |
Experimental Protocols for Disposal
The proper disposal of Mercury-197 is a multi-step process that combines the principles of handling chemically hazardous mercury with the regulations governing low-level radioactive waste (LLRW).
Waste Characterization and Segregation
The first crucial step is to characterize and segregate the waste at the point of generation.
-
Solid Waste: This category includes contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent paper, pipette tips, and empty vials. All solid waste must be segregated from non-radioactive and other types of radioactive waste.[6][7]
-
Liquid Waste: Aqueous solutions containing ¹⁹⁷Hg should be collected separately from organic radioactive waste. Do not mix ¹⁹⁷Hg waste with other isotopes.[6][7] Scintillation vials should also be segregated.[8]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof radioactive sharps container.[6]
Packaging and Labeling
Proper packaging and clear labeling are critical for safe handling and disposal.
-
Containers:
-
Solid Waste: Use a designated radioactive waste container lined with a yellow plastic bag for short-lived isotopes.[9]
-
Liquid Waste: Collect in a clearly labeled, leak-proof carboy or bottle. Do not fill liquid waste containers beyond 75% capacity to prevent spills.
-
Sharps Waste: Use a designated radioactive sharps container.
-
-
Labeling: All waste containers must be clearly labeled with:
-
The radioactive material symbol.
-
The words "Caution, Radioactive Material."
-
The isotope: "Mercury-197."
-
The activity level and date.
-
The chemical composition of the waste.
-
The name of the principal investigator and the laboratory contact information.
-
Storage
Radioactive waste must be stored securely in a designated and properly shielded area within the laboratory.
-
Shielding: Store ¹⁹⁷Hg waste behind appropriate shielding (e.g., lead bricks) to minimize radiation exposure.
-
Security: The storage area should be locked or otherwise secured to prevent unauthorized access.
-
Decay-in-Storage: Given its short half-life of approximately 2.67 days, waste containing ¹⁹⁷Hg can be held for decay. A general rule of thumb is to store the waste for at least 10 half-lives (approximately 27 days) to allow the radioactivity to decay to background levels.
Final Disposal
Once the ¹⁹⁷Hg waste has decayed to background levels, it can be disposed of as chemical hazardous waste.
-
Verification: Before disposal, the waste must be surveyed with a radiation detection meter to confirm that its activity is indistinguishable from background radiation. All radioactive labels must be defaced or removed.
-
Chemical Waste Disposal: The decayed mercury waste must then be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[10][11] Do not dispose of mercury down the drain or in the regular trash.[11]
Mercury-197 Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of Mercury-197 waste.
Caption: A flowchart outlining the key stages for the safe disposal of Mercury-197.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of Mercury-197, protecting themselves, their colleagues, and the environment. Always consult your institution's specific radiation safety and hazardous waste management plans.
References
- 1. Mercury-197 - isotopic data and properties [chemlin.org]
- 2. Isotope data for mercury-197 in the Periodic Table [periodictable.com]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Radioactive waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 8. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 9. Radioactive Material Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 10. holmes0.mib.infn.it [holmes0.mib.infn.it]
- 11. nrc.gov [nrc.gov]
Essential Safety and Handling Protocols for Mercury-197
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle the radioisotope Mercury-197. Due to its dual nature as a toxic heavy metal and a radioactive material, strict adherence to the following operational, emergency, and disposal protocols is imperative to ensure personnel safety and environmental protection.
Understanding the Hazards of Mercury-197
Mercury-197 presents both chemical and radiological hazards. Elemental mercury is a highly toxic metal; its vapors are readily absorbed through inhalation and can cause severe damage to the nervous system, kidneys, and brain.[1][2] As a radioisotope, Mercury-197 emits gamma radiation and decays via electron capture, posing an external and internal radiation exposure risk. It is critical to manage both risks simultaneously through engineered controls, appropriate personal protective equipment, and meticulous handling procedures.
Quantitative Data for Mercury-197
The following tables summarize the key radiological properties of Mercury-197 and its metastable isomer, Mercury-197m, along with the established occupational exposure limits for mercury vapor.
Table 1: Radiological Properties of Mercury-197 (¹⁹⁷Hg)
| Property | Value |
|---|---|
| Half-Life | 64.14 hours[3][4] |
| Decay Mode | 100% Electron Capture (EC) to Gold-197 (¹⁹⁷Au)[3] |
| Primary Emissions | Gamma Rays, X-rays |
| Decay Energy | 0.600(3) MeV[3] |
| Atomic Mass | 196.96721 g/mol [5] |
Table 2: Radiological Properties of Mercury-197m (¹⁹⁷ᵐHg)
| Property | Value |
|---|---|
| Half-Life | 23.8 hours[6][7] |
| Decay Mode | 91.4% Isomeric Transition (IT) to ¹⁹⁷Hg8.6% Electron Capture (EC) to ¹⁹⁷Au[6][7] |
| Primary Emissions | Gamma Rays, X-rays, Internal Conversion Electrons |
| Decay Energy | 0.299 MeV (IT), 0.899 MeV (EC)[7] |
| Excitation Energy | 298.93(8) keV[6] |
Table 3: Occupational Exposure Limits for Elemental Mercury Vapor
| Regulatory Body | Limit Type | Value |
|---|---|---|
| NIOSH (USA) | Recommended Exposure Limit (REL) - 8-hr TWA | 50 µg/m³[8] |
| OSHA (USA) | Permissible Exposure Limit (PEL) - 8-hr TWA | 100 µg/m³[8] |
| European Union | Indicative Occupational Exposure Limit Value (IOELV) - 8-hr TWA | 20 µg/m³[8] |
TWA: Time-Weighted Average
Operational Plan: Handling Mercury-197
All work with Mercury-197 must be conducted by trained personnel in designated and properly equipped laboratory areas. A standard operating procedure should be developed, incorporating the following steps.
Personal Protective Equipment (PPE) Protocol
The minimum required PPE for handling Mercury-197 includes two layers of gloves, a lab coat, and eye protection. Respiratory protection may be necessary for higher-risk activities or in the event of a spill.
Table 4: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
|---|---|---|
| Hands | Double Gloves | Inner Layer: Nitrile or Neoprene.Outer Layer: Heavy-duty, long-cuffed Neoprene or specialized gloves like Silver Shield®.[9] Always check the manufacturer's chemical compatibility chart.[10] |
| Body | Lab Coat / Apron | A full-sleeved lab coat is mandatory.[9][10] For larger quantities or splash risks, a chemical-resistant apron should be worn over the lab coat.[11] |
| Eyes/Face | Safety Goggles / Face Shield | Chemical safety goggles are required.[11] A face shield worn over safety goggles is necessary when there is a risk of splashing.[11] |
| Respiratory | Respirator (as needed) | Required when there is a potential for mercury vapor concentration to exceed exposure limits, or during spill cleanup.[9] Use only respirators with mercury (Hg) vapor cartridges.[9] Personnel must be medically cleared and fit-tested for respirator use.[9][12] |
| Feet | Closed-toe Shoes | Full-length pants and closed-toe shoes are mandatory.[9] Disposable booties should be used if floor contamination is possible.[10] |
Experimental Protocol: Safe Handling Workflow
-
Preparation :
-
Whenever possible, substitute less hazardous materials for mercury.[9][10]
-
Ensure all engineering controls, such as a certified chemical fume hood, are operating correctly.[11]
-
Designate a specific area within the fume hood for handling Mercury-197.
-
Line the work surface with a disposable absorbent pad and use spill containment trays made of a material that does not react with mercury.[10]
-
Ensure a mercury spill kit, radiation survey meter, and appropriate waste containers are readily accessible.[9][10]
-
-
Handling :
-
Conduct all operations involving open sources of Mercury-197 within a chemical fume hood to minimize inhalation exposure.[10][13]
-
Use designated equipment (e.g., syringes, transfer pipettes) for handling.[14]
-
Keep all containers of Mercury-197 tightly sealed when not in use.[9][14]
-
Avoid heating mercury, as this significantly increases the rate of vaporization.[11] If a process requires heating, enhanced ventilation and monitoring are critical.
-
-
Post-Handling :
-
After handling, monitor the work area, equipment, and yourself for radioactive and chemical contamination.
-
Decontaminate any affected surfaces thoroughly.
-
Segregate all waste streams as described in the disposal plan.
-
Remove PPE carefully to avoid cross-contamination and wash hands and face thoroughly.[12][13]
-
Caption: Workflow for the safe handling of Mercury-197 in a laboratory setting.
Emergency Procedures
Immediate and correct response to spills or personnel exposure is critical to minimizing harm.
Mercury-197 Spill Response
For Small Spills (e.g., from a broken thermometer, ≤ 5 mL): [10]
-
Alert & Isolate : Immediately alert personnel in the area. Restrict access to the spill zone to prevent spreading contamination.[10][14]
-
Assess : If the spill occurred in a heated device, turn it off and let it cool completely.[10]
-
Protect : Wear appropriate PPE, including a respirator with mercury cartridges, double gloves, a lab coat, and safety goggles.[10]
-
Clean Up : Use a dedicated mercury spill kit.[10]
-
Decontaminate & Dispose : Place all collected mercury and contaminated materials (gloves, sponges, etc.) into a clearly labeled, sealed hazardous waste container.[1][14] Request a hazardous waste pickup.[1]
-
Monitor : Use a mercury vapor analyzer and a radiation survey meter to confirm the area is clean.[10]
For Large Spills (> 5 mL): [10]
-
Evacuate : Immediately evacuate the area.[14]
-
Isolate & Secure : Restrict access and close doors to the affected area.
-
Notify : Contact your institution's Environmental Health & Safety (EHS) or Radiation Safety Officer and emergency services immediately.[9][10]
-
Await Professional Response : Do not attempt to clean up a large spill yourself. The cleanup must be conducted by trained emergency personnel.[14][15][16]
Caption: Decision-making workflow for responding to a Mercury-197 spill.
Personnel Exposure and First Aid
-
Inhalation : Move the victim to fresh air immediately.[11] Seek prompt medical attention.[12] Do not use mouth-to-mouth resuscitation.[9]
-
Skin Contact : Avoid direct contact with the contaminated person.[11] Remove contaminated clothing and seal it in a plastic bag for disposal.[17] Thoroughly wash the affected skin with soap and water.[15][18]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15-20 minutes.[15] Seek prompt medical attention.
-
Ingestion : Do not induce vomiting.[18] Elemental mercury is poorly absorbed through the gastrointestinal tract, but medical evaluation is still necessary.[17][18]
In all cases of exposure or suspected exposure, an immediate medical evaluation is required.[11] Inform medical personnel that the exposure involves radioactive mercury.
Disposal Plan for Mercury-197 Waste
All materials contaminated with Mercury-197 are considered mixed waste (both radioactive and hazardous) and must be disposed of according to strict institutional and regulatory procedures.
Waste Segregation and Packaging Protocol
-
Segregation : Do not mix mercury waste with other chemical or radioactive waste streams.[2][19] Keep liquid mercury waste separate from solid debris like contaminated gloves, wipes, and plasticware.[19]
-
Containment :
-
Liquid Waste : Collect liquid mercury waste in a dedicated, leak-proof, and chemically compatible container (e.g., polypropylene (B1209903) or glass) with a tightly sealing screw-top cap.[9][19] This primary container must be placed within a larger, shatter-proof secondary container.[9][20]
-
Solid Waste : Place all contaminated solid waste (PPE, absorbent pads, etc.) into a clearly marked, durable plastic bag or container.[1]
-
-
Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste - Mercury" and the universal radiation symbol.[19]
-
The label must include the chemical name ("Mercury-197"), the estimated activity, and the date of accumulation.
-
-
Storage :
-
Disposal Request :
References
- 1. drs.illinois.edu [drs.illinois.edu]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. Mercury-197 - isotopic data and properties [chemlin.org]
- 4. homework.study.com [homework.study.com]
- 5. Mercury-197 | Hg | CID 166957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mercury-197m - isotopic data and properties [chemlin.org]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 8. planetgold.org [planetgold.org]
- 9. concordia.ca [concordia.ca]
- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 11. CCOHS: Mercury [ccohs.ca]
- 12. mountsinai.org [mountsinai.org]
- 13. metrohm.com [metrohm.com]
- 14. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 15. epaosc.org [epaosc.org]
- 16. beckman.com [beckman.com]
- 17. Elemental mercury exposure: an evidence-based consensus guideline for out-of-hospital management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. westfordma.gov [westfordma.gov]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. Storing, Transporting and Disposing of Mercury | US EPA [epa.gov]
- 21. ehs.gatech.edu [ehs.gatech.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
